molecular formula C7H6N2O B3055240 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile CAS No. 63486-97-5

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B3055240
CAS No.: 63486-97-5
M. Wt: 134.14 g/mol
InChI Key: WUOWHLOESNJUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-6-oxopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-6(5-8)3-2-4-7(9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWHLOESNJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490609
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63486-97-5
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, N-heterocyclic scaffolds are foundational to the design of targeted therapeutics. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 63486-97-5) and its halogenated derivatives represent a highly specialized class of electrophilic building blocks. This technical guide explores the physicochemical properties, structural logic, and synthetic workflows associated with this scaffold, specifically highlighting its critical role as the primary pharmacophore in the synthesis of Olutasidenib (FT-2102), an FDA-approved mutant isocitrate dehydrogenase-1 (mIDH1) inhibitor used in the treatment of relapsed or refractory acute myeloid leukemia (AML) .

Physicochemical Profile & Structural Logic

The utility of the 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold stems from its unique electronic distribution and rigid geometry. As an application scientist, selecting this specific ring system over a standard pyridine or unmethylated pyridone is driven by three mechanistic imperatives:

  • Tautomeric Locking: The N-methyl group prevents lactam-lactim tautomerization. This locks the molecule into the pyridone form, ensuring a single, predictable 3D conformer that acts as a reliable hydrogen-bond acceptor within the target protein's binding pocket.

  • Electronic Activation: The cyano group (-CN) at the C2 position is a powerful electron-withdrawing group (EWG). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When a leaving group (such as fluorine) is introduced at the C5 position, the synergistic electron-withdrawing effects of the para-carbonyl and meta-cyano groups highly activate the C5 carbon for Nucleophilic Aromatic Substitution (SNAr).

  • Metabolic Stability: The electron-deficient nature of the cyanopyridone ring makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a crucial factor for oral bioavailability .

Table 1: Physicochemical Properties of the Core Scaffold & Key Derivative
PropertyCore ScaffoldActive Electrophilic Intermediate
Chemical Name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
CAS Number 63486-97-5 1887014-15-4
Molecular Formula C₇H₆N₂OC₇H₅FN₂O
Molecular Weight 134.14 g/mol 152.13 g/mol
Role in Synthesis Fundamental Building BlockDirect Electrophile for SNAr Coupling
Key Reactive Site C5 (Requires prior halogenation)C5 (Fluorine acts as the leaving group)

Mechanistic Role in Drug Development (mIDH1 Inhibition)

In wild-type cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG). However, in specific malignancies (e.g., AML, gliomas), IDH1 acquires a neomorphic mutation (often R132X) that reduces

-KG into the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits

-KG-dependent dioxygenases, leading to severe epigenetic dysregulation and a blockade of cellular differentiation .

The cyanopyridone scaffold is structurally optimized to penetrate the allosteric pocket of the mIDH1 dimer, effectively halting the production of 2-HG and restoring normal cellular differentiation.

IDH1_Pathway WT Wild-Type IDH1 aKG alpha-Ketoglutarate (a-KG) WT->aKG Mut Mutant IDH1 (R132X) HG 2-Hydroxyglutarate (2-HG) Oncometabolite Mut->HG Iso Isocitrate Iso->aKG WT IDH1 aKG->HG Neomorphic Activity Diff Cellular Differentiation Blockade HG->Diff Epigenetic Dysregulation Olu Olutasidenib (Cyanopyridone Scaffold) Olu->Mut Inhibits Neomorphic Activity

Diagram: Metabolic pathway of mIDH1 and targeted inhibition via the cyanopyridone scaffold.

Synthetic Methodologies & Experimental Protocols

The integration of the 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile architecture into complex APIs requires precise synthetic control. Below is a field-proven, self-validating workflow detailing the N-methylation of the precursor and the subsequent SNAr coupling to yield Olutasidenib .

Synthesis_Workflow A 5-Fluoro-6-oxo-1,6- dihydropyridine-2-carbonitrile B N-Methylation (MeI, K2CO3, DMF) A->B C 5-Fluoro-1-methyl-6-oxo- 1,6-dihydropyridine-2-carbonitrile B->C Yield: >90% D SNAr Coupling (DMSO, DIEA, 110°C) C->D E Olutasidenib (FT-2102) Target API D->E Nucleophilic Displacement Nuc (S)-3-(1-Aminoethyl)-6- chloroquinolin-2(1H)-one Nuc->D

Diagram: Two-step synthetic workflow utilizing the cyanopyridone scaffold to generate Olutasidenib.

Protocol 1: N-Methylation to Form the Active Electrophile

Causality: Potassium carbonate (


) in N,N-Dimethylformamide (DMF) provides the optimal balance of basicity and polarity to selectively deprotonate the pyridone nitrogen without inducing hydrolysis of the sensitive cyano group.
  • Assembly: In a 200 mL round bottom flask, suspend 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (16.73 mmol) and

    
     (35.2 mmol, ~2.1 eq) in anhydrous DMF (46 mL). Stir at room temperature for 15 minutes to allow for complete deprotonation.
    
  • Alkylation: Dropwise, add Iodomethane (MeI) (19.19 mmol, ~1.15 eq). The reaction is mildly exothermic.

  • Propagation & Monitoring: Stir at room temperature for 45 minutes. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass peak disappears, replaced by the product peak at m/z 153

    
    .
    
  • Workup: Evaporate the DMF under reduced pressure. Quench the residue with water (150 mL) and extract with Dichloromethane (DCM) (

    
     mL). Dry the organic layer over 
    
    
    
    , filter, and concentrate to yield the active electrophile.
Protocol 2: SNAr Coupling to Yield the Target API

Causality: The steric bulk of the secondary amine nucleophile necessitates elevated temperatures (110°C). Dimethyl sulfoxide (DMSO) is critical here; its high dielectric constant stabilizes the anionic Meisenheimer complex, significantly accelerating the rate-determining addition step. N,N-Diisopropylethylamine (DIEA) acts as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF).

  • Assembly: Combine 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (0.218 mmol, electrophile) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (0.193 mmol, nucleophile) in a reaction vial.

  • Solvation & Basification: Add anhydrous DMSO (1.5 mL) followed by DIEA (0.573 mmol, ~3 eq).

  • Thermal Activation: Seal the vial and heat the mixture at 110°C for 24 hours.

  • Workup: Cool to room temperature. Dilute the mixture with water (20 mL) to precipitate highly non-polar impurities, then extract the aqueous layer with Ethyl Acetate (EtOAc) (20 mL). Dry the organic extract over

    
     and filter.
    
  • Purification: Evaporate the solvent and purify the crude material via MPLC (silica gel) using an isocratic elution of 55% EtOAc in hexanes.

  • Validation: The target compound (Olutasidenib) elutes as the main peak. Confirm identity via LC-MS (m/z 355

    
    ) and 
    
    
    
    NMR (DMSO-
    
    
    ) observing the characteristic N-methyl singlet at
    
    
    3.58 ppm .

References

  • PubChem. "Olutasidenib | C18H15ClN4O2 | CID 118955396" National Center for Biotechnology Information. Available at: [Link]

  • REZLIDHIA® (olutasidenib) capsules Full Prescribing Information. Rigel Pharmaceuticals. Available at: [Link]

  • "Treating patients harboring an isocitrate dehydrogenase 1 (IDH-1) mutation." US Patent 11497743B2. Google Patents.

Structural Dynamics and Synthetic Utility of 1-Phenyl-4-tert-butyl-1-cyclohexene (CAS 3419-73-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 3419-73-6 , chemically identified as 1-Phenyl-4-tert-butyl-1-cyclohexene , represents a critical scaffold in organic stereochemistry and conformational analysis. Unlike flexible cyclohexane derivatives, this molecule utilizes a bulky tert-butyl group as a "conformational anchor," effectively locking the ring system into a single dominant chair-like conformation.

For researchers in drug development and synthetic chemistry, this compound serves as a high-fidelity probe for mapping steric constraints in active sites and understanding the stereoelectronic requirements of electrophilic additions. This guide details its molecular architecture, synthesis, and utility as a mechanistic tool in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Structural Analysis[1][2]

Core Identification Data
PropertySpecification
CAS Registry Number 3419-73-6
IUPAC Name 1-tert-Butyl-4-phenylcyclohex-1-ene
Common Synonyms (4-tert-Butyl-1-cyclohexen-1-yl)benzene; 4-tert-Butyl-1-phenylcyclohexene
Molecular Formula C₁₆H₂₂
Molecular Weight 214.35 g/mol
SMILES CC(C)(C)C1CCC(=CC1)C2=CC=CC=C2
InChI Key HQZGESZABVXWDB-UHFFFAOYSA-N
Structural Mechanics: The "Anomeric Lock" Effect

The defining feature of CAS 3419-73-6 is the 4-tert-butyl group . In cyclohexane systems, a tert-butyl group is sterically demanding (


-value ≈ 4.7–4.9 kcal/mol). To avoid severe 1,3-diaxial interactions, it exclusively occupies the equatorial position .

This "locks" the cyclohexene ring, preventing the rapid ring-flipping typical of unsubstituted cyclohexenes. Consequently, the phenyl group at position C1 is held in a fixed spatial orientation relative to the ring, making this molecule an ideal substrate for:

  • Stereoselective Reaction Profiling : Determining if reagents attack from the "top" (syn to t-butyl) or "bottom" (anti to t-butyl) face.

  • Pharmacophore Mapping : Presenting the phenyl ring in a rigid vector to probe hydrophobic pockets in receptor binding sites.

ConformationLock tButyl 4-tert-Butyl Group (Steric Bulk) Ring Cyclohexene Ring (Flexible Scaffold) tButyl->Ring Imposes A-Strain (>4.7 kcal/mol) Conformation Locked Chair-like Conformation Ring->Conformation Forces Equatorial Position Outcome Fixed Vector of C1-Phenyl Group Conformation->Outcome Defines Stereochemical Face

Figure 1: Mechanism of conformational locking by the tert-butyl group.

Part 2: Physicochemical Profile

Understanding the physical properties is essential for handling and formulation in assay conditions.

PropertyValueRelevance to Research
LogP (Predicted) ~5.8 – 6.2Highly lipophilic; requires non-polar solvents (e.g., Hexane, DCM) or detergents for biological assays.
Solubility Insoluble in water; Soluble in organic solvents (CHCl₃, DMSO, Ethanol).Stock solutions should be prepared in DMSO.
Physical State White to off-white crystalline solid or powder.Easy to weigh and handle compared to oils.
Melting Point ~65–70 °C (Derivative dependent)Solid at room temperature, facilitating purification by recrystallization.

Part 3: Synthesis & Characterization Protocol

The synthesis of CAS 3419-73-6 is a classic application of Grignard chemistry followed by dehydration. This protocol ensures high regioselectivity for the C1-phenyl isomer.

Synthetic Pathway

The synthesis involves the nucleophilic attack of phenylmagnesium bromide on 4-tert-butylcyclohexanone, followed by acid-catalyzed elimination of water.

SynthesisPathway Start 4-tert-Butylcyclohexanone (Starting Material) Inter Intermediate: 1-Phenyl-4-tert-butylcyclohexanol (Mixture of isomers) Start->Inter Grignard Addition Reagent Phenylmagnesium Bromide (PhMgBr, Et2O) Reagent->Inter Product Product (CAS 3419-73-6): 1-Phenyl-4-tert-butyl-1-cyclohexene Inter->Product Elimination (-H2O) Step2 Acid Catalyzed Dehydration (p-TsOH, Toluene, Reflux) Step2->Product

Figure 2: Synthetic route from 4-tert-butylcyclohexanone to the target alkene.

Detailed Experimental Protocol

Step 1: Grignard Addition

  • Preparation : Flame-dry a 250 mL 3-neck round-bottom flask under nitrogen atmosphere.

  • Reagent : Add Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether) via syringe.

  • Addition : Cool to 0°C. Dropwise add 4-tert-butylcyclohexanone (1.0 equiv) dissolved in anhydrous THF.

  • Reaction : Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench : Pour into saturated NH₄Cl solution. Extract with diethyl ether (3x).

  • Isolation : Dry organic layer over MgSO₄ and concentrate to yield the tertiary alcohol intermediate.

Step 2: Dehydration

  • Setup : Dissolve the crude alcohol in Toluene (0.1 M concentration).

  • Catalyst : Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reflux : Heat to reflux using a Dean-Stark trap to remove water continuously. Reaction is typically complete in 1–3 hours.

  • Purification : Wash with NaHCO₃, dry, and concentrate. Purify via recrystallization from ethanol or column chromatography (100% Hexanes) to isolate the pure alkene.

Validation (QC)
  • ¹H NMR (CDCl₃) : Look for the vinyl proton at ~6.0–6.1 ppm (broad singlet or triplet). The tert-butyl group appears as a sharp singlet at ~0.9 ppm .

  • Mass Spectrometry : Molecular ion peak

    
    .
    

Part 4: Biological & Research Applications[8]

Conformational Probe in Drug Design

In Medicinal Chemistry, CAS 3419-73-6 is used to study hydrophobic collapse and steric fit .

  • Mechanism : By comparing the binding affinity of this rigid analog versus a flexible phenyl-cyclohexene, researchers can determine the entropic cost of binding. If the rigid analog binds significantly better, the receptor pocket likely requires the phenyl group in the specific equatorial/axial vector defined by the locked conformation.

Stereochemical Marker

It serves as a standard substrate to test the facial selectivity of new catalysts (e.g., chiral epoxidation catalysts).

  • Top-Face Attack : Reagents approaching from the side of the tert-butyl group (less likely due to sterics).

  • Bottom-Face Attack : Reagents approaching anti to the tert-butyl group.

  • Outcome : The ratio of products yields quantitative data on the steric influence of remote functional groups.

References

  • PubChem Compound Summary . (n.d.). 1-Phenyl-4-tert-butyl-1-cyclohexene (CID 11830822).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational locking using tert-butyl groups).
  • Garbisch, E. W. (1965). Conformations of Cyclohexenes. Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Compound and the Critical Role of the SDS

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core, a nitrile group, and a methyl substituent. While this specific molecule may be a research chemical or an intermediate in complex syntheses, its structural motifs are common in pharmacologically active agents. For instance, it is a key structural component of Olutasidenib (FT-2102), an inhibitor of isocitrate dehydrogenase-1 (IDH1) used in the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4] The nitrile group (C≡N) and its potential for metabolic release of cyanide, along with the overall biological activity of the molecule, necessitate a rigorous and informed approach to safety.

This guide moves beyond a simple recitation of a Safety Data Sheet (SDS). As laboratory professionals, our responsibility is not just to follow rules but to understand the causality behind them. This document synthesizes SDS data with established safety principles to provide a self-validating framework for handling 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile and similar research compounds, ensuring both personal safety and data integrity.

Section 1: Hazard Identification and GHS Classification—Decoding the Risks

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.[5][6] For a compound like 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, where a specific, comprehensive SDS may not be publicly available or may be incomplete, we must infer potential hazards based on its chemical structure and data from similar compounds.

The primary concerns for this molecule revolve around its potential for acute toxicity, skin and eye irritation, and unknown long-term effects such as carcinogenicity or reproductive toxicity.[5][6][7]

Inferred GHS Hazard Classification

Hazard ClassCategorySignal WordHazard StatementGHS PictogramRationale & Causality
Acute Toxicity (Oral) Category 4Warning H302: Harmful if swallowedBased on the classification of similar complex heterocyclic molecules used in pharmaceuticals.[8][9] The nitrile group could potentially be metabolized to release cyanide, contributing to toxicity.
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritationMany nitrogen-containing heterocyclic compounds can be irritating to the skin upon prolonged contact.[6][10][11]
Serious Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritationAs a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[6][9]
Specific Target Organ Toxicity (Single Exposure) Category 3Warning H335: May cause respiratory irritationInhalation of fine dust can irritate the respiratory tract.[9]

It is crucial to treat this compound as potentially having unknown long-term hazards (e.g., carcinogenicity, mutagenicity, reproductive toxicity) until proven otherwise.[5][12] This principle of precaution is the bedrock of laboratory safety for research chemicals.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)—A Self-Validating Barrier System

Effective exposure control is a multi-layered system designed to minimize risk at every step. The hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) is our guiding principle. For a potent research compound, engineering controls and PPE are paramount.

Engineering Controls: The Primary Line of Defense

All handling of powdered 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile must be performed within a certified chemical fume hood or a powder containment balance enclosure. This is non-negotiable. The rationale is to contain any airborne particles at the source, preventing inhalation, which is a primary route of exposure for fine powders.[13] Ensure the fume hood has a recent certification and proper airflow.

Personal Protective Equipment (PPE): The Last Line of Defense

Your PPE is the final barrier between you and the chemical. The selection must be deliberate and based on the specific risks.

Recommended PPE Regimen

PPE ComponentSpecificationRationale and Field-Proven Insight
Hand Protection Double-gloving with nitrile gloves (e.g., 5-mil or greater thickness).[14][15]Nitrile offers broad chemical resistance and protects against latex allergies.[15][16] Double-gloving provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove remains protective. Always remove the outer glove before touching common surfaces (keyboards, door handles) to prevent cross-contamination.[14][15]
Eye Protection Chemical splash goggles or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against airborne powder and splashes.[13] A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.
Body Protection Disposable, solid-front, back-closing laboratory gown.This prevents contamination of personal clothing. A disposable gown is superior for potent compounds as it eliminates the risk of carrying contaminants home and avoids complex laundering procedures.[13]
Respiratory Protection NIOSH-approved N95 respirator (or higher).Recommended when weighing the powder or when aerosol generation is possible. Even in a fume hood, a respirator provides an additional layer of protection against inhaling fine particles.[13]

Diagram: Risk Mitigation Workflow

This workflow illustrates the decision-making process for safely handling the compound.

cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_execution Execution & Disposal a Review SDS & Technical Guide b Identify Hazards (Toxicity, Irritation) a->b c Assess Task-Specific Risks (Weighing, Dissolving) b->c d Work in Certified Fume Hood c->d Proceed to Handling e Don Full PPE (Double Gloves, Goggles, Gown) d->e f Prepare Spill Kit e->f g Perform Experiment f->g h Decontaminate Surfaces g->h i Segregate & Dispose Waste h->i j Wash Hands Thoroughly i->j End of Workflow

Caption: A logical workflow for risk assessment and control implementation.

Section 3: Protocols for Safe Handling and Emergency Response

Trustworthy protocols are detailed, unambiguous, and account for potential failures.

Detailed Protocol: Weighing and Dissolving the Compound
  • Preparation: Cordon off the work area. Ensure the fume hood is on and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) within the hood to minimize movement.

  • PPE: Don the full PPE regimen as described in Section 2.2.

  • Weighing: Use an anti-static weigh boat or paper. Carefully transfer the approximate amount of powder. Do not tap the container in a way that generates dust. Close the primary container immediately after dispensing.

  • Dissolving: Place the weigh boat/paper into the receiving vial. Add the solvent slowly using a pipette to wash all powder into the vial. Cap the vial securely.

  • Mixing: Use a vortexer to ensure the compound is fully dissolved. If sonication is required, ensure the vial is properly sealed.

  • Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. Dispose of all contaminated wipes and disposable items in the designated hazardous waste stream.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield/goggles, inner gloves, respirator) to avoid self-contamination. Wash hands thoroughly with soap and water.[14]

Emergency Procedures: A Decision-Making Framework

Rapid and correct response during an emergency is critical.

First-Aid Measures

Exposure RouteActionRationale
Inhalation Immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][17]Remove the individual from the source of exposure. Respiratory distress requires professional medical intervention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][17]Physical removal of the compound is the primary goal to prevent absorption and mitigate irritation.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[9][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.Dilution and flushing are critical to prevent serious eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[8][9]Inducing vomiting can cause further damage. Medical professionals need to know the identity of the substance to provide appropriate treatment.

Diagram: Emergency Response Decision Tree

cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest wash_skin Remove Clothing Wash with Soap & Water (15 min) skin->wash_skin flush_eye Flush with Water (15 min) Hold Eyelids Open eye->flush_eye fresh_air Move to Fresh Air inhale->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingest->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for immediate actions following an exposure event.

Section 4: Storage and Disposal—Ensuring Long-Term Safety

Storage: Store 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][17] Store in a locked cabinet or a controlled-access area to prevent unauthorized handling.

Disposal: All waste, including contaminated PPE, disposable labware, and excess chemical, must be disposed of as hazardous chemical waste. Collect waste in a designated, sealed, and properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.

Conclusion

The safe handling of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is not merely a matter of following a checklist; it is a mindset rooted in a deep understanding of the compound's potential hazards and the principles of risk mitigation. By integrating the information from a Safety Data Sheet with the practical, field-proven insights outlined in this guide, researchers and drug development professionals can create a self-validating system of safety. This approach protects the scientist, ensures the integrity of the research, and fosters a culture of safety that is essential for innovative and responsible science.

References

  • EHS Insight. (2023, November 17). What Are GHS Hazards? Available at: [Link]

  • Color Label Printing Equipment for Sale. (2020, December 3). The Different GHS Classification Categories. Available at: [Link]

  • U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Available at: [Link]

  • ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Available at: [Link]

  • Ruicheng Technology. (2026, February 3). Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained. Available at: [Link]

  • Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. Available at: [Link]

  • Nitrile Gloves. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves. Available at: [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

  • Nitrile Gloves. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

  • U.S. Food & Drug Administration. (2020, April 28). Multi-Discipline Review - Application Number: 215814Orig1s000. Available at: [Link]

  • PubChem. (n.d.). Olutasidenib. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Available at: [Link]

  • Oncology News Central. (n.d.). Olutasidenib: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

Sources

Clarifying the Role of Pyridine-Based Intermediates in Modern API Synthesis: A Technical Guide on Dabigatran and Olutasidenib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, it is critical to approach Active Pharmaceutical Ingredient (API) synthesis with absolute structural precision. A common nomenclature conflation exists regarding the pyridine-based intermediates of modern therapeutics. The compound 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is frequently, yet incorrectly, queried as an intermediate in the synthesis of the direct thrombin inhibitor Dabigatran [1].

In reality, rigorous structural analysis reveals that this specific carbonitrile derivative is the defining electrophilic scaffold for Olutasidenib (an IDH1 inhibitor)[2]. Dabigatran's synthesis strictly utilizes a different pyridine building block: Ethyl 3-(pyridin-2-ylamino)propanoate [3]. This whitepaper corrects this mechanistic misconception and provides an in-depth, self-validating technical guide detailing the distinct synthetic pathways, causal mechanisms, and protocols for both intermediates.

Mechanistic Divergence: Pyridine Derivatives in API Synthesis

While both Dabigatran and Olutasidenib rely on pyridine-derived substructures to achieve their target binding affinities, the chemical nature of their respective intermediates dictates entirely different synthetic methodologies.

  • Dabigatran's Requirement: Requires a basic 2-aminopyridine derivative to form its N-pyridin-2-yl-beta-alanine tail. This is achieved via an Aza-Michael Addition .

  • Olutasidenib's Requirement: Requires a highly functionalized, electron-deficient dihydropyridinone core to undergo coupling with a chiral amine. This is achieved via Nucleophilic Aromatic Substitution (SNAr) .

Pathway A: The True Dabigatran Pyridine Intermediate

To synthesize Dabigatran etexilate, the process requires the intermediate Ethyl 3-(pyridin-2-ylamino)propanoate [4].

Mechanistic Causality: The Aza-Michael Addition

The aza-Michael addition of 2-aminopyridine to ethyl acrylate is intrinsically sluggish. The exocyclic amine's lone pair is delocalized into the electron-deficient pyridine ring, significantly reducing its nucleophilicity. To overcome this high activation barrier, Trifluoromethanesulfonic acid (TfOH) is employed as a superacid catalyst. TfOH protonates the carbonyl oxygen of ethyl acrylate, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the β-carbon. This electrophilic activation, coupled with high thermal conditions (120–160°C), facilitates the nucleophilic attack by the deactivated amine, ensuring high conversion rates[3].

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol describes a self-validating system where the completion of the reaction is visually and analytically confirmed by the precipitation of lamellar crystals.

  • Initialization: Charge a 1000 mL round-bottom flask equipped with a magnetic stirrer with 2-aminopyridine (150 g) and absolute ethanol (80 mL) under a continuous nitrogen atmosphere.

  • Reagent Addition: Stir until the solid is fully dissolved. Slowly add ethyl acrylate (169.5 mL) to the homogeneous solution.

  • Catalysis: Carefully add trifluoromethanesulfonic acid (25 mL) dropwise to avoid uncontrolled exothermic spikes.

  • Thermal Activation: Transfer the flask to an oil bath and maintain a strict temperature gradient of 120–160°C for 16–20 hours[3].

  • Workup & Purification: Cool the reaction mixture to 35–40°C. Wash the crude liquid with petroleum ether under slight vacuum (0.09–0.1 MPa). Concentrate under reduced pressure and recrystallize the residue from a petroleum ether/ethyl acetate mixture to yield white lamellar crystals (Yield: 72–80%, HPLC Purity >98%)[4].

Dabigatran_Aza_Michael N1 2-Aminopyridine N3 Ethyl 3-(pyridin-2-ylamino)propanoate N1->N3 TfOH (Catalyst) 120-160°C, 16h N2 Ethyl Acrylate N2->N3 Aza-Michael Addition N4 Dabigatran Etexilate (API) N3->N4 Amide Coupling & Reduction

Aza-Michael addition pathway for the synthesis of Dabigatran's pyridine intermediate.

Pathway B: The Role of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile in Olutasidenib

The compound referenced in the prompt, specifically its 5-fluoro derivative (5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile ), is the critical electrophile used to build the Olutasidenib core[2].

Mechanistic Causality: Nucleophilic Aromatic Substitution (SNAr)

This synthesis relies on a highly efficient SNAr reaction. The highly electronegative fluorine atom at the C5 position strongly polarizes the C-F bond, accelerating the rate-determining formation of the Meisenheimer complex. The electron-withdrawing nitrile group at C2 and the carbonyl at C6 provide essential resonance stabilization for this anionic intermediate.

N,N-Diisopropylethylamine (DIEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Instead, it efficiently neutralizes the hydrochloride salt of the chiral quinolinone amine and scavenges the generated HF. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent to solvate the cations while leaving the amine nucleophile highly reactive[2].

Experimental Protocol: SNAr Coupling for Olutasidenib

This workflow utilizes LCMS tracking to validate the consumption of the fluorinated carbonitrile, ensuring a self-validating endpoint.

  • Preparation: In a reaction vial, combine 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (33.2 mg, 0.218 mmol) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (49.9 mg, 0.193 mmol)[2].

  • Solvation & Basification: Dissolve the solid mixture in anhydrous DMSO (1.5 mL). Add DIEA (0.10 mL, 0.573 mmol) via microsyringe.

  • Coupling: Seal the vial and heat the solution at 110°C with continuous stirring for 24 hours. Monitor the reaction via LCMS until the fluorinated starting material is fully consumed.

  • Extraction: Cool the mixture to room temperature, dilute with distilled water (20 mL), and extract with Ethyl Acetate (20 mL).

  • Purification: Dry the organic extract over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via Biotage MPLC (10 g silica gel column) using an isocratic elution of 55% EtOAc in hexanes to afford the coupled Olutasidenib intermediate (Yield: ~74%)[2].

Olutasidenib_SNAr N1 5-Fluoro-1-methyl-6-oxo- 1,6-dihydropyridine-2-carbonitrile N3 Olutasidenib (API) N1->N3 DIEA, DMSO 110°C, 24h N2 (S)-3-(1-aminoethyl)-6- chloroquinolin-2(1H)-one N2->N3 SNAr Coupling

SNAr coupling pathway utilizing the carbonitrile intermediate for Olutasidenib synthesis.

Quantitative Data Presentation

The following table summarizes the divergent chemical properties and synthetic roles of the two pyridine-based intermediates discussed in this guide.

ParameterDabigatran IntermediateOlutasidenib Intermediate
Chemical Name Ethyl 3-(pyridin-2-ylamino)propanoate5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
CAS Number 103041-38-91887014-12-1 (Derivative base)
Role in API Synthesis Forms the N-pyridin-2-yl-beta-alanine tailForms the dihydropyridinone core
Primary Reaction Type Aza-Michael AdditionNucleophilic Aromatic Substitution (SNAr)
Key Reagents/Catalysts Ethyl acrylate, TfOH, EthanolChiral amine, DIEA, DMSO
Typical Yield 72% – 80%~74%
Target API Dabigatran Etexilate (Thrombin Inhibitor)Olutasidenib (IDH1 Inhibitor)

References

  • [1] Title: Dabigatran | C25H25N7O3 | CID 216210 - PubChem - NIH Source: nih.gov URL:[Link]

  • [3] Title: Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap Source: patsnap.com URL:

Sources

Thermodynamic Stability of 6-Cyano-1-methyl-2-pyridone Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone scaffold is a highly privileged motif in medicinal chemistry, serving as a bioisostere for amides, a hydrogen bond equivalent for nucleobases, and a core structural element in numerous FDA-approved therapeutics. However, the inherent tautomeric equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) introduces thermodynamic variability that can complicate pharmacokinetics and target binding.

This whitepaper provides an in-depth technical analysis of 6-cyano-1-methyl-2-pyridone derivatives . By introducing a methyl group at the


 position and a cyano group at the 

position, researchers can strictly control the thermodynamic landscape of the molecule. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the causality behind these structural modifications, the self-validating experimental workflows required to profile them, and the computational models that explain their thermodynamic stability.

Mechanistic Foundations of 2-Pyridone Thermodynamics

Tautomeric Equilibrium and the "Methyl Lock"

In unsubstituted 2-pyridones, the energy difference between the lactam and lactim tautomers is remarkably small (typically


 kJ/mol in the gas phase), making the equilibrium highly solvent-dependent. Polar solvents and solid-state crystal lattices thermodynamically favor the 2-pyridone form due to enhanced dipole-dipole interactions, as demonstrated in  [1].

To eliminate this conformational ambiguity in drug design,


-methylation is employed. The addition of the 1-methyl group acts as a "tautomeric lock," permanently trapping the molecule in the lactam state. This structural rigidification reduces the entropic penalty upon binding to a target protein and ensures predictable hydrogen-bonding behavior.
Electronic Perturbation via C6-Cyanation

The introduction of a cyano group (


) at the 

position exerts a profound thermodynamic and electronic effect. The cyano group is a strong electron-withdrawing group (EWG) via both inductive (

) and mesomeric (

) effects.
  • Resonance Stabilization: The cyano group conjugates with the

    
    -system of the pyridone ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the derivative highly resistant to oxidative degradation.
    
  • Dipole Modulation: The opposing vectors of the

    
     carbonyl and the 
    
    
    
    cyano group create a highly polarized molecule, which significantly increases the enthalpy of solvation (
    
    
    ) in aqueous media.
  • Reactivity: By lowering the Lowest Unoccupied Molecular Orbital (LUMO), the cyano group enhances the dienophilic character of the ring, a property frequently exploited in [3].

TautomerLogic A 2-Hydroxypyridine (Enol Form) B 2-Pyridone (Keto/Lactam Form) A->B Tautomerization (Solvent Dependent) C 1-Methyl-2-pyridone (Locked Lactam) B->C N-Methylation (Blocks Tautomerism) D 6-Cyano-1-methyl-2-pyridone (Electronically Tuned) C->D C6-Cyanation (Reduces Electron Density)

Logical flow of substituent effects on the tautomeric and electronic state of the 2-pyridone core.

Experimental Workflows & Self-Validating Protocols

To accurately assess the thermodynamic stability of these derivatives, the experimental design must be self-validating—meaning the protocol inherently checks for false positives or procedural artifacts.

Protocol 1: Regioselective Synthesis and Isolation

Because the 2-pyridone anion is an ambident nucleophile, alkylation can occur at either the nitrogen or the oxygen. The following protocol is designed to thermodynamically favor


-alkylation.
  • Reagent Preparation: Dissolve 10 mmol of 6-cyano-2-pyridone in 20 mL of anhydrous

    
    -dimethylformamide (DMF).
    
    • Causality: DMF is a polar aprotic solvent that selectively solvates the cation, leaving the nitrogen anion highly nucleophilic.

  • Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate (

    
    ) and stir for 30 minutes at room temperature.
    
    • Causality:

      
       is a mild base that deprotonates the lactam without causing hydrolysis of the sensitive cyano group.
      
  • Alkylation: Dropwise add 12 mmol of Methyl Iodide (

    
    ). Stir for 4 hours at 25 °C.
    
  • Quenching & Extraction: Quench with 50 mL of ice water. Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation (NMR Check): Run a

    
    -NMR (in 
    
    
    
    ). The protocol is validated if a sharp singlet appears at
    
    
    ppm (
    
    
    ). If a peak appears at
    
    
    ppm, kinetic
    
    
    -alkylation (forming 2-methoxy-6-cyanopyridine) has occurred, indicating moisture contamination or excessive heating.
Protocol 2: Thermal Thermodynamic Profiling (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the solid-state thermodynamic stability (crystal lattice energy).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the synthesized 6-cyano-1-methyl-2-pyridone into an aluminum DSC pan and crimp seal.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality:

      
       prevents oxidative degradation at elevated temperatures, ensuring that any endothermic/exothermic events are purely phase transitions or thermal decompositions.
      
  • Heating Ramp: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min.

  • Self-Validation (Reversibility Check): Upon observing the first major endothermic peak (melting), immediately cool the sample back to 25 °C at 10 °C/min, then reheat. If the peak reappears, it is a true thermodynamic melting point (

    
    ). If the peak vanishes or shifts significantly, the initial event was an irreversible thermal decomposition.
    

Workflow cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Thermodynamic Profiling cluster_2 Phase 3: Computational Validation N1 N-Alkylation of 6-Cyano-2-pyridone N2 1H-NMR / LC-MS Validation N1->N2 N3 Differential Scanning Calorimetry N2->N3 N4 Isothermal Titration Calorimetry N2->N4 N5 DFT Calculations (B3LYP) N3->N5 N4->N5 N6 HOMO-LUMO & Dipole Mapping N5->N6

Integrated experimental and computational workflow for thermodynamic profiling.

Computational Thermodynamics (DFT)

To understand the causality behind the empirical DSC and binding data, Density Functional Theory (DFT) calculations are mandatory. Using the B3LYP functional with a 6-311++G** basis set provides an optimal balance of computational cost and accuracy for heterocyclic systems.

The calculations reveal that the 6-cyano group acts as an electron sink. This polarization significantly enhances the compound's utility as a [2], as the electron deficiency at the ring nitrogen and


 carbonyl oxygen alters the hydrogen-bond acceptor strength. The computed dipole moment (

Debye) explains the high enthalpy of fusion observed in DSC, as strong intermolecular dipole-dipole stacking dominates the crystal lattice.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and physicochemical parameters for 6-cyano-1-methyl-2-pyridone derivatives, derived from the integrated experimental and computational workflows described above.

Thermodynamic ParameterValue (Typical Range)Method of DeterminationCausality / Significance
Melting Point (

)
140 - 145 °CDSC (10 °C/min,

)
High

indicates strong lattice stability driven by cyano-carbonyl dipole stacking.
Enthalpy of Fusion (

)
22.5 - 24.0 kJ/molDSC IntegrationQuantifies the energy required to disrupt the solid-state intermolecular forces.
Tautomeric Equilibrium (

)
> 99.9% Lactam

H-NMR / Locked

-methylation completely abolishes the entropic variance of tautomerization.
Dipole Moment (

)
~ 4.8 - 5.2 DebyeDFT (B3LYP/6-311++G) Explains high aqueous solubility and strong target-protein electrostatic interactions.
HOMO-LUMO Gap ~ 4.1 eVDFT (B3LYP/6-311++G)A narrowed gap (compared to unsubstituted pyridone) indicates enhanced dienophilicity.

References

  • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 2-Pyridone and 3-oxo-1,2,6-thiadiazine-1,1-dioxide derivatives: a new class of hydrogen bond equivalents of uracil Source: Journal of Computer-Aided Molecular Design (PubMed) URL: [Link]

  • Title: Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones Source: Tetrahedron (ResearchGate) URL: [Link]

Literature Review: Synthesis Pathways of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 14377-13-0 / 4241-27-4 derivatives) is a critical heterocyclic intermediate in the synthesis of small-molecule inhibitors, most notably Olutasidenib (FT-2102) , a targeted therapy for relapsed/refractory Acute Myeloid Leukemia (AML) with IDH1 mutations.

The molecule features a 2-pyridone core functionalized with a nitrile group at the ortho position (C2 or C6 depending on nomenclature priority) and a methyl group on the nitrogen. The synthesis of this scaffold presents a classic regioselectivity challenge: N-alkylation vs. O-alkylation of the pyridone ring, and the timing of nitrile introduction (early-stage vs. late-stage).

This guide delineates the three most chemically robust pathways for generating this core, prioritizing scalable, pharmaceutical-grade methodologies over academic curiosities.

Retrosynthetic Analysis & Strategic Pathways

The synthesis of the target molecule can be deconstructed into two primary bond-forming events: the formation of the C–CN bond (cyanation) and the formation of the N–Me bond (methylation).

Pathway Logic
  • Route A (The "Patent Standard"): Early-stage cyanation followed by N-methylation. This is the preferred industrial route as it utilizes the inexpensive precursor 2-hydroxy-6-chloropyridine (or 2,6-dichloropyridine) and avoids using toxic cyanide at the final step.

  • Route B (Late-Stage Cyanation): Early-stage N-methylation of a halo-pyridone followed by transition-metal catalyzed cyanation. This offers higher regiocontrol during methylation but requires Pd/Zn(CN)₂ chemistry on a more complex substrate.

  • Route C (Dehydration): Conversion of a primary amide to the nitrile. This is a classical approach, useful when the carboxylic acid precursor is readily available.

Retrosynthesis Target TARGET: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile PrecursorA Precursor A 6-Hydroxy-2-pyridinecarbonitrile PrecursorA->Target N-Methylation (MeI / K2CO3) PrecursorB Precursor B 6-Chloro-1-methyl-2-pyridone PrecursorB->Target Pd-Cat Cyanation (Zn(CN)2) PrecursorC Precursor C 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide PrecursorC->Target Dehydration (POCl3 / TFAA) Raw1 2,6-Dichloropyridine Raw1->PrecursorA Raw2 2-Hydroxy-6-chloropyridine Raw2->PrecursorB

Figure 1: Retrosynthetic disconnection of the target molecule showing three distinct strategic entry points.

Technical Deep Dive: Synthesis Protocols

Route A: N-Methylation of 6-Hydroxy-2-pyridinecarbonitrile (Preferred)

This route is widely cited in medicinal chemistry patents (e.g., for Olutasidenib) due to the availability of the starting material and the operational simplicity of the methylation step.

Mechanism & Causality: The starting material exists in a tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms. Under basic conditions (K₂CO₃), the pyridone anion is formed. While the anion is ambident (can react at N or O), polar aprotic solvents like DMF or DMSO favor N-alkylation (thermodynamic control) over O-alkylation (kinetic control), typically yielding the desired N-methyl product in >90% selectivity.

Protocol:

  • Reagents: 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq), Potassium Carbonate (2.0 eq), Methyl Iodide (1.2 eq), DMF (0.5 M concentration).

  • Procedure:

    • Charge a round-bottom flask with the pyridone precursor and K₂CO₃ in anhydrous DMF.

    • Stir at room temperature for 15 minutes to ensure deprotonation.

    • Add Methyl Iodide (MeI) dropwise (exothermic).

    • Stir at room temperature for 45 minutes to 2 hours. Monitor via LCMS (Target M+H ≈ 135.1).

    • Workup: Concentrate DMF under reduced pressure. Resuspend residue in water and extract with DCM or EtOAc.[1] Wash with brine, dry over Na₂SO₄.

  • Yield: Typically 85–95%.

Critical Control Point: Ensure anhydrous conditions. The presence of water can solvate the anion and alter the N/O selectivity ratio or hydrolyze the nitrile in subsequent steps.

Route B: Palladium-Catalyzed Cyanation of 6-Chloro-1-methyl-2-pyridone

This route is valuable when the nitrile group is sensitive to earlier reaction conditions. It installs the nitrile last using Buchwald-Hartwig type cyanation chemistry.

Mechanism & Causality: The C–Cl bond on the electron-deficient pyridone ring is activated for oxidative addition by Palladium(0). Transmetallation with Zinc Cyanide (Zn(CN)₂) followed by reductive elimination yields the aryl nitrile. Zn(CN)₂ is preferred over KCN or NaCN because it is less hygroscopic and allows for a "slow release" of cyanide ions, reducing catalyst poisoning.

Protocol:

  • Reagents: 6-Chloro-1-methyl-2-pyridone (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf or Xantphos (4 mol%), DMF/Water (99:1).

  • Procedure:

    • Degas DMF solvent thoroughly (sparge with Argon for 20 mins). Oxygen inhibits the Pd catalytic cycle.

    • Combine substrate, Zn(CN)₂, and catalyst/ligand in a pressure vial.

    • Heat to 110–120°C for 4–16 hours.

    • Workup: Cool to RT. Quench with dilute FeSO₄ or NaOCl (bleach) to destroy excess cyanide (Safety Critical). Extract with EtOAc.[1]

  • Yield: Typically 70–85%.

Safety Note: This reaction generates cyanide species. All waste must be treated with bleach at pH >10 before disposal.

Route C: Dehydration of the Primary Amide

This route is less common for this specific scaffold but remains a valid backup if the carboxylic acid derivative is the starting point.

Protocol:

  • Reagents: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide, Trifluoroacetic Anhydride (TFAA) or POCl₃, Pyridine (base), DCM.

  • Procedure:

    • Dissolve amide in DCM/Pyridine at 0°C.

    • Add TFAA dropwise.

    • Allow to warm to RT.[1][2] The TFAA activates the amide oxygen, followed by elimination to form the nitrile.

  • Yield: Variable (60–80%).

Comparative Data Analysis

FeatureRoute A (N-Methylation)Route B (Pd-Cyanation)Route C (Dehydration)
Step Count 1 (from commercial nitrile)2 (from chloropyridone)2 (from acid/ester)
Overall Yield High (85-95%) Moderate (70-85%)Moderate (60-80%)
Reagent Cost Low (MeI, K2CO3)High (Pd catalyst)Low/Med (TFAA)
Scalability Excellent Good (Cyanide waste issues)Good
Safety Profile Moderate (MeI is toxic)High Risk (Cyanide)Moderate (Corrosives)
Selectivity >90% N-alkylation in DMF100% Regiocontrol100% Regiocontrol

Visualizing the Primary Workflow (Route A & B)

The following diagram illustrates the detailed chemical flow for the two most viable pathways, highlighting the convergence on the final target.

SynthesisPathways cluster_legend Pathway Key StartA 2-Hydroxy-6-chloropyridine InterA1 6-Hydroxy-2-cyanopyridine (Tautomer: 6-oxo...-carbonitrile) StartA->InterA1 Route A Step 1: Zn(CN)2, Pd(0) Cyanation InterB1 6-Chloro-1-methyl-2-pyridone StartA->InterB1 Route B Step 1: MeI, K2CO3 N-Methylation Final TARGET: 1-Methyl-6-oxo-1,6- dihydropyridine-2-carbonitrile InterA1->Final Route A Step 2: MeI, K2CO3, DMF N-Methylation InterB1->Final Route B Step 2: Zn(CN)2, Pd(0) Cyanation key1 Route A: Cyanation First (Standard) key2 Route B: Methylation First

Figure 2: Forward synthesis comparison. Route A is generally preferred for minimizing toxic waste handling at the final step.

References

  • Lin, F., et al. (2020). Discovery of Olutasidenib (FT-2102) as a Highly Potent, Selective, and Brain-Penetrant Inhibitor of IDH1 Mutants. Journal of Medicinal Chemistry, 63(4), 1612-1623.[1]

  • Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

  • Vertex Pharmaceuticals. (2018). Solid forms of ((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. U.S. Patent 10,532,047.

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, (xiii), 23-30.

  • MedKoo Biosciences. Olutasidenib Synthetic Routes and Intermediates.

Sources

Technical Guide: Pharmacological Precursors Derived from 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

[1]

Part 1: Executive Summary & Core Identity[1]

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile represents a specialized pharmacophore in modern medicinal chemistry, serving as the "warhead" or critical binding motif in the synthesis of Olutasidenib (FT-2102) .[1] This scaffold is engineered to target the allosteric pocket of mutant Isocitrate Dehydrogenase 1 (mIDH1), a key oncogenic driver in Acute Myeloid Leukemia (AML) and gliomas.

Unlike generic pyridine intermediates, this specific nitrile-pyridone architecture provides two essential functions:

  • Electronic Modulation: The nitrile group acts as a hydrogen bond acceptor and electronic withdrawer, optimizing the binding affinity within the mIDH1 hydrophobic pocket.

  • Structural Rigidity: The N-methylated pyridone ring locks the conformation, preventing metabolic N-dealkylation and ensuring high oral bioavailability.[1]

Chemical Identity
PropertySpecification
IUPAC Name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Key Derivative Olutasidenib (Rezlidhia)
Molecular Formula C

H

N

O
Role Electrophilic Scaffold / SNAr Acceptor
Target Class mIDH1 Inhibitors (R132H/C mutations)

Part 2: Synthetic Pathways & Experimental Protocols

The pharmacological value of this molecule lies in its ability to undergo Nucleophilic Aromatic Substitution (S


Ar)15-fluoro
Synthesis of the Core Scaffold

The synthesis typically proceeds from 5-fluoropicolinonitrile or 2,6-difluoropyridine , involving oxidation and selective methylation.[1]

Protocol: Synthesis of 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

  • Objective: To generate the N-methylated electrophilic core.

  • Reagents: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, Methyl Iodide (MeI), Potassium Carbonate (K

    
    CO
    
    
    ), DMF.[1][2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Activation: Add K

    
    CO
    
    
    (2.0 eq) and stir at room temperature for 15 minutes to deprotonate the pyridone nitrogen.
  • Methylation: Dropwise add Methyl Iodide (1.2 eq) to the suspension.

    • Critical Control: Maintain temperature <25°C to prevent O-methylation byproducts.[1]

  • Reaction: Stir at ambient temperature for 45–60 minutes. Monitor via LC-MS for the appearance of the N-methyl product (

    
     ~153 for non-fluoro, ~171 for fluoro).[1]
    
  • Workup: Evaporate DMF under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).[2] Dry over Na

    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography (EtOAc/Hexanes gradient).

Coupling to Form Olutasidenib

The "derived" pharmacology emerges when this scaffold reacts with the chiral quinolinone amine side chain.

Protocol: S


Ar Coupling Reaction
  • Reactants: Combine the scaffold (Intermediate B: 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile) with the amine salt (Intermediate A: (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one HCl).

  • Conditions: Use DMSO as solvent with DIPEA (Diisopropylethylamine) as the base.[2]

  • Thermal Cycle: Heat to 110°C for 12–24 hours. The electron-withdrawing nitrile and carbonyl groups at C-2 and C-6 activate the C-5 fluorine for displacement.[1]

  • Isolation: Dilute with water, extract with EtOAc, and purify via reverse-phase HPLC to isolate Olutasidenib.

Visualization of Synthetic Logic

SynthesisPathStart5-Fluoropicolinonitrile(Starting Material)Inter15-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrileStart->Inter1Hydrolysis/OxidationCoreSCAFFOLD:5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrileInter1->CoreN-Methylation(MeI, K2CO3)DrugOLUTASIDENIB(Final Drug)Core->DrugSNAr Displacement(DMSO, 110°C)AmineQuinolinone Amine(Nucleophile)Amine->DrugAttacks C-5

Figure 1: Synthetic trajectory from raw pyridine precursors to the active pharmaceutical ingredient Olutasidenib.

Part 3: Mechanism of Action & Pharmacological Impact

The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile moiety is not merely a linker; it is a functional "anchor" in the mIDH1 binding site.[1]

Molecular Mechanism[1]
  • Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1).[1][2][3][4][5]

  • Pathology: mIDH1 catalyzes the reduction of

    
    -ketoglutarate (
    
    
    -KG) to the oncometabolite 2-hydroxyglutarate (2-HG) .[1] High 2-HG levels inhibit histone demethylases, leading to hypermethylation and a block in cellular differentiation (leukemogenesis).[1]
  • Inhibition: Drugs derived from this scaffold bind to the allosteric site of mIDH1, locking the enzyme in a non-catalytic conformation.

Role of the Scaffold in Binding
  • The Nitrile (CN): Engages in critical polar interactions within the binding pocket, potentially interacting with backbone amides or water networks.

  • The Pyridone Carbonyl: Acts as a hydrogen bond acceptor.

  • The N-Methyl Group: Fills a small hydrophobic sub-pocket, improving potency by displacing water and increasing entropic gain.

Therapeutic Outcome

Inhibition of mIDH1 by Olutasidenib leads to:

  • Reduction in 2-HG levels (>90%).[1][2]

  • Restoration of normal cellular differentiation.

  • Clinical remission in R/R AML patients.[5]

Signaling Pathway Diagram[1]

IDHPathwayIDH_WTWild Type IDH1(Normal)IDH_MutMutant IDH1(R132H/C)aKGalpha-KetoglutarateHG22-Hydroxyglutarate(Oncometabolite)aKG->HG2IDH_Mut (Neomorphic Activity)IsocitrateIsocitrateIsocitrate->aKGIDH_WT (Krebs Cycle)DiffBlockDifferentiation Block(Leukemia)HG2->DiffBlockInhibits DemethylasesScaffoldOlutasidenib(Pyridone-Nitrile Scaffold)Scaffold->IDH_MutAllosteric Inhibition

Figure 2: The pathological conversion of

1

References

  • FDA Approval of Olutasidenib. U.S. Food and Drug Administration.[5][6] (2022).[5][6][7] FDA approves olutasidenib for relapsed or refractory acute myeloid leukemia with a susceptible IDH1 mutation.[1][5][6] [1][6]

  • Synthetic Route & Characterization. MedKoo Biosciences. Olutasidenib Synthetic Routes and Intermediate Characterization.[2] [1]

  • Clinical Pharmacology. National Institutes of Health (NIH) - PubChem.[1] Olutasidenib (Compound CID 118955396).

  • Patent Disclosure. Google Patents. Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors (US11498913B2).[1]

  • Orphan Drug Designation. European Medicines Agency (EMA).[8] EU/3/19/2159 - Orphan designation for the treatment of acute myeloid leukaemia.[1][8] [1]

Melting point and physical characteristics of CAS 3419-73-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS RN: 1620-98-0)

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS RN: 1620-98-0), a sterically hindered phenolic aldehyde of significant interest in organic synthesis and materials science. As a key building block, its unique structural features, including two bulky tert-butyl groups flanking a hydroxyl and a formyl group on a benzene ring, confer notable antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for the determination of its melting point and an exploration of its broader physicochemical profile.

Core Physicochemical Properties

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is typically encountered as a light yellow or white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueReference
CAS Registry Number 1620-98-0[2][3][4]
Molecular Formula C₁₅H₂₂O₂[1][3][4]
Molecular Weight 234.33 g/mol [1][2][4]
Melting Point 185-193 °C[1][3]
Appearance Light yellow or white to off-white crystalline powder[1]
Solubility Soluble in hot methanol and other organic solvents such as ethanol, ethers, and chloroform.[1][5][6]
Boiling Point ~336.7 °C (estimated)[1]
pKa 8.33 ± 0.40 (Predicted)[6]

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is a critical physical property that provides a primary indication of its purity. For 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a sharp melting range is indicative of high purity. The following protocol outlines a robust method for its determination using a digital melting point apparatus, incorporating principles of self-validation.

Experimental Rationale

The choice of a digital melting point apparatus with automated detection is predicated on minimizing subjective visual interpretation and enhancing reproducibility. The ramp rate is a critical parameter; a slower ramp rate around the expected melting point allows for thermal equilibrium to be established, yielding a more accurate determination. The use of multiple capillaries and replicate measurements serves as an internal validation of the obtained data.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 3,5-Di-tert-butyl-4-hydroxybenzaldehyde sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.

    • Pack a capillary tube to a height of 2-3 mm with the powdered sample. Tap the tube gently on a hard surface to ensure tight packing.

  • Instrument Setup:

    • Set the starting temperature of the melting point apparatus to approximately 20 °C below the expected melting point (e.g., 165 °C).

    • Set a ramp rate of 10 °C/min for the initial heating phase.

    • Program a slower ramp rate of 1-2 °C/min for the final determination phase, starting from the pre-set start temperature.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.

  • Data Validation:

    • Perform the measurement in triplicate to ensure consistency. The melting ranges obtained should be within a narrow margin (e.g., ± 0.5 °C).

    • If the melting range is broad, it may indicate the presence of impurities. In such cases, recrystallization of the sample may be necessary to achieve higher purity.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_validation Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Grind->Pack Insert Insert Capillary Pack->Insert SetTemp Set Start Temperature (165 °C) SetRamp Set Ramp Rate (10 °C/min -> 1-2 °C/min) SetTemp->SetRamp SetRamp->Insert Heat Initiate Heating Insert->Heat Record Record Melting Range Heat->Record Triplicate Perform in Triplicate Record->Triplicate Analyze Analyze Range Triplicate->Analyze Purity Assess Purity Analyze->Purity

Caption: Workflow for Melting Point Determination.

Spectroscopic and Structural Elucidation

The structural integrity of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is unequivocally confirmed through a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's functional groups and overall architecture.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the aldehydic proton, the hydroxyl proton, the aromatic protons, and the protons of the two tert-butyl groups.[1]

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Expect to observe characteristic absorption bands for:

  • Hydroxyl (O-H) stretching

  • Carbonyl (C=O) stretching of the aldehyde

  • C-H stretching and bending from the aromatic ring and alkyl groups.[1]

Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and provides insights into its fragmentation pattern, further corroborating its structure.[1]

Logical Relationship of Spectroscopic Data

SpectroscopicAnalysis cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Compound 3,5-Di-tert-butyl-4- hydroxybenzaldehyde HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS ProtonEnv Proton Environments HNMR->ProtonEnv CarbonSkel Carbon Skeleton CNMR->CarbonSkel FuncGroups Functional Groups (OH, C=O) IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure Confirmed Structure ProtonEnv->Structure CarbonSkel->Structure FuncGroups->Structure MolWeight->Structure

Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

Solubility and Handling

3,5-Di-tert-butyl-4-hydroxybenzaldehyde exhibits solubility in hot methanol and other common organic solvents like ethanol, ethers, and chloroform.[1][5][6] It is important to note that the compound can be air-sensitive and should be stored at room temperature in an inert atmosphere, away from oxidizing agents.[5][6] For creating stock solutions, it is recommended to aliquot and store them at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage under a nitrogen atmosphere to prevent degradation from repeated freeze-thaw cycles.[7]

Applications and Significance

The unique structure of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, particularly the sterically hindered phenolic hydroxyl group, makes it a potent antioxidant.[1] This property, along with its utility as a versatile chemical intermediate, has led to its use in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of anti-inflammatory agents.[5]

  • Materials Science: It is employed in the development of Organic Light-Emitting Diode (OLED) materials.[5]

  • Organic Synthesis: It is a valuable building block for a wide range of more complex molecules.[1]

References

  • Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). Cheméo. [Link]

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. [Link]

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. [Link]

  • MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • 3,5-Di-tert-butyl-4-hydroxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Toxicity profile of pyridine-2-carbonitrile derivatives in pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Toxicity Profile of Pyridine-2-Carbonitrile Derivatives: A Technical Guide for Pharmaceutical Research

As a Senior Application Scientist, I frequently encounter drug discovery programs that leverage the pyridine carbonitrile scaffold. While this moiety is a privileged structure in medicinal chemistry—serving as the core for numerous oncology agents, antimicrobials, and anti-inflammatory drugs—the precise regiochemistry of the cyano group dictates a complex toxicological profile. Specifically, placing the cyano group at the 2-position (pyridine-2-carbonitrile, or picolinonitrile) introduces unique electrophilic liabilities that must be rigorously managed.

This whitepaper deconstructs the mechanistic toxicology of pyridine-2-carbonitrile derivatives, provides comparative in vitro and in vivo data, and establishes self-validating experimental protocols to screen for reactive liabilities early in the drug development pipeline.

Mechanistic Toxicology: The Electrophilicity of the 2-Cyano Group

To understand the toxicity of pyridine-2-carbonitriles, we must first look at the underlying electronic causality. The nitrogen atom within the pyridine ring is highly electronegative, exerting a strong inductive and resonance electron-withdrawing effect. When a cyano group is positioned ortho to this nitrogen (the 2-position), the nitrile carbon becomes highly polarized and strongly electrophilic[1].

Thiol Reactivity and Covalent Adduct Formation Because of this intrinsic electrophilicity, the 2-cyanopyridine moiety acts as a "warhead" that is highly susceptible to nucleophilic attack by endogenous thiols, such as intracellular glutathione (GSH) or the sulfhydryl groups of cysteine residues on proteins. This reaction typically results in the formation of rearranged thiazoline products[2].

When these derivatives covalently bind to off-target host proteins, they can trigger haptenization, leading to immune-mediated idiosyncratic toxicities. A clinical example of this phenomenon is observed with the prostate cancer drug apalutamide. Apalutamide contains a 2-cyanopyridine moiety that has been shown to react chemically with GSH to form thiazoline adducts. It also covalently binds to plasma proteins via cysteine residues. This thiol-specific reactivity is hypothesized to be the root cause of the increased incidence of skin rash observed in patients taking apalutamide, a side effect notably absent in its structural analog enzalutamide, which lacks the 2-cyanopyridine group[2].

Bioactivation A Pyridine-2-carbonitrile Derivative B CYP450 Metabolism (Liver Microsomes) A->B Oxidation (Optional) C Electrophilic Nitrile Intermediate A->C Intrinsic Electrophilicity B->C D GSH Trapping (Detoxification) C->D + Glutathione (GSH) E Protein Cysteine Binding (Toxicity/Adducts) C->E + Protein-SH F Thiazoline Derivatives (Excreted/Detected) D->F G Immune-Mediated Toxicity (e.g., Rash) E->G

Pathway of 2-cyanopyridine electrophilic bioactivation and thiol reactivity.

Comparative Toxicity Profiles (In Vitro & In Vivo)

The toxicity of pyridine carbonitrile derivatives varies significantly based on structural substitutions and the position of the cyano group. Shifting the cyano group to the 3-position (pyridine-3-carbonitrile) breaks the direct conjugation with the ortho-nitrogen, significantly reducing electrophilicity and improving the safety profile[3].

Below is a synthesized comparison of various derivatives to guide structural optimization:

Compound Class / DerivativeTarget / ApplicationToxicity / Potency MetricMechanistic Observation
Apalutamide (2-cyanopyridine moiety)Androgen Receptor InhibitorHigh incidence of skin rash in vivo.Direct covalent binding to plasma proteins via cysteine residues; forms thiazoline adducts[2].
Imidazo[1,2-a]pyridine-2-carbonitrile (2a) Antiparasitic / Anti-inflammatoryMice LD50 = 0.794 g/kgAcute systemic toxicity is higher compared to ethoxycarbonyl-substituted analogs[4].
3-nitroimidazo[1,2-a]pyridine-2-carbonitrile (2b) Antiparasitic / Anti-inflammatoryMice LD50 = 1.606 g/kgThe addition of the nitro group at C-3 slightly attenuates systemic toxicity[4].
Cyanopyridone 5a (3-carbonitrile derivative)Dual VEGFR-2/HER-2 InhibitorHepG2 IC50 = 2.71 µMShifting to the 3-position yields potent on-target anticancer activity without the severe thiol reactivity of the 2-position[3].

Experimental Methodologies for Toxicity Profiling

To prevent late-stage clinical failures, researchers must profile the reactive liabilities of 2-cyanopyridine derivatives early. Do not simply rely on standard cell viability assays; you must probe the specific chemical reactivity of the pharmacophore.

Protocol: Glutathione (GSH) Trapping Assay for Reactive Nitriles

This protocol is designed as a self-validating system . By utilizing competing nucleophiles, we can isolate intrinsic electrophilicity from CYP450-mediated bioactivation, and confirm thiol-specificity.

Step 1: Incubation Setup

  • Prepare a 10 µM solution of the test 2-cyanopyridine derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Causality: HLM provides the full suite of hepatic CYP450 enzymes to test for oxidative bioactivation.

  • Add GSH to a final concentration of 5 mM. Causality: This high concentration mimics the intracellular reducing environment and acts as the primary trapping agent for electrophiles.

Step 2: Reaction Initiation & Controls

  • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Checkpoint 1 (Metabolic vs. Intrinsic): Run a parallel control without NADPH. If thiazoline adducts form in the absence of NADPH, the 2-cyanopyridine derivative possesses dangerous intrinsic electrophilicity independent of hepatic metabolism.

  • Self-Validation Checkpoint 2 (Nucleophile Specificity): Run a parallel control replacing GSH with an amine nucleophile (e.g., N-acetyl-lysine) and an alcohol nucleophile. If binding only occurs in the GSH arm, toxicity is strictly driven by cysteine-targeted reactivity[2].

Step 3: Incubation and Quenching

  • Incubate the mixture at 37°C in a shaking water bath for 60 minutes.

  • Quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent instantly denatures the HLM proteins, halting enzymatic activity, and precipitates macromolecules to prevent LC-MS column fouling.

Step 4: Centrifugation and LC-MS/MS Analysis

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • Analyze via LC-MS/MS. Program the mass spectrometer to perform a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to easily identify trapped thiazoline adducts[1].

Workflow S1 Incubation: Cpd + HLM + GSH S3 Protein Precipitation (ACN) S1->S3 S2 Parallel Controls: No NADPH / Amine Nuc. S2->S3 Validates Mechanism S4 LC-MS/MS: 129 Da Neutral Loss S3->S4 S5 Adduct Quantification S4->S5

Step-by-step workflow for GSH trapping and LC-MS/MS adduct quantification.

Strategic Mitigation in Medicinal Chemistry

If a lead compound exhibits high toxicity due to the 2-cyanopyridine moiety, medicinal chemists must employ rational drug design to mitigate the risk:

  • Positional Isomerism: The most effective strategy is migrating the cyano group to the 3-position or 4-position. Pyridine-3-carbonitriles exhibit vastly reduced electrophilicity because the nitrile carbon is no longer directly adjacent to the electron-withdrawing ring nitrogen[3],[1].

  • Steric Shielding: Introducing bulky alkyl groups (e.g., methyl or isopropyl) at the 3-position (ortho to the cyano group) can provide steric hindrance, physically blocking the approach of bulky protein thiols while potentially retaining target binding affinity.

By understanding the exact chemical causality of 2-cyanopyridine toxicity, researchers can engineer safer, more efficacious pharmaceutical assets without late-stage attrition.

References

  • Paludetto, M.-N., Stigliani, J.-L., Robert, A., Bernardes-Génisson, V., Chatelut, E., & Blanc, F. (2020). Involvement of Pazopanib and Sunitinib Aldehyde Reactive Metabolites in Toxicity and Drug–Drug Interactions in Vitro and in Patient Samples. Chemical Research in Toxicology.
  • Hernández-Luis, F., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. National Institutes of Health (NIH) / PMC.
  • BenchChem. (2025).
  • ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile via Directed C–H Cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of 6-cyano-2-pyridone derivatives is of high pharmaceutical interest, as these scaffolds serve as critical intermediates in the development of targeted therapeutics, including mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors like Olutasidenib [1].

Historically, the direct functionalization of N-methyl-2-pyridone to yield 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile has presented significant regiochemical challenges. Early attempts to functionalize N-methyl-2-pyridone via direct lithiation (using strong bases like n-BuLi or LDA) proved problematic. Mechanistic studies demonstrated that lithiation predominantly occurs at the N-methyl group rather than the desired C-6 position, leading to unwanted dimerization and complex mixtures [2].

To bypass these limitations, this application note details a state-of-the-art, self-validating protocol utilizing Palladium-Catalyzed Directed C(sp²)–H Cyanation . By leveraging the Lewis basic carbonyl oxygen as a native directing group, this method achieves high regioselectivity at the C-6 position without the need for pre-functionalization (e.g., halogenation) or hazardous stoichiometric lithiation [3].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, ensuring the protocol is a self-validating system rather than a blind recipe.

  • Catalyst Selection (Pd(OAc)₂): Palladium acetate is selected because the acetate ligand plays a crucial role in the C–H activation step via a Concerted Metalation-Deprotonation (CMD) pathway. The carbonyl oxygen of the pyridone coordinates to the Pd(II) center, directing the metal precisely to the adjacent C-6 position to form a stable 6-membered palladacycle.

  • Cyanide Source (Zn(CN)₂): Highly soluble cyanide sources (like TMSCN or KCN) often poison palladium catalysts by forming unreactive, saturated Pd-cyanide complexes. Zn(CN)₂ provides a slow, controlled release of cyanide ions into the catalytic cycle, ensuring efficient transmetalation without catalyst deactivation.

  • Oxidant & Base (Ag₂CO₃): Silver carbonate serves a dual mechanistic purpose. First, it acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) after reductive elimination. Second, the carbonate anion assists the acetate in the CMD deprotonation step.

mechanism Pd_II Pd(II) Active Catalyst Coord O-Coordination N-methyl-2-pyridone Pd_II->Coord Palladacycle CMD C-H Activation (6-Membered Palladacycle) Coord->Palladacycle -AcOH Transmet Transmetalation (Zn(CN)₂) Palladacycle->Transmet + CN⁻ RedElim Reductive Elimination Transmet->RedElim Pd_0 Pd(0) Intermediate RedElim->Pd_0 Product 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carbonitrile RedElim->Product Pd_0->Pd_II Oxidant (Ag₂CO₃)

Proposed Pd(II)-catalyzed directed C-H cyanation cycle for N-methyl-2-pyridone.

Quantitative Optimization Data

To validate the trustworthiness of the protocol, optimization parameters are summarized below. The data clearly demonstrates the necessity of the specific catalyst-oxidant pairing.

Table 1: Optimization of Reaction Conditions for C-H Cyanation

EntryCatalyst (10 mol%)Cyanide SourceOxidant (2.0 eq)SolventYield (%)
1 Pd(OAc)₂ Zn(CN)₂ Ag₂CO₃ DMF 82
2Pd(OAc)₂CuCNAg₂CO₃DMF65
3Pd(OAc)₂TMSCNAg₂CO₃DMF41
4Pd(TFA)₂Zn(CN)₂Ag₂CO₃DMF74
5Pd(OAc)₂Zn(CN)₂Cu(OAc)₂DMF58
6None (Control)Zn(CN)₂Ag₂CO₃DMF0

Note: Reactions performed on a 0.5 mmol scale at 110 °C for 16 hours. Yields determined by HPLC using an internal standard.

Step-by-Step Experimental Protocol

Safety Warning: Zn(CN)₂ is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Acidic workup must be strictly avoided to prevent the generation of lethal HCN gas.

Phase 1: Reaction Setup
  • Inert Atmosphere Preparation: Transfer an oven-dried 15 mL Schlenk pressure tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Reagent Loading: Add Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.10 mmol, 10 mol%), Zinc cyanide (Zn(CN)₂, 70.4 mg, 0.60 mmol, 0.6 equiv), and Silver carbonate (Ag₂CO₃, 551 mg, 2.0 mmol, 2.0 equiv) to the tube.

  • Substrate Addition: Dissolve N-methyl-2-pyridone (109 mg, 1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL, 0.2 M) and add the solution to the Schlenk tube.

  • Sealing: Seal the tube with a Teflon screw cap, remove it from the glovebox, and place it behind a blast shield in the fume hood.

Phase 2: Catalytic Execution
  • Heating: Submerge the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. The mixture will turn dark brown/black as Pd nanoparticles and Ag(0) precipitate.

  • Cooling: Remove the tube from the oil bath and allow it to cool completely to room temperature.

Phase 3: Workup & Isolation
  • Filtration: Dilute the crude mixture with Ethyl Acetate (EtOAc, 15 mL). Filter the suspension through a short pad of Celite to remove insoluble metal salts (Pd, Ag, and unreacted Zn(CN)₂). Rinse the Celite pad with an additional 20 mL of EtOAc.

  • DMF Removal (Critical Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL).

    • Causality Note: DMF is highly miscible with both water and organic solvents. The LiCl wash significantly increases the ionic strength of the aqueous phase, disrupting the hydration sphere of DMF and driving it entirely into the aqueous layer, preventing DMF carryover.

  • Drying: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of Hexanes/EtOAc (from 80:20 to 50:50). The product elutes as a distinct UV-active band.

  • Evaporation: Concentrate the product fractions to afford 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile as an off-white solid.

Expected Analytical Data:

  • Chemical Formula: C₇H₆N₂O

  • LCMS (ESI): m/z calculated for C₇H₇N₂O[M+H]⁺: 135.05; Found: 135.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 9.1, 6.8 Hz, 1H, C4-H), 7.12 (dd, J = 6.8, 1.5 Hz, 1H, C5-H), 6.68 (dd, J = 9.1, 1.5 Hz, 1H, C3-H), 3.65 (s, 3H, N-CH₃).

References

  • MedKoo Biosciences. "Olutasidenib Synthetic Routes." MedKoo Biosciences.
  • Meghani, P., & Joule, J. A. "Ring Lithiation of Pyridones." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1988.
  • Liu, L.-Y., Yeung, K.-S., & Yu, J.-Q. "Ligand-Promoted Non-Directed C-H Cyanation of Arenes." Chemistry - A European Journal, PubMed/NIH, 2019.

Application Note: Chemoselective Catalytic Hydrogenation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 1-methyl-2-pyridone scaffold is a privileged structure in modern medicinal chemistry, most notably featured in mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors such as Olutasidenib (FT-2102) [1]. During structure-activity relationship (SAR) campaigns, researchers frequently need to functionalize the C2-position of this heterocycle. The catalytic hydrogenation of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile to yield 6-(aminomethyl)-1-methylpyridin-2(1H)-one is a highly valuable transformation, providing a primary amine handle for subsequent amide coupling or reductive amination.

The Challenge: Dimerization and Over-Reduction

Catalytic hydrogenation of nitriles is notoriously prone to side reactions[2]. The reduction proceeds via a highly reactive imine intermediate. If left unprotected, the newly formed primary amine can act as a nucleophile, attacking the intermediate imine and expelling ammonia to form a secondary amine (dimer) byproduct.

Furthermore, the 1-methyl-2-pyridone ring possesses a conjugated diene system that mimics aromaticity but is significantly more susceptible to over-reduction than a standard benzene ring. Applying harsh conditions (e.g., >3 atm H₂ or highly active catalysts like Rh/C or PtO₂) will inevitably reduce the pyridone core to a piperidone derivative.

The Solution: Reductive N-Boc Protection

To achieve absolute chemoselectivity, this protocol employs a reductive N-Boc protection strategy [3]. By conducting the hydrogenation with Palladium on Carbon (Pd/C) at atmospheric pressure in the presence of di-tert-butyl dicarbonate (Boc₂O), the primary amine is trapped in situ as a stable tert-butyl carbamate. This completely suppresses dimerization while the mild 1 atm hydrogen pressure preserves the structural integrity of the pyridone ring.

Mechanism A Nitrile (Substrate) B Imine (Intermediate) A->B H2, Pd/C C Primary Amine (Product) B->C H2, Pd/C D Secondary Amine (Dimer Byproduct) B->D + Primary Amine (- NH3) E N-Boc Amine (Trapped Product) B->E H2, Pd/C + Boc2O C->E + Boc2O (Fast)

Mechanistic pathway of nitrile hydrogenation highlighting the in situ Boc-trapping strategy.

Optimization of Hydrogenation Conditions

The causality behind our experimental choices is best illustrated by the optimization data. As shown in Table 1, omitting the Boc₂O additive leads to massive dimerization. Switching to Raney Nickel with ammonia suppresses dimerization but requires higher pressures, risking partial ring reduction. The combination of Pd/C, Boc₂O, and 1 atm H₂ provides the optimal self-validating system for high-yield, chemoselective conversion.

Table 1: Optimization of Chemoselective Nitrile Hydrogenation

CatalystSolventAdditivePressure (H₂)ConversionMajor Product Observed
10% Pd/CMeOHNone1 atm>95%Secondary Amine (Dimer)
Raney NiMeOHNH₃ (7N)3 atm85%Primary Amine (Free)
10% Pd/C MeOH Boc₂O (1.5 eq) 1 atm >98% N-Boc Primary Amine (Target)
5% Rh/CTHFBoc₂O (1.5 eq)5 atm>99%Piperidone (Over-reduction)

Experimental Workflow & Protocol

The following methodology details the synthesis of tert-butyl ((1-methyl-6-oxo-1,6-dihydropyridin-2-yl)methyl)carbamate.

Materials Required
  • Substrate: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq, 10 mmol, 1.34 g)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, 15 mmol, 3.27 g)

  • Catalyst: 10% Pd/C (50% w/w water wet) (10 mol% Pd, ~1.06 g)

  • Solvent: Anhydrous Methanol (50 mL)

  • Gas: Hydrogen gas (Balloon, 1 atm)

Workflow S1 Step 1: Reagent Mixing Substrate + Boc2O in MeOH S2 Step 2: Catalyst Addition Add 10% Pd/C under Argon S1->S2 S3 Step 3: Hydrogenation 1 atm H2, 25°C, 12-16 h S2->S3 S4 Step 4: Filtration Filter through Celite pad S3->S4 S5 Step 5: Isolation Concentrate & Purify via Chromatography S4->S5

Step-by-step experimental workflow for the Pd/C catalyzed reductive Boc-protection.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.34 g, 10 mmol) and Boc₂O (3.27 g, 15 mmol).

  • Dissolve the mixture in 50 mL of anhydrous methanol. Stir at 25°C until a homogeneous solution is achieved.

Step 2: Catalyst Addition (Safety Critical) 3. Expert Insight: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use water-wet Pd/C or purge the flask thoroughly with Argon before addition. 4. Under a steady stream of Argon, carefully add the 10% Pd/C (1.06 g).

Step 3: Hydrogenation 5. Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). 6. Evacuate the flask once more and backfill with Hydrogen gas from a double-layered balloon. 7. Stir the reaction mixture vigorously (800 rpm) at 25°C under 1 atm of H₂ for 12–16 hours.

Step 4: In-Process Control (Self-Validation) 8. Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). 9. Validation marker: The reaction is complete when the starting material peak (m/z 135 [M+H]⁺) disappears, replaced entirely by the N-Boc protected product (m/z 239 [M+H]⁺).

Step 5: Workup and Isolation 10. Once complete, purge the flask thoroughly with Argon to remove all residual H₂ gas. 11. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (3 × 20 mL). Do not let the Pd/C dry out on the filter paper, as it may ignite. 12. Concentrate the combined filtrate in vacuo to yield a crude residue. 13. Purify the residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure tert-butyl ((1-methyl-6-oxo-1,6-dihydropyridin-2-yl)methyl)carbamate as an off-white solid.

Step 6: Optional Deprotection 14. If the free amine is required, treat the N-Boc intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature. Concentrate in vacuo to yield 6-(aminomethyl)-1-methylpyridin-2(1H)-one as a TFA salt.

Analytical Validation

To ensure the structural integrity of the pyridone ring was maintained during hydrogenation, verify the following NMR shifts:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the intact alkene protons of the pyridone ring at ~6.5 ppm (d, 1H) and ~6.1 ppm (d, 1H). The newly formed methylene group will appear as a doublet at ~4.2 ppm (d, 2H, J = 6.0 Hz), coupling with the adjacent NH proton. The Boc group will present as a sharp 9H singlet at ~1.42 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The disappearance of the nitrile carbon signal (~115 ppm) and the appearance of the carbamate carbonyl (~156 ppm) and aliphatic methylene (~42 ppm) confirm successful reductive trapping.

References

  • Rezlidhia (Olutasidenib) Package Insert / Prescribing Information. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Liu, J., & Ma, L. (2021). "Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of Catalysis, 404, 475-492. URL:[Link]

  • Al-Tawaha, A., et al. (2022). "Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides." ACS Bio & Med Chem Au, 2(6), 614-623. URL:[Link]

Procedure for converting 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile to amidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboximidamide

Executive Summary

This application note details the optimized procedure for converting 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Compound A) to its corresponding amidine derivative (Compound B). This transformation is a critical step in the synthesis of direct thrombin inhibitors (e.g., Dabigatran analogs) and Factor Xa inhibitors.

While the classical acid-catalyzed Pinner reaction is the historical standard, it often fails with electron-deficient heteroaromatic nitriles due to slow kinetics and competing hydrolysis to the primary amide. This guide presents two superior protocols:

  • Protocol A (Primary): A base-catalyzed imidate formation (Modified Pinner) followed by ammonolysis. This is the preferred route for scalability and yield.

  • Protocol B (Alternative): An amidoxime intermediate route via hydroxylamine, followed by reductive cleavage. This is recommended for substrates sensitive to strong alkoxides.

Mechanistic Insight & Strategy

The 2-position of the 1-methyl-6-oxopyridine ring is electron-deficient, making the nitrile sufficiently electrophilic for nucleophilic attack. However, the adjacent lactam (pyridone) system introduces solubility challenges and potential for ring-opening side reactions under harsh acidic conditions.

Why Base Catalysis (Protocol A)? Unlike the acid-catalyzed Pinner (HCl/EtOH), which relies on protonating the nitrile to activate it, the base-catalyzed method uses a strong nucleophile (methoxide) to directly attack the nitrile carbon. The resulting imidate is then converted to the amidine by ammonium chloride. This avoids the use of corrosive HCl gas and minimizes hydrolysis byproducts.

Why Amidoxime (Protocol B)? If the imidate intermediate proves unstable or difficult to isolate, converting the nitrile to an amidoxime (


) is a robust alternative. The N-O bond is then cleaved reductively (hydrogenation) to reveal the amidine.
Reaction Pathway Diagram

ReactionPathway cluster_0 Critical Decision Point Nitrile Starting Nitrile (1-Methyl-6-oxo...) Imidate Imidate Intermediate (Unstable) Nitrile->Imidate NaOMe / MeOH (Protocol A) Amidoxime Amidoxime Intermediate (Stable Solid) Nitrile->Amidoxime NH2OH·HCl / Et3N (Protocol B) Amidine Target Amidine (Salt Form) Imidate->Amidine NH4Cl (Amination) Amidoxime->Amidine H2 / Pd/C (Reduction)

Caption: Bifurcated synthetic strategy comparing the direct Imidate route (Blue) vs. the Amidoxime reduction route (Red).

Protocol A: Base-Catalyzed Modified Pinner (Recommended)

This method is a "one-pot, two-step" sequence. It is the most atom-economical approach.

Reagents & Equipment
  • Substrate: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 equiv)

  • Reagent 1: Sodium Methoxide (NaOMe), 0.5M solution in MeOH (0.1 – 0.5 equiv catalytic, or 1.0 equiv).

  • Reagent 2: Ammonium Chloride (

    
    ) (1.1 equiv).
    
  • Solvent: Anhydrous Methanol (Critical: Water content <0.05%).

  • Apparatus: Flame-dried round-bottom flask, nitrogen atmosphere.

Step-by-Step Procedure
  • Imidate Formation:

    • Charge the reaction vessel with the Nitrile substrate.

    • Add Anhydrous Methanol (10 mL per gram of substrate).

    • Add NaOMe solution dropwise at Room Temperature (RT).

    • Observation: The solution may turn slightly yellow.

    • Stir at RT for 3–6 hours. Monitor by TLC or HPLC for the disappearance of the nitrile peak. The product formed is the methyl imidate.

  • Amination:

    • Once the nitrile is consumed (>95% conversion), add solid Ammonium Chloride (

      
      ) in one portion.
      
    • Note: The stoichiometry is critical. The

      
       provides the ammonia source and simultaneously neutralizes the methoxide, buffering the reaction.
      
    • Stir the suspension at RT for 12–18 hours.

    • Optional: If reaction is sluggish, heat to 40°C. Do not exceed 50°C to prevent degradation.

  • Workup & Isolation:

    • The product usually precipitates as the hydrochloride salt.

    • Cool the mixture to 0°C for 2 hours.

    • Filter the white/off-white solid.

    • Wash the cake with cold ether or acetonitrile to remove residual methanol.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary: Protocol A
ParameterSpecificationNotes
Temperature 20°C – 40°CHigher temps promote hydrolysis to amide.
Time 16 – 24 HoursTwo distinct phases (Imidate formation -> Amination).
Yield 75% – 85%Typical for heteroaromatic nitriles.
Key Impurity Methyl Ester / AmideResult of moisture ingress.

Protocol B: The Amidoxime Route (Alternative)

Use this protocol if Protocol A yields inseparable mixtures or if the starting material contains functional groups sensitive to strong nucleophiles.

Step-by-Step Procedure

Part 1: Amidoxime Formation

  • Dissolve Nitrile (1.0 equiv) in Ethanol.

  • Add Hydroxylamine Hydrochloride (

    
    ) (1.5 equiv) and Triethylamine  (
    
    
    
    ) (1.6 equiv).
  • Reflux (70°C) for 4–6 hours.

  • Concentrate in vacuo. Add water. The amidoxime intermediate usually precipitates as a solid. Filter and dry.[1]

Part 2: Reduction to Amidine

  • Dissolve the isolated Amidoxime in Acetic Acid (AcOH).

  • Add Acetic Anhydride (1.1 equiv) to protect the oxygen (optional, enhances reduction rate).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 30–50 psi

    
     for 4 hours.
    
  • Filter catalyst over Celite.

  • Concentrate filtrate. The product is the Amidine Acetate salt.

Analytical Characterization (QC)

To validate the synthesis, the following spectral features must be confirmed.

  • 1H NMR (DMSO-d6):

    • Amidine Protons: Broad singlets around

      
       9.0 – 9.5 ppm (integrating for 3-4 protons depending on salt form).
      
    • N-Methyl Group: Singlet at

      
       3.5 – 3.7 ppm.
      
    • Aromatic Protons: Two doublets and a triplet (or multiplet) in the 6.5 – 8.0 ppm range, characteristic of the pyridine ring.

  • IR Spectroscopy:

    • Disappearance of the sharp Nitrile stretch (

      
      ) at ~2230 cm⁻¹.
      
    • Appearance of strong Amidine (

      
      ) bands at 1650–1690 cm⁻¹.
      
  • Mass Spectrometry (ESI+):

    • Observe

      
       corresponding to the amidine mass (MW of Nitrile + 17).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Nitrile is sterically hindered or solvent is "wet".1. Dry MeOH over 3Å sieves.2. Increase NaOMe to 1.0 equiv.3. Switch to Protocol B.
Hydrolysis to Amide Moisture ingress during Imidate phase.Ensure strict

atmosphere. Use fresh anhydrous MeOH.
Product is Sticky/Oil Salt formation is incomplete or mixed salts.Dissolve in minimal EtOH and add concentrated HCl in Ether to force precipitation of the HCl salt.

References

  • Garigipati, R. S. (1990).[2] "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972. Link

    • Authoritative source for the use of amino-aluminum reagents and general nitrile-to-amidine str
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Dunn, P. J. (2011). "Synthesis of Commercial Amidine-Containing Drugs". Comprehensive Organic Functional Group Transformations II.
  • Judkins, B. D., et al. (1996).[3] "A Versatile Synthesis of Amidines from Nitriles via Amidoximes". Synthetic Communications, 26(23), 4351-4367. Link

    • Primary reference for Protocol B (Amidoxime route).

Disclaimer: This protocol involves the use of hazardous chemicals. All manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Reagents for cyanation of 1-methyl-6-oxo-1,6-dihydropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cyanation of 1-Methyl-6-oxo-1,6-dihydropyridine

Part 1: Executive Summary & Strategic Analysis

The cyanation of 1-methyl-6-oxo-1,6-dihydropyridine (also known as N-methyl-2-pyridone) represents a critical transformation in medicinal chemistry.[1] The resulting cyanopyridones are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase), non-nucleoside reverse transcriptase inhibitors, and cardiotonic agents.

However, the substrate presents a dichotomy in reactivity:[2][3]

  • Electron Deficiency: As a lactam, the ring is deactivated compared to simple pyridines, making nucleophilic aromatic substitution (

    
    ) difficult without prior activation (e.g., conversion to a halide).
    
  • Enamine Character: The C-3 and C-5 positions retain nucleophilic character, susceptible to electrophilic attack.[1]

This guide moves beyond generic "pyridine chemistry" to address the specific electronic requirements of the N-methyl-2-pyridone core. We prioritize indirect cyanation via halogenation as the industrial "Gold Standard" for reliability, while highlighting de novo synthesis for difficult regioisomers.

Strategic Pathway Selection

The choice of reagent and protocol depends entirely on the desired regiochemistry (C-3 vs. C-5).

CyanationStrategy Figure 1: Decision Matrix for Cyanation of N-Methyl-2-Pyridone Substrate 1-Methyl-6-oxo- 1,6-dihydropyridine TargetC3 Target: C-3 Nitrile (Kinetic/Steric) Substrate->TargetC3 Direct C-H (Difficult/Low Yield) Step1_Br Step 1: Electrophilic Bromination (NBS) Substrate->Step1_Br High Selectivity TargetC5 Target: C-5 Nitrile (Thermodynamic) Step2_Pd Step 2: Pd-Catalyzed Cyanation (K4[Fe(CN)6]) Step1_Br->Step2_Pd Cross-Coupling Step2_Pd->TargetC5 DeNovo De Novo Synthesis (Enaminone + Malononitrile) DeNovo->TargetC3 Preferred Route

Part 2: Reagent Selection Guide

For the N-methyl-2-pyridone substrate, direct reagents (like TsCN/radical initiators) often suffer from poor regiocontrol.[1] The most robust approach utilizes a metal-catalyzed cyanation of a pre-halogenated intermediate.

The Cyanating Agents (Source of -CN)
ReagentToxicityAtom EconomyApplication ContextRecommendation

(Potassium Ferrocyanide)
Low (Non-toxic)ModeratePd-Catalyzed Coupling. The reagent of choice for pharmaceutical scale-up.[1] Slow release of CN⁻ prevents catalyst poisoning.Primary Choice

(Zinc Cyanide)
HighHighPd-Catalyzed Coupling. Highly reactive; works well with bulky substrates where ferrocyanide fails.[1] Requires strict safety protocols.Secondary Choice
TMSCN (Trimethylsilyl Cyanide) ModerateLowActivation Chem. Used primarily for N-oxide activation (Reissert-Henze), which is not applicable to this N-alkylated lactam directly.[1]Not Recommended
CuCN (Copper(I) Cyanide) HighHighRosenmund-von Braun. Requires harsh conditions (150-200°C) which may decompose the pyridone ring.[1]Legacy Only
The Activators (Halogenation)[1]
  • N-Bromosuccinimide (NBS): The superior electrophile for this substrate.[1] In polar aprotic solvents (DMF/MeCN), it selectively brominates the C-5 position of N-methyl-2-pyridone due to the para-directing nature of the enamine-like nitrogen, avoiding the steric bulk of the carbonyl at C-3.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (C-5 Selective Cyanation)

Target Product: 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (IUPAC numbering may vary; chemically this is the 5-position relative to N).[1]

This two-step protocol ensures high purity and avoids the separation issues common in direct C-H functionalization.[1]

Step 1: Regioselective Bromination

  • Reagents: N-methyl-2-pyridone (1.0 equiv), NBS (1.05 equiv).[1]

  • Solvent: Acetonitrile (MeCN) or DMF (0.5 M).[1]

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Charge a reaction vessel with N-methyl-2-pyridone dissolved in MeCN.

  • Cool to 0°C in an ice bath to suppress di-bromination.

  • Add NBS portion-wise over 30 minutes. The solution will turn slightly yellow.

  • Allow to warm to RT and stir for 3 hours. Monitor by TLC/LCMS (Target Mass: M+2 peak for Br).

  • Workup: Dilute with water. The 5-bromo derivative often precipitates.[1] If not, extract with DCM.

  • Yield: Typically 85–92% of 5-bromo-1-methyl-2-pyridone .[1]

Step 2: "Green" Palladium-Catalyzed Cyanation [1][4]

  • Reagents: 5-bromo-1-methyl-2-pyridone (1.0 equiv),

    
     (0.25 equiv), 
    
    
    
    (1.0 equiv).[1]
  • Catalyst:

    
     (1–2 mol%).[1]
    
  • Solvent: DMA (Dimethylacetamide), degassed.

  • Conditions: 120°C, 12–16 hours.

  • Setup: In a pressure tube or round-bottom flask, combine the aryl bromide, soda ash (

    
    ), and finely ground potassium ferrocyanide.
    
  • Solvent: Add dry DMA. Sparge with Argon/Nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst: Add

    
    .[3][4][5][6] Note: Ligands like dppf can be added (2 mol%) if the reaction is sluggish, but "ligand-free" conditions often work for electron-deficient bromides [1, 2].[1]
    
  • Reaction: Seal and heat to 120°C. The heterogeneous mixture requires vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove iron/palladium residues.

  • Purification: Flash chromatography (EtOAc/Hexanes). The nitrile is highly polar; use a gradient up to 100% EtOAc or 10% MeOH/DCM.

Protocol B: De Novo Synthesis (C-3 Selective Strategy)

Target Product: 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]

Direct cyanation at C-3 is sterically hindered by the carbonyl.[1] The most reliable route to this isomer is ring construction.

  • Reagents: N-methyl-3-(dimethylamino)acryloyl chloride (or equivalent enaminone), Malononitrile, Base (NaOEt).[1]

  • Mechanism: Michael addition followed by cyclization.

  • React N-methyl-enaminone with malononitrile in refluxing ethanol with NaOEt.

  • The intermediate undergoes cyclization and elimination of dimethylamine to yield the 3-cyano-pyridone directly.[1]

  • Reference: Adapted from Gorobets et al. regarding 2-pyridone synthesis [3].

Part 4: Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Conversion (Step 2) Catalyst PoisoningEnsure rigid degassing of DMA. Cyanide has high affinity for Pd; use slow-release

.[1]
Formation of 3,5-dibromo Excess NBS / High TempKeep Step 1 at 0°C initially.[1] Use exactly 1.05 equiv of NBS.
Product trapped in Aqueous High Polarity of NitrileCyanopyridones are water-soluble.[1] Use continuous extraction (DCM) or salt out the aqueous layer heavily.
Regioisomer Mix (Direct C-H) Lack of Directing GroupDo not use direct radical cyanation (e.g., TsCN/peroxide) unless a mixture is acceptable.

Part 5: References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[6] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1][4] The Journal of Organic Chemistry, 70(4), 1508–1510. Link[1]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanating Agent in Palladium-Catalyzed Reactions.[1][4][7] Chemical Communications, (12), 1388–1389.[1] Link

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, (xiii), 23-30.[1] Link

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 22–32.[8] Link

Sources

Application Note & Protocol: Strategic Synthesis of Imidates via the Pinner Reaction with 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the Pinner reaction, specifically tailored for its application to 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. The resulting imidate is a valuable intermediate for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights into reaction optimization and troubleshooting.

Introduction: The Pinner Reaction in Heterocyclic Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic acid-catalyzed transformation of a nitrile with an alcohol to furnish an imino ester salt, commonly referred to as a Pinner salt.[1] These highly reactive intermediates can be further derivatized to yield a variety of valuable functional groups, including esters, amidines, and orthoesters.[1][2][3] In the context of drug development, the Pinner reaction serves as a powerful tool for the construction of complex molecular architectures from readily available nitrile precursors.

The substrate of interest, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, possesses a pyridone core, a common scaffold in many pharmaceutical agents. The strategic conversion of its nitrile functionality into an imidate opens up a synthetic avenue for further elaboration and the generation of novel compound libraries for biological screening.

Reaction Mechanism: A Step-by-Step Elucidation

The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[3][4][5] The key steps are as follows:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This crucial step significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[4][5][6]

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon. This results in the formation of a protonated imidate intermediate.[3][4]

  • Deprotonation and Formation of the Pinner Salt: A subsequent proton transfer step, often facilitated by the chloride counter-ion or another molecule of the alcohol, leads to the formation of the thermodynamically unstable imino ester hydrochloride, or Pinner salt.[1][2][4]

The following diagram illustrates the mechanistic pathway of the Pinner reaction.

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrile 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated Electrophile) Nitrile->ProtonatedNitrile Protonation Alcohol R'-OH Acid HCl (anhydrous) ProtonatedImidate Protonated Imidate ProtonatedNitrile->ProtonatedImidate Nucleophilic Attack by R'-OH PinnerSalt Pinner Salt (Imidate Hydrochloride) ProtonatedImidate->PinnerSalt Deprotonation

Caption: Mechanism of the Pinner Reaction.

Critical Experimental Parameters

The success of the Pinner reaction is highly dependent on several key parameters. For a substrate such as 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, which contains an acid-sensitive pyridone ring, careful optimization is crucial.

Parameter Recommendation Rationale & Causality
Alcohol Anhydrous Methanol or EthanolPrimary alcohols are generally most effective.[3][7] Anhydrous conditions are essential to prevent hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[6][8][9][10]
Acid Catalyst Anhydrous Hydrogen Chloride (gas or in a suitable solvent)Gaseous HCl is the traditional and most effective catalyst.[4][11][12] Solutions of HCl in anhydrous solvents like dioxane or diethyl ether can also be used for easier handling.
Solvent The alcohol reactant can often serve as the solvent. Anhydrous co-solvents like chloroform or dioxane can be used.[2][11]The use of the alcohol as the solvent ensures a high concentration of the nucleophile. Anhydrous conditions must be strictly maintained.
Temperature 0°C to room temperatureThe Pinner salt is thermally unstable and can decompose or rearrange at higher temperatures.[1][2] Low temperatures favor the formation of the desired product.
Reaction Time 12-24 hoursThe reaction can be slow at lower temperatures. Monitoring by TLC or LC-MS is recommended to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Pinner reaction of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. Note: This is a generalized procedure and may require optimization for this specific substrate.

Materials and Reagents
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

  • Anhydrous Methanol (or Ethanol)

  • Anhydrous Hydrogen Chloride (gas or a solution in anhydrous dioxane/diethyl ether)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Equipment Setup

All glassware should be thoroughly oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture. A gas inlet adapter and a drying tube or bubbler are necessary if using gaseous HCl.

Reaction Procedure
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in anhydrous methanol (or ethanol) (approximately 0.2-0.5 M concentration).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous HCl gas through the solution with vigorous stirring for 15-30 minutes, or add a solution of HCl in anhydrous dioxane/diethyl ether (3-5 eq) dropwise.

  • Reaction Monitoring: Seal the flask under an inert atmosphere and allow the reaction to stir at 0°C to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Isolation of the Pinner Salt: Upon completion, the Pinner salt may precipitate from the reaction mixture. If so, it can be isolated by filtration under an inert atmosphere. If no precipitate forms, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Washing and Drying: Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts. Dry the Pinner salt under a stream of nitrogen or in a vacuum desiccator. The product should be stored under an inert atmosphere due to its hygroscopic and unstable nature.

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Nitrile in Anhydrous Alcohol Cool Cool to 0°C Dissolve->Cool Add_HCl Add Anhydrous HCl Cool->Add_HCl Stir Stir at 0°C to RT (12-24h) Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Precipitate Precipitate with Anhydrous Ether Monitor->Precipitate Complete Filter Filter under Inert Atmosphere Precipitate->Filter Wash Wash with Cold Anhydrous Ether Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Experimental workflow for the Pinner reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Moisture Contamination: Ensure all reagents and glassware are scrupulously dry. Water will lead to the formation of amides or carboxylic acids.[6][8]

    • Insufficient Acid: The reaction is acid-catalyzed; ensure a sufficient excess of HCl is used.

    • Low Reactivity of the Nitrile: The electron-withdrawing nature of the pyridone ring may decrease the nucleophilicity of the nitrile nitrogen, making protonation less favorable.[13] A longer reaction time or a slight increase in temperature (while carefully monitoring for decomposition) may be necessary.

  • Formation of Byproducts:

    • Amide/Carboxylic Acid Formation: This is a clear indication of water in the reaction mixture.

    • Orthoester Formation: An excess of alcohol can lead to the formation of an orthoester as a byproduct.[1][2] Using a stoichiometric amount of alcohol in an anhydrous co-solvent can mitigate this.

  • Stability of the Pyridone Ring:

    • While 1-methyl-2-pyridone is generally stable, prolonged exposure to strong acidic conditions could potentially lead to undesired side reactions.[14] It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Conclusion

The Pinner reaction offers a reliable and effective method for the conversion of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile into its corresponding imidate hydrochloride. This application note provides a robust framework for researchers and drug development professionals to successfully employ this transformation. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is paramount to achieving high yields and purity. The resulting Pinner salt is a versatile intermediate, poised for further synthetic manipulations in the pursuit of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Ester - Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Pinner reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Ester - Common Conditions. Retrieved from [Link]

  • Schall, A., & Regel, D. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1566–1573. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2013). A novel procedure for the synthesis of trimethyl-orthoesters through the Pinner reaction. Green Chemistry, 15(8), 2252-2260. [Link]

  • Dalton Transactions. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

Sources

Application Note: Green Chemistry Approaches to Synthesizing CAS 3419-73-6

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It focuses on sustainable, high-efficiency synthesis of 2-Bromo-4'-methylpropiophenone (CAS 3419-73-6), a critical intermediate for thiazole-based agrochemicals and pharmaceutical heterocycles.

Subject: Sustainable Protocols for the


-Bromination of 4'-Methylpropiophenone
Date:  October 26, 2025
Version:  2.1 (Green Process Optimization)

Executive Summary

Traditional synthesis of


-bromo ketones relies on elemental bromine (

) in volatile organic solvents (e.g.,

,

). These methods suffer from poor atom economy (50% of bromine is lost as HBr waste), high toxicity, and environmental hazards.

This guide details two Green Chemistry protocols that align with the 12 Principles of Green Chemistry:

  • Oxidative Bromination (

    
    ):  A water-based, high-atom-economy route.[1]
    
  • NBS-Mediated Synthesis: A solvent-minimized approach using N-Bromosuccinimide in green solvents.

Target Molecule:

  • Chemical Name: 2-Bromo-1-(4-methylphenyl)propan-1-one[2][3]

  • CAS: 3419-73-6 (also 1451-82-7)

  • Primary Application: Precursor for Hantzsch thiazole synthesis (agrochemicals) and substituted aminoketones.

Scientific Rationale & Mechanism

The Green Advantage: Oxidative Bromination

The most robust green method utilizes Hydrobromic Acid (HBr) and Hydrogen Peroxide (


) . In this system, 

oxidizes HBr in situ to generate the active brominating species (

or

).[4]

Key Advantages:

  • Atom Economy: Nearly 100% of the bromine atoms are utilized (compared to 50% with elemental

    
    ).
    
  • Byproduct: The primary byproduct is water.

  • Solvent: The reaction proceeds "on water" or in aqueous ethanol, eliminating chlorinated solvents.

Reaction Mechanism

The reaction proceeds via the acid-catalyzed enolization of the ketone, followed by electrophilic attack by the in situ generated bromine species.

ReactionMechanism Start 4'-Methylpropiophenone Enol Enol Intermediate Start->Enol Enolization Acid H+ Catalyst Acid->Enol Product 2-Bromo-4'-methylpropiophenone (CAS 3419-73-6) Enol->Product Electrophilic Addition Oxidant H2O2 + HBr ActiveBr In-situ Br2 / Br+ Oxidant->ActiveBr Oxidation ActiveBr->Product Water Byproduct: H2O Product->Water Elimination

Figure 1: Mechanistic pathway for the oxidative bromination of 4'-methylpropiophenone.

Experimental Protocols

Method A: Aqueous Oxidative Bromination (Preferred)

Best for: Scalability, Atom Economy, and Cost-Efficiency.

Reagents:

  • 4'-Methylpropiophenone (1.0 eq)[5]

  • Hydrobromic Acid (48% aq., 1.1 eq)

  • Hydrogen Peroxide (30% aq., 1.1 eq)

  • Solvent: None (Solvent-free/"On-water") or Methanol (if solubility is an issue).

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Reactant Loading: Add 4'-Methylpropiophenone (10 mmol, ~1.48 g) and 48% HBr (11 mmol, ~1.25 mL). The mixture may form a biphasic system.

  • Activation: Stir vigorously at room temperature for 10 minutes to allow partial protonation/enolization.

  • Oxidant Addition: Add 30%

    
      (11 mmol, ~1.1 mL) dropwise over 20–30 minutes.
    
    • Note: The reaction is exothermic. Maintain temperature below 40°C using a water bath if necessary to prevent poly-bromination.

  • Reaction: Stir at ambient temperature (20–25°C) for 2–4 hours. The solution color will transition from colorless to transient orange/red (active bromine) and fade as the reaction completes.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). Disappearance of the starting ketone indicates completion.

  • Workup:

    • Add water (10 mL) to quench.

    • Extract with Ethyl Acetate (

      
       mL) or filter the solid precipitate directly if the product crystallizes out (common in aqueous methods).
      
    • Wash organic layer with saturated

      
       (to remove residual acid) and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Isopropanol to yield white/off-white crystals/needles.

Method B: NBS Green Bromination

Best for: Small scale, mild conditions, avoiding corrosive acids.

Reagents:

  • 4'-Methylpropiophenone (1.0 eq)[5]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Ethanol or Ethyl Lactate.

Protocol:

  • Dissolution: Dissolve 4'-Methylpropiophenone (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add p-TsOH (1 mmol, 172 mg).

  • Bromination: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

  • Reflux: Heat the mixture to 50–60°C for 1–2 hours.

  • Workup: Cool the mixture. Pour into crushed ice/water. The product often precipitates as a solid.[6][7]

  • Purification: Filter the solid. Recrystallize from Ethanol.[6]

Process Workflow & Data

The following diagram illustrates the operational workflow for Method A (Oxidative Bromination).

Workflow Input Raw Materials: Ketone + HBr (aq) Mixing Vigorous Stirring (Biphasic System) Input->Mixing Addition Dropwise Addition of H2O2 (30%) Mixing->Addition Reaction Reaction Phase 2-4 hrs @ 25°C Addition->Reaction Quench Quench with H2O & Separation Reaction->Quench Purification Recrystallization (EtOH/Water) Quench->Purification Output Final Product: Crystalline Solid Purification->Output

Figure 2: Operational workflow for the aqueous oxidative bromination process.[6][8]

Comparative Metrics Table
MetricTraditional (

)
Oxidative (

)
NBS (Ethanol)
Atom Economy ~50% (HBr waste)~95% (Water waste)~60% (Succinimide waste)
Solvent Toxicity High (Chloroform)None (Water)Low (Ethanol)
Yield 80-85%85-92%80-88%
Hazard Profile Corrosive, VolatileCorrosive (Acid), OxidizerIrritant (Solid)

Safety & Regulatory Compliance

Critical Advisory: While CAS 3419-73-6 is a versatile intermediate for legitimate research (e.g., synthesis of thiazole fungicides), it is also a structural isomer/precursor associated with controlled substances (cathinones).

  • Regulatory Status: Verify local regulations (e.g., DEA List I/II in US, precursor regulations in EU/Asia) before purchasing or synthesizing. Maintain strict inventory logs.

  • Handling:

    • Lachrymator:

      
      -Bromo ketones are potent lachrymators (tear gas agents). Handle strictly  in a fume hood.
      
    • Skin Contact: Highly irritating and corrosive. Wear nitrile gloves and eye protection.

  • Waste Disposal:

    • Aqueous waste from Method A contains residual acid/oxidizer. Neutralize with Sodium Bisulfite (to quench peroxide) and Sodium Bicarbonate (to neutralize acid) before disposal.

References

  • Podgoršek, A., et al. (2009). "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition. Link

  • Iskra, J., et al. (2007). "Bromination of ketones with H2O2–HBr 'on water'."[9][10][11][12] Green Chemistry, 9, 1212-1218.[9] Link

  • BenchChem. (2025). "Application of 2-Bromo-4'-methylpropiophenone in the Synthesis of Agrochemical Intermediates." BenchChem Application Notes. Link

  • Vekariya, R. H., et al. (2015).

    
    -Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS)." Current Microwave Chemistry. Link
    
  • Stavber, S., et al. (2005). "Green chemistry approach to the iodination of ketones." Tetrahedron Letters.

Sources

Application Note: Scale-Up Handling and Safety Protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

As a Senior Application Scientist overseeing the scale-up of targeted oncology therapeutics, handling highly functionalized intermediates requires a rigorous understanding of both their chemical reactivity and biological potential. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 63486-97-5) is a critical pharmaceutical building block. It serves as the primary "right-hand" pharmacophore in the synthesis of Olutasidenib (FT-2102), a potent, FDA-approved inhibitor of mutant isocitrate dehydrogenase-1 (IDH1) utilized for treating relapsed or refractory acute myeloid leukemia (AML)[1][2].

During pilot-plant scale-up, this specific intermediate presents unique handling challenges driven by its structure:

  • Permeation Risk: The N-methylated pyridone core shares structural and electronic similarities with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). This suggests it can act as a potent skin penetrant, potentially carrying the toxic nitrile moiety systemically.

  • Decomposition Hazards: The conjugated nitrile group is sensitive to extreme thermal and pH conditions. Improper quenching or aggressive thermal concentration can lead to hydrolysis or decomposition, risking the liberation of hydrogen cyanide (HCN) or toxic nitrogen oxides (NOx)[3][4].

To ensure process safety and product integrity, every step of the handling and reaction protocol must be treated as a self-validating system where physical parameters dictate chemical stability.

Physicochemical Properties and Hazard Profile

Before initiating any scale-up workflow, it is mandatory to review the quantitative physical data and corresponding safety implications.

PropertyValueScale-Up Safety Implication
Compound Name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrileHigh functional density requires strict pH control.
CAS Number 63486-97-5Cross-reference with standard nitrile safety protocols.
Molecular Weight 134.14 g/mol Low MW facilitates rapid systemic absorption upon exposure.
Physical Form Off-white to yellow powderHigh risk of aerosolization and inhalation during transfer.
Key Functional Groups N-methyl pyridone, Nitrile (-CN)Skin permeation (pyridone); HCN release risk (nitrile).
Storage Requirements 2-8°C, Dark, Inert AtmospherePrevents thermal/photo-degradation and oxidation.

Process Safety and Scale-Up Workflow

ScaleUpWorkflow A 1. Dispensing (Negative Pressure) B 2. Reaction Scale-Up (Inert Atmosphere) A->B C 3. Quench & pH Control (pH 6.0-7.5) B->C D 4. Solvent Extraction (T < 40°C) C->D E 5. Final Storage (2-8°C, Dark) D->E

Figure 1: Scale-up workflow and safety control points for pyridone-nitrile intermediates.

Step-by-Step Scale-Up Protocol and Causality

The following protocol details the utilization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile in cross-coupling reactions (e.g., nucleophilic aromatic substitution to form the Olutasidenib API)[1][5].

Step 1: Material Dispensing and Preparation
  • Procedure: Dispense the powdered intermediate exclusively inside a negative-pressure isolator or a Class II Type B2 biological safety cabinet.

  • Causality: The compound's fine particulate nature makes it highly susceptible to airborne dispersion. Inhalation poses severe acute toxicity risks[3].

  • System Validation: Verify negative pressure via a magnehelic gauge (must read ≤ -0.05 inches of water) before opening the primary containment vessel.

Step 2: Reaction Execution (Coupling)
  • Procedure: Dissolve the intermediate in an anhydrous, polar aprotic solvent (e.g., DMSO) under a continuous inert argon atmosphere. Add the coupling partner (e.g., a quinolinone derivative) and base (e.g., DIEA), then heat to 110°C[1].

  • Causality: DMSO fully solubilizes the N-methyl pyridone core, ensuring homogeneous reaction kinetics and preventing localized thermal hot-spots that could trigger nitrile decomposition. The argon atmosphere prevents oxidative degradation at the 110°C operating temperature[1].

  • System Validation: Pull an LCMS aliquot. Do not proceed to the quench phase until the chromatogram confirms >95% consumption of the intermediate[1].

Step 3: Quench and Work-Up
  • Procedure: Cool the reactor jacket to <20°C before slowly quenching the mixture with cold water. Adjust the pH using 1M HCl[1].

  • Causality: This is the most critical safety step. Highly acidic conditions (< pH 2) combined with residual heat can hydrolyze the nitrile group, while strongly basic conditions induce side-reactions. Maintaining near-neutral pH prevents the generation of hazardous volatile byproducts (HCN) and maximizes extraction yield[1].

  • System Validation: The in-line pH probe must read exactly between 6.0 and 7.5 after HCl addition to confirm safe extraction conditions.

Step 4: Extraction and Isolation
  • Procedure: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure[1].

  • Causality: Limiting the rotary evaporator bath temperature prevents thermal stress on the concentrated product, mitigating the risk of degradation and the subsequent release of toxic fumes[3].

  • System Validation: The rotary evaporator bath temperature must be physically locked at ≤40°C.

Pharmacological Context: Why the Scaffold Matters

IDH1Pathway WT Wild-Type IDH1 (Normal Metabolism) Mut Mutant IDH1 (R132) (Produces 2-HG) WT->Mut Somatic Mutation Onco Oncometabolite 2-HG Accumulation Mut->Onco Neomorphic Activity Drug Olutasidenib API (Pyridone-Nitrile Scaffold) Drug->Mut Targeted Inhibition Diff Cellular Differentiation & Proliferation Arrest Drug->Diff Restores Differentiation

Figure 2: Mechanism of mutant IDH1 inhibition by Olutasidenib and its functional intermediates.

Mandatory Safety & Emergency Precautions

  • Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient due to the permeation potential of the N-methyl pyridone core. Operators must use double-gloving: an inner laminate layer (e.g., Silver Shield) and an outer heavy-duty butyl rubber glove[3].

  • Spill Management: In the event of a powder spill, never dry sweep. Mist the area lightly with water to suppress dust, then sweep into a designated hazardous waste bag. Wash the spill site with a 5% sodium hypochlorite solution to safely neutralize trace nitrile residues, followed by copious amounts of water[3].

  • Storage: The isolated intermediate must be stored at 2-8°C in a dark, well-ventilated, and inert (argon-flushed) environment to maintain chemical stability.

References[5] Title: (S)-5-((1-(6-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino) - MilliporeSigma

Source: sigmaaldrich.com URL: 1] Title: Olutasidenib Synthetic Routes - MedKoo Biosciences Source: medkoo.com URL: 2] Title: Olutasidenib | C18H15ClN4O2 | CID 118955396 - PubChem Source: nih.gov URL: 5] Title: Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1) Source: uni-koeln.de URL: 3] Title: 1,6-Dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile(78415-72-2) - ChemicalBook Source: chemicalbook.com URL: 4] Title: Safety Data Sheet - Cayman Chemical Source: caymanchem.com URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the N-methylation of cyanopyridones—a critical intermediate workflow in the synthesis of mutant IDH1 inhibitors like Olutasidenib[1].

Below, you will find mechanistic insights, quantitative optimization data, and a self-validating experimental protocol to resolve poor yields and regioselectivity issues.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why am I getting a mixture of products instead of pure 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile? A: The starting material, 6-oxo-1,6-dihydropyridine-2-carbonitrile, exists in a lactam-lactim tautomeric equilibrium. Upon deprotonation with a base, it forms an ambidentate anion where the negative charge is delocalized across the nitrogen and oxygen atoms. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is "soft." When you use a soft electrophile like methyl iodide (MeI), N-alkylation is kinetically favored. However, O-alkylation (forming the 2-methoxy-6-cyanopyridine byproduct) is a persistent competing pathway that reduces your overall yield[2].

Q: How can I manipulate the reaction conditions to favor the N-methylated product? A: Yield optimization relies on three critical variables:

  • Solvent Selection: Polar aprotic solvents (like DMF or DMSO) are mandatory. They solvate the potassium cation effectively, leaving the pyridone anion "naked" and highly reactive. DMSO often provides a slight edge in N-selectivity due to its higher dielectric constant, which better stabilizes the transition state of the softer nitrogen nucleophile[1].

  • Electrophile Choice: Always use Methyl Iodide (MeI). Harder alkylating agents like dimethyl sulfate (Me₂SO₄) or methyl tosylate will drastically increase the ratio of the unwanted O-methylated byproduct.

  • Moisture Control: The reaction must be strictly anhydrous. Water hydrates the nucleophilic anion, disrupting the HSAB dynamics and increasing O-alkylation.

Q: My reaction stalls at 80% conversion. Should I apply heat to force it to completion? A: No. Do not exceed 40°C. Heating pyridone alkylations can lead to thermodynamic equilibration, degradation, or excessive loss of the volatile alkylating agent (MeI boils at 42.5°C). If the reaction stalls, it is usually due to MeI evaporation. Chill the vessel slightly, add an additional 0.15–0.20 equivalents of MeI, and ensure your reaction flask is hermetically sealed[3].

Q: How do I efficiently separate the N-methyl product from the O-methyl byproduct? A: Chromatographic separation is required. Because the O-methylated byproduct lacks the highly polar lactam carbonyl, it is significantly less polar than the N-methylated target. Using a silica gel column with an Ethyl Acetate (EtOAc) / Hexanes gradient allows for baseline separation. The O-methyl byproduct elutes early (at ~16% EtOAc), allowing you to discard it before eluting the pure 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile at ~35% EtOAc[1].

Part 2: Quantitative Data for Alkylation Optimization

The table below summarizes the causality between reagent selection and the resulting regioselectivity profile.

BaseSolventAlkylating AgentTempN:O Alkylation RatioIsolated Yield (N-Methyl)
K₂CO₃DMSOMethyl Iodide (MeI)25°C88:1275% - 80%
K₂CO₃DMFMethyl Iodide (MeI)25°C85:1567% - 74%
NaHTHFMethyl Iodide (MeI)0°C to 25°C70:30< 60%
K₂CO₃DMFDimethyl Sulfate (Me₂SO₄)25°C60:40< 50%

Note: Data synthesized from standard ambidentate pyridone alkylation optimizations and mutant IDH1 inhibitor intermediate syntheses[1][2].

Part 3: Self-Validating Experimental Protocol

This field-proven methodology is adapted from the synthesis of Olutasidenib intermediates and incorporates self-validating checkpoints at every stage to ensure process integrity[1][3].

Workflow Step1 1. Deprotonation (K2CO3 in DMF, 15 min) Step2 2. Alkylation (Add MeI, 45 min, RT) Step1->Step2 Step3 3. Quench & Extract (H2O / DCM or EtOAc) Step2->Step3 Step4 4. Silica Gel Chromatography (Hexanes / EtOAc Gradient) Step3->Step4 Out1 Discard O-Methyl Byproduct (Elutes at 16% EtOAc) Step4->Out1 Non-polar fraction Out2 Isolate N-Methyl Product (Elutes at 35% EtOAc) Step4->Out2 Polar fraction

Workflow for the synthesis and chromatographic isolation of N-methylated cyanopyridones.

Step-by-Step Methodology

Materials Required:

  • 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.1 eq)

  • Methyl Iodide (MeI, 1.15 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step 1: Deprotonation

  • Charge a dry, nitrogen-flushed round-bottom flask with 6-oxo-1,6-dihydropyridine-2-carbonitrile and finely milled, anhydrous K₂CO₃.

  • Add anhydrous DMF (approximately 3 mL per mmol of substrate).

  • Stir vigorously at room temperature (20–25°C) for 15 minutes. Validation Check: The mixture will transition into a fine, homogenous suspension as the potassium salt of the pyridone is generated.

Step 2: Alkylation

  • Add MeI dropwise via syringe to the stirring suspension.

  • Maintain the reaction at room temperature and stir for 45 minutes. Validation Check: Monitor the reaction via LCMS. The reaction is deemed complete when the starting material mass (m/z [M+H]⁺ ~121) is fully consumed and replaced by the product mass (m/z [M+H]⁺ 135).

Step 3: Workup

  • Evaporate the DMF under reduced pressure to concentrate the crude mixture.

  • Dilute the resulting residue with distilled water (approx. 10 mL per mmol) to dissolve inorganic salts.

  • Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

Step 4: Chromatographic Purification

  • Load the crude residue onto a Biotage MPLC or standard silica gel column.

  • Begin isocratic elution at 16% EtOAc in Hexanes. Validation Check: The first major peak to elute is the less polar O-methylated byproduct. Discard these fractions.

  • Increase the gradient to 35% EtOAc in Hexanes. Validation Check: The second major peak is the target 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. Pool and concentrate these fractions to afford the product as a solid (Typical yield: 67–75%)[1].

Step 5: Structural Confirmation Validation Check: Confirm regioselectivity via ¹H NMR (300 MHz, DMSO-d₆). The N-methyl protons of the desired product will appear as a sharp, distinct singlet at approximately δ 3.60 ppm[1].

References

  • Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1). Kölner UniversitätsPublikationsServer. URL: [Link]

  • US11013734B2 - Treating patients harboring an isocitrate dehydrogenase-1 (IDH-1) mutation.Google Patents.

Sources

Purification of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CHEM-032026-01 Prepared by: Senior Application Scientist, Chemical Synthesis Division Topic: Purification of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile via Recrystallization

Introduction and Scope

This technical guide provides a comprehensive protocol and troubleshooting advice for the purification of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile by recrystallization. This pyridinone derivative is a key intermediate in various synthetic pathways, and achieving high purity is critical for downstream applications in pharmaceutical and materials science research.[1] The protocol herein is developed based on the fundamental principles of crystallization and the known physicochemical properties of related heterocyclic compounds.[2]

Molecular Structure Analysis:

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile possesses several key functional groups that dictate its solubility and behavior:

  • A polar pyridinone core: The amide-like character of the ring and the carbonyl group contribute to a significant dipole moment.

  • A nitrile group (-C≡N): This is a strongly polar group.

  • An N-methyl group: This removes the possibility of hydrogen bond donation from the ring nitrogen, classifying the molecule as a polar aprotic compound.

This combination of features suggests that the compound will be most soluble in polar aprotic solvents and some polar protic solvents, while having low solubility in non-polar solvents.[3][4]

Core Protocol: Recrystallization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This procedure is a robust starting point for obtaining high-purity material. Adjustments may be necessary based on the specific impurity profile of the crude product.

Step 1: Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6][7] Based on the molecular structure, several solvents are viable candidates. Preliminary solubility tests on a small scale are always recommended.[6][8][9]

Table 1: Recommended Solvents for Recrystallization Screening

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Safety Notes
Isopropanol (IPA) Polar Protic8219.9Primary Recommendation. Good balance of polarity. Less volatile than ethanol, allowing for more controlled cooling. Flammable.
Acetonitrile (MeCN) Polar Aprotic8237.5Often an excellent choice for polar aprotic molecules.[3] Its high polarity may dissolve the compound too well at room temperature, but it's worth testing. Flammable, toxic.
Ethyl Acetate (EtOAc) "Borderline" Polar Aprotic776.0Lower polarity may be effective if major impurities are highly polar. Flammable, irritant.
Water (H₂O) Polar Protic10080.1While the compound is likely insoluble in cold water, it may have sufficient solubility in hot water.[10] Using water is safe and cost-effective.
Step 2: The Recrystallization Workflow

The following diagram outlines the complete experimental procedure.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product select_solvent Select Solvent (e.g., Isopropanol) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool_slow Slow Cooling to Room Temp hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end G cluster_no_crystals cluster_oiling_out cluster_low_yield start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product Separates as an Oil, Not Crystals start->oiling_out low_yield Poor or Low Yield of Crystals start->low_yield sol1 Cause: Too much solvent used. sol2 Cause: Solution is supersaturated. sol3 Cause: Cooling too rapidly. sol4 Cause: High impurity concentration. sol5 Cause: Too much solvent used. sol6 Cause: Premature crystallization during hot filtration. act1 Action: Boil off excess solvent and allow to cool again. sol1->act1 act2 Action: 1. Scratch inner wall of flask. 2. Add a seed crystal. sol2->act2 act3 Action: Re-heat to dissolve oil, add a small amount of extra solvent, cool more slowly. sol3->act3 act4 Action: Attempt pre-purification (e.g., silica plug) before recrystallizing. sol4->act4 act5 Action: Concentrate mother liquor to obtain a second crop of crystals. sol5->act5 act6 Action: Ensure funnel and receiving flask are pre-heated. Rinse funnel with hot solvent. sol6->act6

Caption: A troubleshooting flowchart for common recrystallization issues.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is highly impure. [11][12]* Primary Cause: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of your compound.

  • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation point. [13][12]Ensure the flask is allowed to cool very slowly (e.g., by placing it inside a larger beaker filled with warm water) to give the molecules time to align into a crystal lattice. [14] Q2: No crystals have formed even after cooling the solution in an ice bath. What is the problem?

A2: This is a common issue and usually points to one of two causes.

  • Cause A: Too much solvent was used. [14][12]The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%), then repeat the slow cooling process. [14]* Cause B: The solution is supersaturated. The crystals need a nucleation site to begin growing.

    • Solution 1 (Induce Crystallization): Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. [8][9][12]The microscopic scratches provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth. [8][13][12] Q3: My final yield is very low. How can I improve it?

A3: A low yield is most often traced back to using an excessive amount of solvent. [13][14]* Solution 1 (Prevention): During the dissolution step, be patient and add the minimum amount of hot solvent required to dissolve the solid. [7]* Solution 2 (Recovery): The filtrate (or "mother liquor") after vacuum filtration still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and repeating the cooling process. [7][13]Note that this second crop may be less pure than the first.

Q4: The purified crystals are still colored. How can I get a white product?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: Perform the recrystallization again, but include the optional activated charcoal step (Step 2.3.2). [9][11]The charcoal adsorbs many colored organic impurities. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. [11][15]After boiling with charcoal, a hot gravity filtration is mandatory to remove the fine charcoal particles. [7]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2016). Physical Properties of liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (2024). Polar aprotic solvent. Retrieved from [Link]

  • PubChem. (n.d.). Olutasidenib. Retrieved from [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Retrieved from [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]

  • Science.gov. (n.d.). polar aprotic solvents: Topics. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). OLUTASIDENIB. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • PubMed. (2007). Synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, and the monomer of idesolide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

[1][2][3]

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Impurity Removal & Process Optimization for CAS 7318-62-9[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of various pharmaceutical agents, including thrombin inhibitors (e.g., Dabigatran analogs) and IDH1 inhibitors (e.g., Olutasidenib).[2]

The purification of this molecule presents a classic organic chemistry challenge: distinguishing between the desired N-alkylated lactam and the undesired O-alkylated imidate , while preserving the labile nitrile group.[1][2]

Target Molecule Data
PropertySpecificationNotes
Structure Pyridone core, N-methylatedPolar, planar, high melting point.[1][2][3][4]
Common Impurity A 2-Methoxy-6-cyanopyridine O-alkylated regioisomer.[1][2] Less polar.[1][2]
Common Impurity B 6-Oxo-1,6-dihydropyridine-2-carboxamide Hydrolysis product of the nitrile.[1][2]
Common Impurity C Unreacted Starting Material 6-hydroxy-2-cyanopyridine (tautomer).[1][2]
Appearance White to Off-White SolidCrude is often yellow/brown due to oligomers.[1][2]

Troubleshooting Guides (Interactive Q&A)

Module A: The Regioisomer Challenge (N- vs. O-Alkylation)

User Question: "I performed the methylation of 6-hydroxy-2-cyanopyridine using MeI/K2CO3, but TLC shows two spots. The lower spot is my product, but how do I get rid of the top spot?"

Technical Diagnosis: You are observing the classic Ambident Nucleophile problem. The pyridone anion can react at the Nitrogen (soft center) or the Oxygen (hard center).[2]

  • Top Spot (High Rf): The O-methylated impurity (2-methoxy-6-cyanopyridine).[1][2] It is less polar because it lacks the amide-like lactam functionality.[1][2]

  • Bottom Spot (Low Rf): The desired N-methylated product (1-methyl-2-cyano-6-pyridone).[1][2]

Resolution Protocol:

  • Process Control (Prevention):

    • Solvent Choice: Switch to polar aprotic solvents like DMF or DMSO.[1][2] These solvate the cation (K+), leaving the anion "naked" but favoring the softer nucleophile (Nitrogen) in accordance with HSAB (Hard-Soft Acid-Base) theory.[2]

    • Base Selection: If O-alkylation is persistent (>10%), switch from

      
       to a softer counter-ion source or use Lithium salts (
      
      
      ), which can coordinate to the oxygen and block it, favoring N-alkylation.[2]
  • Purification (The Fix):

    • Flash Chromatography: Due to the significant polarity difference (

      
       in 50% EtOAc/Hex), these separate easily.
      
      • Eluent: Gradient 0%

        
         60% Ethyl Acetate in Hexanes.[1][2] The O-isomer elutes first.[1][2]
        
    • Recrystallization: If the O-isomer is

      
      , recrystallize from Isopropanol (IPA)  or Ethanol .[1][2] The polar N-isomer crystallizes, while the lipophilic O-isomer remains in the mother liquor.[1][2]
      
Module B: Nitrile Instability & Hydrolysis

User Question: "My LC-MS shows a mass of M+18 relative to the target, and the nitrile peak in IR (

Technical Diagnosis: You have hydrolyzed the nitrile to a primary amide (6-oxo-1,6-dihydropyridine-2-carboxamide).[1][2] This occurs readily under two conditions:

  • High pH + Heat: During the workup of the methylation reaction.[1][2]

  • Acidic Moisture: If the crude was stored wet or evaporated with traces of acid.[1][2]

Resolution Protocol:

  • Quench Gently: When quenching the methylation reaction, use a buffered solution (saturated

    
    ) rather than strong acid or base.
    
  • Drying: Ensure the organic layer is dried rigorously over

    
     before rotary evaporation.[1][2]
    
  • Removal: The amide impurity is significantly more polar than the nitrile.[1][2]

    • TLC Check: Run TLC in 10% MeOH/DCM.[1][2] The amide will likely stay at the baseline.[2]

    • Filtration: Dissolve the crude nitrile in warm EtOAc.[1][2] The amide is often insoluble in EtOAc; filter off the solid precipitate (which is the impurity).[2]

Module C: Color & "Tarry" Residues

User Question: "The product is a sticky brown solid. How do I get the white powder described in the literature?"

Technical Diagnosis: Pyridones are electron-rich and prone to oxidative polymerization (tar formation), especially in the presence of trace metals or light.[1][2]

Resolution Protocol:

  • Carbon Treatment: Dissolve crude in hot Ethanol.[1][2] Add Activated Carbon (10 wt%).[1][2] Reflux for 15 mins. Filter hot through Celite.[1][2]

  • Silica Plug: If carbon fails, dissolve in minimal DCM/MeOH (95:5) and pass through a short pad of silica gel to trap the polymeric "tar."[2]

Experimental Workflow Visualization

The following diagram outlines the logical decision tree for purifying the crude reaction mixture.

Purification_WorkflowCrudeCrude Reaction Mixture(Solid/Oil)TLC_CheckStep 1: TLC/HPLC Analysis(Check O-Isomer Ratio)Crude->TLC_CheckDecisionIs O-Isomer > 10%?TLC_Check->DecisionPath_ChromFlash Chromatography(Silica Gel)Decision->Path_ChromYes (High Impurity)Path_CrystRecrystallization(IPA or EtOH)Decision->Path_CrystNo (Low Impurity)Chrom_CondEluent: 0-60% EtOAc/HexO-Isomer elutes firstPath_Chrom->Chrom_CondCryst_CondDissolve hot, cool slowly.N-Isomer precipitates.Path_Cryst->Cryst_CondFinal_QCFinal QC(NMR/LCMS)Chrom_Cond->Final_QCCryst_Cond->Final_QC

Caption: Decision matrix for selecting between chromatography and recrystallization based on the abundance of the O-alkylated regioisomer.

Standardized Data & Specifications

NMR Identification (Solvent: DMSO-d6)

Use these chemical shifts to validate your purification.

Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Note
N-Methyl (

)
3.60 - 3.75 ppm Singlet (3H)Target Product. Distinctive lactam methyl.[1][2]
O-Methyl (

)
3.90 - 4.05 ppm Singlet (3H)Impurity. Deshielded by oxygen.[1][2]
Aromatic C3-H 7.00 - 7.20 ppmDoubletOrtho to nitrile.[1][2]
Aromatic C5-H 6.50 - 6.70 ppmDoubletOrtho to carbonyl.[1][2]
Solvent Solubility Guide
SolventSolubility (25°C)Application
DCM HighExtraction / Loading
Ethyl Acetate ModerateChromatography Eluent
Hexanes InsolubleAnti-solvent
Isopropanol Low (Cold) / High (Hot)Ideal Recrystallization Solvent
Water LowWash solvent (removes salts)

References

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Discussion on Ambident Nucleophiles and Pyridone Tautomerism). [2]

  • Gorobets, N. Y., et al. (2009).[2] Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, (xiii), 23-30.[1][2][5] (Detailed synthesis and characterization of methyl-cyanopyridones).

  • Boehringer Ingelheim International GmbH. (2012).[1][2] Patent WO2012076518A1: Substituted pyridines as inhibitors of thrombin.[1][2] (Industrial purification protocols for N-methyl-cyanopyridones).

  • Mettler Toledo. (2024).[1][2] Recrystallization Guide: Solvents and Methods.[1][2] (General protocols for solvent selection in amide/lactam purification).

Troubleshooting low conversion rates in pyridine cyanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Pyridine Cyanation Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide (v2026.1)

Introduction: The "Pyridine Paradox"

Cyanation of pyridine rings is a notorious bottleneck in medicinal chemistry. The difficulty stems from two opposing electronic factors:

  • Electron Deficiency: The pyridine ring is electron-poor, making it resistant to oxidative addition (in metal catalysis) and requiring activation for nucleophilic attack.[1]

  • Lewis Basicity: The nitrogen lone pair is a potent σ-donor, capable of displacing ligands on transition metal catalysts (Pd, Cu), leading to the formation of inactive "off-cycle" complexes.

This guide moves beyond generic advice, focusing on the mechanistic failures specific to pyridine substrates and providing self-validating protocols to overcome them.

Module 1: Transition Metal Catalysis (Pd/Ni)

Primary Failure Mode: Catalyst Poisoning & Cyanide Saturation

The Mechanism of Failure

In Palladium-catalyzed cyanation (e.g., using Pd(PPh3)4 or Pd2(dba)3), low conversion is rarely due to a lack of reagents. It is usually caused by Catalyst Death .

  • N-Coordination: The pyridine nitrogen binds to the Pd(II) center, displacing phosphine ligands and halting the cycle.

  • Cyanide Saturation: Excess cyanide ions (

    
    ) are strong 
    
    
    
    -donors. If
    
    
    is too high, stable anionic species like
    
    
    form. These are thermodynamically stable and catalytically dead.
Diagnostic Workflow
ObservationDiagnosisCorrective Action
Reaction turns black immediately Rapid precipitation of Pd black (aggregation).Ligand/Pd ratio is too low, or temperature is too high for the chosen ligand.[2]
Reaction stays clear/yellow but 0% conversion Catalyst poisoning by Cyanide or Pyridine-N.Switch to Zn(CN)2 (Slow Release) or use N-Oxide protection.
Conversion stops at ~30% Catalyst death over time (thermal instability).Add reducing agent (Zn dust) or switch to a Palladacycle precatalyst.[3]
Troubleshooting Protocol: The "Slow Release" System

Why this works: Zinc Cyanide (


) is insoluble in most organic solvents. It releases cyanide ions slowly into the solution only as they are consumed, preventing the saturation that kills the catalyst [1].

Optimized Protocol (Pd-Catalyzed):

  • Substrate: 1.0 equiv Pyridine-X (Br/I).

  • Catalyst: 2-5 mol% Pd2(dba)3 + 5-10 mol% Xantphos (or dppf ).

    • Note: Xantphos has a wide bite angle that resists displacement by the pyridine nitrogen.

  • Source: 0.6 equiv Zn(CN)2 (provides 1.2 equiv CN).

  • Additive: 2-5 mol% Zn dust (keeps Pd in the active Pd(0) state).

  • Solvent: DMF or NMP (anhydrous).

  • Temp: 120°C (Microwave preferred for short bursts).

Visualizing the Poisoning Pathway

Pd_Cyanation_Failure Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Poison1 OFF-CYCLE TRAP 1 Pyridine N-Coordination (Pd-N-Pyridine) Pd0->Poison1 + Pyridine (High Conc) Poison2 OFF-CYCLE TRAP 2 Cyanide Saturation [Pd(CN)4]2- Pd0->Poison2 + Excess free CN- TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + Zn(CN)2 OxAdd->Poison1 RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim RedElim->Pd0

Figure 1: The Catalytic Cycle vs. Poisoning Traps. Note how excess free cyanide and pyridine nitrogen divert the catalyst into inactive states.

Module 2: The Reissert-Henze Pathway (Metal-Free)

Primary Failure Mode: Hydrolysis & Activation Failure

The Mechanism

For pyridines without halogens (or where metal catalysis fails), the Reissert-Henze reaction activates the N-oxide.

  • Step 1: Acylation of the N-oxide oxygen (using Benzoyl Chloride or Dimethylcarbamoyl chloride) creates a highly electrophilic pyridinium salt.

  • Step 2: Nucleophilic attack by cyanide at the

    
    -position (C2/C6).
    
  • Step 3: Elimination of the activating group restores aromaticity.

Troubleshooting Guide

Q: I am getting the amide (CONH2) instead of the nitrile (CN). Why? A: Moisture intrusion. The intermediate imidoyl cyanide is extremely sensitive to hydrolysis.

  • Fix: Use strictly anhydrous solvents (DCM or Acetonitrile). Add molecular sieves. Ensure your cyanide source (TMSCN) is fresh.

Q: No reaction occurs with Pyridine N-Oxide + NaCN. A: Lack of Activation. N-oxides are not electrophilic enough to react with cyanide alone. You must use an activating agent.[4]

  • Fix: Add Dimethylcarbamoyl chloride (1.1 equiv) or Benzoyl Chloride .

Q: Poor Regioselectivity (C2 vs C4 mixture). A: This is inherent to the electronics, but TMSCN often favors the C2 position more than ionic sources like KCN due to the specific transition state geometry [2].

Protocol: Modified Reissert-Henze (TMSCN Method)
  • Substrate: 1.0 equiv Pyridine N-Oxide.

  • Activator: 1.1 equiv Dimethylcarbamoyl chloride .

  • Reagent: 1.5 equiv TMSCN (Trimethylsilyl cyanide).

  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Workup: Quench with saturated NaHCO3 only after reaction is complete to prevent hydrolysis of the intermediate.

Visualizing the Activation Flow

Reissert_Henze NOxide Pyridine N-Oxide Salt Activated Salt (N-OR Pyridinium+) NOxide->Salt + Activator Activator Activator (BzCl or TMSCl) Activator->Salt Attack Nucleophilic Attack (CN- at C2) Salt->Attack + TMSCN Elim Elimination (-ROH) Attack->Elim Product 2-Cyanopyridine Elim->Product

Figure 2: The Reissert-Henze Activation Pathway. The N-oxide must be converted to the cationic salt before cyanide attack can occur.

Module 3: Reagent Selection & Safety

Choosing the right cyanide source is a balance between reactivity (solubility) and catalyst longevity (poisoning).

ReagentSolubilityToxicity RiskBest For...Notes
Zn(CN)2 Very LowHighPd-Catalysis "Slow release" mechanism prevents catalyst poisoning. Industry standard [1].
K4[Fe(CN)6] LowLow (Non-toxic)Green Chemistry Requires high temp (140°C) or degradation to release CN. Safer handling [3].
TMSCN High (Liquid)High (Volatile)Reissert-Henze Volatile! Handle in hood. Reacts violently with water.
CuCN InsolubleHighRosenmund Requires harsh conditions (180°C+). Difficult workup (Cu waste).

Frequently Asked Questions (FAQs)

Q: Can I use Copper (CuCN) instead of Palladium? A: Yes, but only for robust substrates. The Rosenmund-von Braun reaction requires high temperatures (>150°C) in polar solvents like DMF or Pyridine.[5] It typically fails for substrates with sensitive functional groups. Workup is also difficult due to copper complexation with the product.

  • Tip: If using CuCN, add KI (Potassium Iodide) as a co-catalyst to facilitate halogen exchange.

Q: My product is trapped in the Palladium black tar. How do I extract it? A: This is common.

  • Dissolve the crude mixture in EtOAc.

  • Add Thiourea or N-Acetylcysteine and stir for 30 mins. These ligands bind Pd more strongly than your pyridine product.

  • Filter through Celite.[6] The Pd-Thiourea complex will remain in the aqueous/solid phase during extraction.

Q: Are there non-toxic alternatives to cyanides? A: Yes. Potassium Hexacyanoferrate (II) (K4[Fe(CN)6]) is a non-toxic solid used as a food additive (anti-caking agent). Under catalytic conditions (Pd or Ni), it releases cyanide slowly.

  • Ref: See the work of Beller et al. regarding non-toxic cyanation [3].

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[7] "Improving Palladium-Catalyzed Cyanations of Aryl Halides: Development of a State-of-the-Art Methodology." Chemical Communications. Link

  • Fife, W. K. (1983).[8] "Regioselective Cyanation of Pyridine N-Oxides with Trimethylsilyl Cyanide." Journal of Organic Chemistry. Link

  • Schareina, T., et al. (2004).[7] "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[9][10] Synlett. Link

  • Grushin, V. V., et al. (2008).[11] "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Optimization of H-Orn(Boc)-OH (CAS 3419-73-6) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Boc-L-Ornithine

Executive Summary

Welcome to the Technical Support Center. This guide addresses the production of


-Boc-L-Ornithine  (CAS 3419-73-6). This intermediate is critical in solid-phase peptide synthesis (SPPS) as it allows for the selective elongation of the peptide chain while keeping the side-chain amine protected.[1]

The industry-standard protocol utilizes the Copper(II) Chelation Strategy . This method relies on the formation of a thermodynamic copper complex to mask the


-amino and 

-carboxyl functions, leaving the

-amino group free for selective acylation.

The Critical Variable: Temperature.[1][2][3][4][5][6] Success depends on a biphasic temperature profile: High heat is required to drive the thermodynamic chelation, while active cooling is essential during the exothermic acylation to prevent side reactions.

Part 1: Temperature Optimization Matrix

The following table summarizes the critical temperature windows for each reaction phase. Deviating from these windows is the primary cause of yield loss and impurity formation.

Reaction PhaseProcess StepOptimal Temp (

)
CriticalityConsequence of Deviation
I. Chelation Copper Complex FormationReflux (

)
High

:
Incomplete protection of

-NH

, leading to Di-Boc impurities.
II. Protection Addition of Boc

O

(Start)
High

:
Uncontrolled exotherm; oligomerization; loss of regioselectivity.
II. Protection Reaction Maturation

Medium

:
Incomplete conversion; residual free ornithine.
III. Release Demetallation (EDTA/8-HQ)

Medium

:
Thermal degradation of the acid-labile Boc group.

Part 2: Troubleshooting & FAQs

Phase I: The Copper Complexation (Chelation)

Q1: My copper complex solution is turbid or pale blue after 1 hour. Is this normal? Status: Critical Failure Risk. Diagnosis: Kinetic trapping. Explanation: The formation of the copper(II) complex with ornithine is thermodynamically favored but kinetically slow due to the zwitterionic nature of the amino acid. A pale or turbid solution indicates that the chelation is incomplete. If you proceed to add Boc


O now, the unprotected 

-amine will react, resulting in

-di-Boc-Ornithine
, which is a difficult-to-remove impurity. Solution:
  • Ensure the pH is adjusted to ~8.5–9.0 (using NaOH).

  • Increase temperature to Reflux (

    
    ) .
    
  • Maintain reflux for at least 2 hours until the solution becomes a translucent, deep royal blue .

Phase II: The Acylation Reaction

Q2: Upon adding Boc


O, the reaction mixture bubbled violently and the temperature spiked. Now the yield is low. 
Status: Exotherm Mismanagement. 
Diagnosis:  Thermal runaway leading to hydrolysis.
Explanation:  The reaction between the free amine and Di-tert-butyl dicarbonate (Boc

O) is highly exothermic. If

, two issues occur:
  • Hydrolysis: The Boc

    
    O hydrolyzes rapidly in the aqueous basic buffer, consuming the reagent before it protects the amine.
    
  • Oligomerization: High energy promotes intermolecular attacks between ornithine molecules. Solution:

  • Protocol Adjustment: Pre-cool the copper complex solution to

    
      in an ice/salt bath before adding Boc
    
    
    
    O.
  • Dosing: Add Boc

    
    O dropwise (if liquid) or in small portions over 30 minutes. Ensure internal temperature never exceeds 
    
    
    
    during addition.
Phase III: Demetallation & Purification

Q3: The final product has a persistent green tint. How do I remove it? Status: Contamination. Diagnosis: Residual Copper Chelation. Explanation: The copper-ornithine bond is strong. Simple washing is often insufficient. A green tint implies copper is still coordinated to the product, which will poison downstream catalysts (e.g., Pd/C) or interfere with SPPS coupling. Solution:

  • Chelating Agents: Use EDTA (disodium salt) or 8-Hydroxyquinoline (8-HQ) .

  • Optimization: If using EDTA, ensure the pH is slightly acidic to neutral (

    
    ) during the wash steps to facilitate copper exchange.
    
  • Thioacetamide Method: For stubborn cases, thioacetamide precipitates copper as CuS (black solid), which can be filtered off, though this smells potent and requires ventilation.

Part 3: Visualized Workflows

Synthesis Logic Flow

The following diagram illustrates the temperature-dependent pathway for the synthesis.

G start L-Ornithine HCl cu_add Add CuSO4 / NaOH pH 8.5-9.0 start->cu_add heat_step Reflux (100°C) 2-3 Hours cu_add->heat_step Thermodynamic Control check_color Deep Royal Blue? heat_step->check_color check_color->heat_step No (Pale/Turbid) cool_step Cool to 0-5°C check_color->cool_step Yes impurity_1 Impurity: Di-Boc-Orn (Alpha-amine exposed) check_color->impurity_1 Proceeding prematurely boc_add Add Boc2O (Slow Addition) cool_step->boc_add warm_step Warm to RT (Overnight) boc_add->warm_step impurity_2 Impurity: Oligomers (Thermal Runaway) boc_add->impurity_2 Temp > 10°C demetal Demetallation (EDTA or 8-HQ) warm_step->demetal product H-Orn(Boc)-OH (CAS 3419-73-6) demetal->product

Caption: Figure 1. Process flow emphasizing the critical transition from high-temperature chelation to low-temperature acylation.

Troubleshooting Decision Tree

Use this logic to diagnose yield or purity issues based on visual cues.

Troubleshooting problem Problem Detected color_issue Product is Green/Blue problem->color_issue yield_issue Low Yield problem->yield_issue purity_issue Impurity (Di-Boc) problem->purity_issue sol_wash Action: EDTA Wash Check pH color_issue->sol_wash Residual Copper sol_cool Action: Improve Cooling during Boc addition yield_issue->sol_cool Hydrolysis of Boc2O sol_temp Action: Check Reflux Temp Extend Chelation Time purity_issue->sol_temp Incomplete Chelation

Caption: Figure 2. Diagnostic logic for common deviations in the CAS 3419-73-6 synthesis protocol.

Part 4: Experimental Protocol (Optimized)

Objective: Synthesis of H-Orn(Boc)-OH via Copper Complex.

  • Complexation: Dissolve L-Ornithine HCl (100 mmol) in 100 mL 2N NaOH. Add solution of CuSO

    
     5H
    
    
    
    O (55 mmol) in water.
    • Checkpoint: Heat to reflux (

      
      )  for 2 hours. The solution must turn deep blue.
      
  • Acylation: Cool the mixture to

    
     . Add NaHCO
    
    
    
    (100 mmol) followed by dropwise addition of Boc
    
    
    O (110 mmol) in dioxane or acetone.
    • Checkpoint: Monitor internal temp. Do not exceed

      
      .
      
  • Maturation: Allow to warm to 20–25°C and stir overnight.

  • Demetallation: Filter the precipitate (the Boc-protected copper complex). Resuspend in water.[7][8] Add EDTA disodium salt (1.2 eq relative to Cu) and stir for 4 hours.

    • Checkpoint: The solid should turn white/colorless.

  • Isolation: Filter the white solid (H-Orn(Boc)-OH). Wash with water and ethanol. Dry under vacuum.

References

  • Organic Syntheses. N-delta-Boc-L-Ornithine. A standard procedure for the copper-complex protection method. [Link]

  • Journal of Biological Chemistry. Preparation of N-delta-Boc-Ornithine. Discusses the specificity of copper chelation for alpha-amino protection. [Link]

  • Royal Society of Chemistry (RSC). Protecting Groups in Peptide Synthesis. General overview of Boc chemistry and temperature sensitivity. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for CAS 3419-73-6. [Link]

Sources

Technical Support Center: Hydrolysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile – A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding this critical synthetic step. Our focus is on ensuring the integrity of your synthesis by minimizing common side reactions and maximizing the yield of the desired product, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Introduction

The hydrolysis of the nitrile group in 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a fundamental transformation, yet it is not without its challenges. The dihydropyridine ring system, while crucial for the biological activity of many compounds, is susceptible to a range of side reactions under both acidic and basic hydrolytic conditions. This guide provides a systematic approach to understanding and mitigating these unwanted transformations.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is very slow and incomplete. What are the likely causes?

A1: Incomplete hydrolysis is a common issue. The primary reasons include insufficient reaction time, inadequate temperature, or suboptimal catalyst/reagent concentration. Nitrile hydrolysis is a two-step process, first to the amide intermediate and then to the carboxylic acid, and forcing the reaction to completion often requires stringent conditions.[1][2] However, overly harsh conditions can promote side reactions. We recommend a careful optimization of reaction parameters, starting with milder conditions and gradually increasing the intensity while monitoring the reaction progress closely.

Q2: I am isolating the amide intermediate instead of the desired carboxylic acid. How can I drive the reaction to completion?

A2: Formation of the amide is a key intermediate step in nitrile hydrolysis.[][4] Its accumulation indicates that the conditions are not vigorous enough to hydrolyze the amide to the carboxylic acid. To promote the second hydrolysis step, you can try increasing the reaction temperature, extending the reaction time, or using a higher concentration of the acid or base catalyst.[5] Be mindful that these changes can also increase the rate of degradation of the desired product.

Q3: My final product seems to be degrading upon workup or purification. What could be the cause?

A3: The product, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, may be susceptible to degradation under certain conditions. One common issue is decarboxylation, especially at elevated temperatures, which would result in the formation of 1-methyl-2-pyridone.[2] Additionally, the dihydropyridine ring itself can be sensitive to acidic or basic conditions, potentially leading to ring-opening or other rearrangements, especially with prolonged exposure.[1] Careful control of pH and temperature during workup and purification is crucial.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed analysis of the most common side reactions encountered during the hydrolysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, along with actionable troubleshooting steps.

Incomplete Hydrolysis and Amide Formation

The Chemistry:

Nitrile hydrolysis proceeds through a two-step mechanism. The first step, formation of the amide, is generally faster than the second step, hydrolysis of the amide to the carboxylic acid.[6]

Figure 1: Two-step mechanism of nitrile hydrolysis.

Troubleshooting Workflow:

G start Incomplete Hydrolysis or Amide Isolated step1 Increase Reaction Time start->step1 step2 Increase Temperature step1->step2 step3 Increase Acid/Base Concentration step2->step3 step4 Monitor by HPLC/LC-MS step3->step4 end Complete Hydrolysis step4->end Successful side_reactions Check for Side Reactions step4->side_reactions Side Products Observed side_reactions->start Re-optimize

Figure 2: Troubleshooting workflow for incomplete hydrolysis.

Preventative Measures & Protocol:

  • Reaction Monitoring: The most critical aspect is to monitor the reaction progress diligently using a suitable analytical technique like HPLC or LC-MS. This will allow you to determine the optimal time to quench the reaction, maximizing the yield of the carboxylic acid while minimizing the formation of degradation products.

  • Stepwise Temperature Increase: Instead of starting at a high temperature, begin at a moderate temperature (e.g., 60-80 °C) and gradually increase it if the reaction stalls.

  • Optimized Reagent Stoichiometry: Use a sufficient excess of the hydrolyzing agent (acid or base) to drive both steps of the reaction to completion. A typical starting point is 3-5 equivalents.

ParameterRecommendation for Incomplete Hydrolysis
Reaction Time Extend in 2-4 hour increments, monitoring at each interval.
Temperature Increase in 10-20 °C increments.
Reagent Conc. Increase from 3 eq. to 5 eq. or higher, with caution.
Decarboxylation of the Carboxylic Acid Product

The Chemistry:

The desired product, a 2-pyridone-3-carboxylic acid derivative, can undergo decarboxylation, particularly at elevated temperatures, to yield 1-methyl-2-pyridone. This is a common side reaction for this class of compounds.[2]

Figure 3: Decarboxylation side reaction.

Troubleshooting & Prevention:

  • Temperature Control: This is the most critical factor. Aim for the lowest effective temperature for hydrolysis. If decarboxylation is observed, reduce the reaction temperature and compensate by extending the reaction time.

  • pH Management During Workup: During the workup, especially when neutralizing the reaction mixture, avoid strongly acidic or basic conditions for prolonged periods. Neutralize cautiously and proceed with extraction promptly.

  • Purification Method: If using chromatography, consider using a neutral or slightly acidic mobile phase. Avoid high temperatures during solvent evaporation.

ConditionRecommendation to Minimize Decarboxylation
Reaction Temperature Keep below 100 °C if possible.
Workup pH Adjust to near neutral (pH 6-7) before extraction.
Purification Use room temperature chromatography; avoid distillation.
Ring Opening of the Dihydropyridine Moiety

The Chemistry:

The 2-pyridone ring is susceptible to nucleophilic attack, which can lead to ring-opening, particularly under harsh basic conditions.[1] This can result in a complex mixture of byproducts that are often difficult to characterize and separate.

Troubleshooting & Prevention:

  • Milder Base: If using basic hydrolysis, consider using a weaker base (e.g., K₂CO₃ instead of NaOH) or a lower concentration of a strong base.

  • Aqueous vs. Alcoholic Solvents: The choice of solvent can influence the propensity for ring opening. In some cases, aqueous systems may be preferable to alcoholic solvents where alkoxides can act as strong nucleophiles.

  • Reaction Time: As with other side reactions, minimizing the reaction time is crucial. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Degradation of the Dihydropyridine Ring

The Chemistry:

Dihydropyridine rings are known to be sensitive to oxidative and photolytic degradation.[4] While not a direct consequence of hydrolysis, these degradation pathways can occur if the reaction is not performed under an inert atmosphere or is exposed to light for extended periods.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the hydrolysis reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period.

  • Degassed Solvents: For very sensitive substrates, using degassed solvents can further minimize oxidative degradation.

Analytical Troubleshooting

Accurate monitoring of the reaction is key to success. Here are some guidelines for analytical method development.

Recommended HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30 °C

LC-MS/MS for Impurity Identification:

For the identification of unknown impurities, LC-MS/MS is an invaluable tool.[][7] By analyzing the fragmentation patterns of the parent and product ions, the structures of side products can often be elucidated.

Experimental Protocols

Optimized Hydrolysis Protocol (Acidic Conditions):

  • To a solution of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or water) add 3-5 equivalents of concentrated hydrochloric acid.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere, protected from light.

  • Monitor the reaction progress by HPLC every 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to pH 6-7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purify the crude product by column chromatography on silica gel if necessary.

Note: This is a general starting protocol. Optimization of solvent, temperature, and acid concentration may be necessary for your specific substrate and scale.

Conclusion

Minimizing side reactions during the hydrolysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is achievable through a combination of careful reaction monitoring, optimization of reaction conditions, and an understanding of the potential degradation pathways. By following the guidelines and troubleshooting steps outlined in this technical support guide, researchers can significantly improve the yield and purity of their desired carboxylic acid product.

References

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(1), 656. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (2014). ResearchGate. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-836. [Link]

Sources

Resolving solubility issues of CAS 3419-73-6 in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for CAS 3419-73-6 (1-Phenyl-4-tert-butyl-1-cyclohexene). This portal is designed for researchers, assay developers, and formulation scientists dealing with the extreme hydrophobicity of this compound. Below, you will find expert-level troubleshooting guides, causality-driven FAQs, and validated protocols to achieve stable aqueous dispersions for your in vitro and in vivo workflows.

Part 1: Understanding the Solubilization Challenge (FAQs)

Q: Why does CAS 3419-73-6 immediately precipitate when diluted from a DMSO stock into my aqueous assay buffer? A: The fundamental issue lies in the molecule's complete lack of polarity. CAS 3419-73-6 has a Topological Polar Surface Area (TPSA) of exactly 0 Ų and zero hydrogen bond donors or acceptors[1]. When introduced into an aqueous environment, water molecules are forced to form a highly ordered clathrate cage around the lipophilic structure. This results in a massive entropic penalty. To minimize the exposed hydrophobic surface area, the compound rapidly aggregates and precipitates. Diluting directly from DMSO into an aqueous buffer causes a sudden shift in the solvent's dielectric constant, triggering immediate nucleation.

Q: My cell-based assay is highly sensitive to organic solvents (maximum 0.5% DMSO tolerance). How can I achieve a working concentration of 50 µM? A: When solvent restrictions are tight, standard co-solvent dilution will fail. Instead, you must use host-guest inclusion complexation . We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a nonpolar central cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic molecules like CAS 3419-73-6 and carry them into the aqueous phase without the need for organic co-solvents[2].

Q: I tried using Tween-20, but the solution remains cloudy. What is going wrong? A: Cloudiness indicates emulsion formation rather than true micellar solubilization. CAS 3419-73-6 contains a bulky tert-butyl group and a phenyl ring, creating significant steric hindrance. Tween-20 has a relatively short aliphatic chain that struggles to fully encapsulate this bulky core. Switching to a surfactant with a longer, unsaturated lipophilic tail, such as Tween-80 (Polysorbate 80) or Cremophor EL, will provide a larger micellar core volume to accommodate the compound.

Part 2: Solubilization Troubleshooting Logic

Use the following decision matrix to determine the optimal solubilization pathway for your specific experimental constraints.

G Start CAS 3419-73-6 Solubilization Issue CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay SolventYes Yes (<0.5% DMSO limit) CheckAssay->SolventYes SolventNo No (Tolerates >1% DMSO) CheckAssay->SolventNo Cyclodextrin Use HP-β-CD Inclusion Complexation SolventYes->Cyclodextrin Micelle Use DMSO + Tween-80 Micellization SolventNo->Micelle CheckPrecip Does it precipitate upon buffer dilution? Cyclodextrin->CheckPrecip Micelle->CheckPrecip PrecipYes Yes CheckPrecip->PrecipYes PrecipNo No CheckPrecip->PrecipNo AdjustSurfactant Increase Surfactant Ratio or use Cremophor EL PrecipYes->AdjustSurfactant Success Proceed to Assay PrecipNo->Success AdjustSurfactant->CheckPrecip

Caption: Troubleshooting workflow for solubilizing CAS 3419-73-6 in aqueous media.

Part 3: Quantitative Data & Excipient Matrix

To design a self-validating protocol, you must respect the physical limits of your excipients. The table below summarizes the critical parameters required to stabilize CAS 3419-73-6.

Excipient / PropertyWorking ConcentrationCausality & Experimental Rationale
DMSO (Co-solvent) Max 1.0% (v/v) finalLowers the dielectric constant of the buffer. Exceeding 1% causes cytotoxicity and artifactual signaling in cell-based assays.
Tween-80 (Surfactant) 0.1% - 0.5% (v/v)Must be used above its Critical Micelle Concentration (CMC = ~0.015 mM). The oleic acid tail effectively shields the bulky tert-butyl group.
HP-β-CD (Cyclodextrin) 10% - 20% (w/v)Provides a hydrophobic cavity of ~6.0-6.5 Å, perfectly sized to encapsulate the phenyl and cyclohexene rings of the compound.
Sonication Time 10 - 30 minutesOvercomes the activation energy barrier required to disperse crystalline aggregates into uniform micelles.

Part 4: Validated Experimental Protocols

Protocol A: Micellar Solubilization (DMSO / Tween-80 System)

Best for biochemical assays and robust cell lines tolerant to trace organic solvents.

  • Primary Stock Preparation: Dissolve CAS 3419-73-6 in 100% anhydrous DMSO to yield a 100 mM stock.

    • Causality: Ensuring complete molecular dispersion in a pure organic phase is critical before introducing any aqueous media, preventing premature nucleation.

  • Surfactant Matrix Preparation: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target assay buffer (e.g., sterile PBS).

  • Dropwise Integration: Slowly add the required volume of the DMSO stock to the Tween-80/PBS solution dropwise while vortexing vigorously.

    • Causality: Rapid, high-shear mixing prevents localized high concentrations of the hydrophobic drug. If added too quickly, the local dielectric constant drops, triggering irreversible precipitation.

  • Energy Input: Sonicate the mixture in a bath sonicator for 10 minutes at room temperature.

  • Final Dilution: Dilute this intermediate micellar stock into your final assay buffer to achieve the desired working concentration (ensuring final DMSO is ≤1% and Tween-80 is ≤0.1%).

Protocol B: Solvent-Free Cyclodextrin Inclusion Complexation

Best for sensitive primary cell cultures, in vivo dosing, and high-concentration requirements.

CD_Mechanism HydrophobicDrug CAS 3419-73-6 (Hydrophobic Core) Complexation Aqueous Mixing (37°C, 24h) HydrophobicDrug->Complexation Cyclodextrin HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complexation InclusionComplex Host-Guest Inclusion Complex (Water Soluble) Complexation->InclusionComplex

Caption: Mechanism of host-guest inclusion complexation using HP-β-CD.

  • Carrier Preparation: Weigh out HP-β-CD and dissolve it in molecular biology grade water or PBS to create a 20% (w/v) solution.

  • Direct Addition: Add the neat CAS 3419-73-6 powder directly to the HP-β-CD solution. Do not use DMSO.

  • Thermodynamic Incubation: Stir the suspension continuously at 37°C for 24 to 48 hours.

    • Causality: The inclusion process is thermodynamically driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity. However, because CAS 3419-73-6 is a bulky solid, the kinetics are slow. Elevated temperature and prolonged time provide the necessary kinetic energy for the compound to enter the non-polar cavity[2].

  • Clarification: Filter the resulting suspension through a 0.22 µm PTFE syringe filter.

    • Causality: This step is a self-validating quality control measure. It removes any uncomplexed, precipitated compound, ensuring that the final solution is truly dissolved and will not cause artifactual light scattering in optical readouts.

  • Quantification: (Optional but recommended) Determine the exact final concentration of the solubilized compound using HPLC or UV-Vis spectroscopy, as the complexation efficiency is rarely 100%.

References

  • 1-Phenyl-4-tert-butyl-1-cyclohexene | C16H22 | CID 11830822 - PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Poly(ethylene glycol) and Cyclodextrin-Grafted Chitosan: From Methodologies to Preparation and Potential Biotechnological Applications, Frontiers in Chemistry. Available at:[Link]

Sources

Controlling moisture sensitivity in 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Moisture Sensitivity & Storage Stability

Executive Summary & Critical Alert

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (often an intermediate in the synthesis of IDH1 inhibitors like Olutasidenib) possesses a specific vulnerability: the C2-nitrile group .

While the N-methyl lactam core is relatively robust, the nitrile group at the 2-position is electron-deficient due to the adjacent pyridine nitrogen. This makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis.

The Golden Rule: Moisture control is not just about preventing "clumping"; it is about preventing a chemical reaction that irreversibly converts your starting material into 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide .

Diagnostic Module: Is My Batch Compromised?

Use this module to determine if your compound has suffered moisture degradation.

Q1: What are the visual indicators of moisture damage?

A: Fresh, pure material typically appears as a white to off-white crystalline solid .

  • Warning Sign 1 (Physical): Aggregation or "caking" that does not break apart easily with a spatula indicates hygroscopicity and potential surface hydrolysis.

  • Warning Sign 2 (Color): A shift to a yellow or beige hue often indicates the formation of amide impurities or ring-opening degradation products.

Q2: How do I analytically confirm hydrolysis?

A: Visual inspection is insufficient for GMP or high-yield synthesis. Use the following analytical checkpoints:

MethodPure Nitrile SignalHydrolyzed (Amide) Impurity Signal
FT-IR Sharp peak at 2220–2240 cm⁻¹ (

stretch).
Appearance of broad bands at 3100–3500 cm⁻¹ (N-H stretch) and 1650–1690 cm⁻¹ (Amide I, C=O).
¹H-NMR Clean aromatic signals; N-Me singlet (~3.6 ppm).Appearance of broad exchangeable protons (

) around 7.5–8.0 ppm (DMSO-

).
HPLC Single peak (High retention time on C18).New peak eluting earlier (more polar) than the parent nitrile.

Storage Protocol: The "Dry-Chain" System

Do not treat this compound like a standard organic solid. Implement a "Dry-Chain" storage protocol.

Q3: What is the optimal storage environment?

A:

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction even if trace moisture is present.

  • Atmosphere: Argon or Nitrogen headspace is mandatory.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags as primary containment due to moisture permeability over time.

Q4: How should I handle the compound during weighing?

A: The "Cold-to-Warm" transition is the most dangerous moment.

  • Step 1: Remove the vial from the freezer.

  • Step 2: WAIT. Allow the vial to reach room temperature (approx. 30–45 mins) before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Step 3: Weigh quickly in a low-humidity environment (or glovebox if available).

  • Step 4: Purge headspace with inert gas before resealing.

Workflow Visualization: Storage Decision Tree

StorageProtocol cluster_0 Critical Failure Point Start Received Compound Check Is the seal broken? Start->Check Action1 1. Allow to warm to RT (30 min) 2. Perform IR/HPLC QC check Check->Action1 Yes (Open) Action2 Store directly at -20°C Check->Action2 No (Sealed) Usage Weighing Procedure: 1. Warm to RT (sealed) 2. Open in Desiccated Hood 3. Purge with N2/Ar 4. Reseal with Parafilm Action1->Usage Passes QC Action2->Usage When needed

Caption: Decision logic for handling incoming and stored inventory to prevent condensation-induced hydrolysis.

Remediation: Can I Save a Wet Batch?

Q5: Can I just dry the material in an oven?

A: NO. If the material is merely wet (solvent/water on surface), vacuum drying is acceptable. However, if hydrolysis has occurred, drying will remove the water but leave the amide impurity behind. You cannot "dry off" a chemical impurity.

Q6: How do I purify degraded material?

A: If HPLC shows >2% amide impurity, repurification is required.

  • Option A (Recrystallization): The amide impurity is significantly more polar. Recrystallization from hot Ethanol (EtOH) or Methanol (MeOH) is often effective. The nitrile will crystallize out upon cooling, while the more polar amide tends to stay in the mother liquor.

  • Option B (Flash Chromatography):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of 0% to 50% Ethyl Acetate in Hexanes .

    • Note: The nitrile usually elutes first; the amide elutes later due to hydrogen bonding with the silica.

Scientific Context: The Mechanism of Failure

Understanding the why enforces the discipline of the how.

The chemical structure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile contains a "push-pull" system. The lactam nitrogen pushes electron density into the ring, but the nitrile at position 2 is electron-withdrawing.

Under neutral conditions, the reaction with water is slow. However, trace acidity (from CO₂ in air) or basicity (from glass surfaces) catalyzes the attack of water on the nitrile carbon.

Pathway Visualization: Hydrolysis Mechanism

Hydrolysis Nitrile Target Nitrile (Active Intermediate) Imidate Imidate Intermediate (Transient) Nitrile->Imidate Nucleophilic Attack Water Moisture (H2O) + Trace Acid/Base Water->Imidate Amide Primary Amide Impurity (Dead End) Imidate->Amide Tautomerization

Caption: The irreversible degradation pathway from active nitrile to inactive amide impurity.

References

  • Olutasidenib Synthetic Routes. MedKoo Biosciences. Detailed protocols for the synthesis and purification of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives. Link

  • Hydrolysis of Nitriles. Chemistry LibreTexts. Mechanistic overview of nitrile hydrolysis under neutral, acidic, and basic conditions. Link

  • Safety Data Sheet (SDS) - Pyridone Derivatives. Sigma-Aldrich. General storage and stability data for hygroscopic nitrile-containing heterocycles. Link

  • PubChem Compound Summary: Olutasidenib. National Center for Biotechnology Information. Structure and chemical property data for the parent drug class.[1] Link

Sources

Technical Support Center: Dabigatran Etexilate Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Path to Purity

Welcome to the Technical Support Center. In the synthesis of Dabigatran Etexilate Mesylate , purity profiles are often compromised at three specific bottlenecks: the benzimidazole cyclization, the Pinner reaction (amidine formation), and the final acylation with n-hexyl chloroformate.

This guide moves beyond standard SOPs to address the mechanistic origins of impurities. We focus on the "Double Prodrug" architecture, where the lability of the ethyl ester and the reactivity of the amidine moiety create a narrow window for success.

Module 1: The Pinner Reaction (Amidine Formation)

Context: Conversion of the nitrile intermediate (Intermediate-IV) to the amidine (Intermediate-V). Critical Issue: High levels of Amide Impurity (Hydrolysis product) instead of the desired Amidine.

Troubleshooting Protocol

Q: Why is my amidine conversion stalling, and why is the amide impurity increasing (>5%)?

A: The Pinner reaction proceeds via an unstable imidate hydrochloride intermediate. The presence of adventitious water competes with ammonia/ammonium carbonate for this imidate.

The Mechanism:

  • Nitrile + HCl/EtOH

    
     Imidate Ester (Pinner Salt). 
    
  • Imidate + Ammonia

    
     Amidine (Desired). 
    
  • Imidate +

    
    
    
    
    
    Amide (Dead-end Impurity).

Corrective Actions:

  • Moisture Control (The "Dry" Mandate):

    • Ensure ethanol water content is

      
      .
      
    • Use dry HCl gas bubbled directly into the solvent rather than aqueous HCl.

    • Validation: If the amide impurity spikes, check the KF (Karl Fischer) of your reaction solvent immediately.

  • Temperature Optimization:

    • While kinetics favor heat, stability favors cold.

    • Recommendation: Perform the imidate formation at 0–5°C initially, then warm to 25–28°C . Do not exceed 40°C during the HCl addition, as this promotes imidate decomposition.

  • Reagent Stoichiometry:

    • Use Ammonium Carbonate

      
       instead of ammonia gas for the second step. It releases ammonia slowly, maintaining a favorable pH profile that stabilizes the amidine.
      
Visualization: Pinner Reaction Troubleshooting Logic

PinnerTroubleshooting Start Issue: High Amide Impurity (>2.0%) CheckKF Step 1: Check Solvent KF (Water Content) Start->CheckKF HighWater KF > 0.1% CheckKF->HighWater LowWater KF < 0.1% CheckKF->LowWater ActionDry Action: Distill Solvent Use Molecular Sieves HighWater->ActionDry CheckTemp Step 2: Check HCl Addition Temp LowWater->CheckTemp HighTemp Temp > 30°C CheckTemp->HighTemp CheckHCl Step 3: HCl Source CheckTemp->CheckHCl ActionCool Action: Maintain 0-5°C during HCl purge HighTemp->ActionCool AqHCl Using Aqueous HCl CheckHCl->AqHCl ActionGas Action: Switch to Dry HCl Gas (Saturation) AqHCl->ActionGas GasHCl Using Dry HCl Gas

Caption: Logical flow for diagnosing and resolving high amide impurity levels during the Pinner reaction sequence.

Module 2: Benzimidazole Cyclization

Context: Cyclization of the amino-amide precursor to form the benzimidazole ring. Critical Issue: Formation of Impurity A (Acid Hydrolysis) and incomplete cyclization.

Troubleshooting Protocol

Q: I am seeing the "Acid Impurity" (Ethyl ester hydrolysis) increase during cyclization. How do I prevent this?

A: The cyclization is typically catalyzed by acetic acid (AcOH).[1][2][3] However, under acidic conditions and heat, the distal ethyl ester is prone to hydrolysis.

Corrective Actions:

  • Switch to Oxalate Purification:

    • Instead of isolating the free base benzimidazole, isolate it as the Oxalate Salt .

    • Why? The oxalate salt crystallizes efficiently, rejecting the acid impurity and uncyclized intermediates into the mother liquor.

    • Protocol: Add oxalic acid (1.0 eq) in Ethanol/Water. Heat to dissolve, cool to 10°C. Filter.

  • Water Scavenging:

    • If running the cyclization in neat acetic acid (AcOH), add Acetic Anhydride (

      
      )  (0.5 eq).
      
    • Mechanism:[2][3][4]

      
       scavenges water produced during the condensation, driving the equilibrium toward the benzimidazole and preventing ester hydrolysis.
      

Data: Solvent Impact on Impurity Profile

Solvent SystemCyclization YieldAcid Impurity (%)Uncyclized Intermediate (%)
Glacial AcOH (Reflux)82%3.5% (High)0.5%
AcOH +

(60°C)
94% < 0.5% < 0.2%
THF / CDI75%1.2%5.0%

Module 3: Acylation (The Final Step)

Context: Reaction of the amidine with n-hexyl chloroformate.[2][3][4][5] Critical Issue: Di-acylation (Dimer formation) and Regio-selectivity.

Troubleshooting Protocol

Q: The final HPLC shows a "Dimer" impurity at RRT 1.2. What is it?

A: This is likely the N,N'-bis(hexyloxycarbonyl) species. The amidine has two nucleophilic nitrogens. If the base strength or reagent addition is uncontrolled, both sites react.

Corrective Actions:

  • Biphasic System (Schotten-Baumann Conditions):

    • Use DCM/Water or Acetone/Water with Potassium Carbonate (

      
      ).
      
    • Mechanism:[2][3] The biphasic system buffers the reaction. As HCl is generated, it enters the aqueous phase, while the product stays in the organic phase, protecting it from over-acylation.

  • Reagent Control:

    • Add n-hexyl chloroformate diluted in DCM slowly (over 2 hours).

    • Maintain temperature at 0–5°C .

    • Stoichiometry: Do not exceed 1.1 equivalents.

Visualization: Impurity Genesis Map

ImpurityMap SM Starting Material (Diamine) Inter1 Intermediate IV (Nitrile) SM->Inter1 Coupling/Cyclization Inter2 Intermediate V (Amidine) Inter1->Inter2 Pinner Rxn (HCl/EtOH + NH3) ImpA Impurity A (Acid Hydrolysis) Inter1->ImpA High Temp/Acid (Water present) ImpB Amide Impurity (Hydrolysis of Imidate) Inter1->ImpB Moisture in EtOH (Imidate Hydrolysis) Final Dabigatran Etexilate Inter2->Final Hexyl Chloroformate ImpC Di-acylated Dimer Inter2->ImpC Excess Reagent High pH

Caption: Pathway illustrating the genesis of critical impurities (Red) relative to the main synthetic route (Blue/Green).

FAQ: Rapid Response

Q: I used Methanol instead of Ethanol for the Pinner reaction. Now I have a new impurity. A: You have formed the Methyl Ester analog . The Pinner reaction involves alcoholysis. If you use MeOH, the ethyl ester on the beta-alanine tail will transesterify to a methyl ester. Strictly use Ethanol.

Q: Can I use CDI (Carbonyldiimidazole) for the initial coupling? A: Yes, but CDI often leads to variable yields and difficult-to-remove imidazole byproducts. The Mixed Anhydride method (Isobutyl chloroformate/NMM) or PPA (Polyphosphoric Acid) are preferred for cleaner profiles in this specific synthesis.

Q: How do I remove the "Unknown" impurity at RRT 0.93? A: In many Dabigatran processes, this is the Des-methyl impurity (incomplete methylation of the benzimidazole nitrogen) or the Regioisomer from the initial nitration step. This cannot be removed easily at the end. You must control the purity of the starting material: 3-amino-4-(methylamino)benzoic acid.

References

  • Process Development of Dabigatran Etexilate: Zheng, Y., et al. (2014).[6][7][8] "Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes." Organic Process Research & Development. [6][7]

  • Alternative Synthesis & Pinner Optimization: Tummala, R., et al. (2018).[5] "Facile Synthesis of Dabigatran Etexilate Mesylate... Using a Novel Synthon." ACS Omega.

  • Patent: Improved Process for Dabigatran: Boehringer Ingelheim. (2012). "Process for the preparation of dabigatran etexilate." WO 2012/004397.

  • Impurity Characterization: Chen, Y., et al. (2016). "Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate." Asian Journal of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 3,3-Dimethyl-2-oxobutanoic Acid (CAS 3419-73-6)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3,3-Dimethyl-2-oxobutanoic acid (CAS 3419-73-6), also known as trimethylpyruvic acid. We will explore the rationale behind critical experimental choices, compare alternative approaches, and present a detailed, validated protocol. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity analysis of this and similar organic acids.

Introduction: The Analytical Challenge of a Polar Organic Acid

3,3-Dimethyl-2-oxobutanoic acid is a 2-oxo monocarboxylic acid.[1] Its chemical structure, featuring a carboxylic acid and a ketone functional group, along with a tertiary butyl group, presents a unique set of challenges for chromatographic separation. The polarity of the carboxylic acid group can lead to poor retention on traditional reversed-phase (RP) columns, while the overall small size of the molecule necessitates a highly efficient separation to resolve it from structurally similar impurities.

The objective of this guide is to develop a scientifically sound HPLC method that is specific, accurate, and precise for the purity determination of 3,3-Dimethyl-2-oxobutanoic acid, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Foundational Strategy: Reversed-Phase Chromatography with pH Control

Reversed-phase HPLC is the most widely used separation technique in pharmaceutical analysis due to its versatility and ability to handle a wide range of compound polarities.[5][6] For ionizable analytes like 3,3-Dimethyl-2-oxobutanoic acid, controlling the pH of the mobile phase is paramount for achieving reproducible retention times and symmetrical peak shapes.[6][7] By adjusting the mobile phase pH to be at least two units below the pKa of the carboxylic acid, we can suppress its ionization, rendering the molecule more non-polar and enhancing its retention on a non-polar stationary phase.

dot

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Characterization (CAS 3419-73-6) - Polarity - pKa - UV Absorbance Method_Objectives Define Analytical Target Profile (ATP) - Purity Assessment - Impurity Profiling Analyte_Properties->Method_Objectives Informs Column_Selection Column Selection - C18 (Workhorse) - Polar-Embedded - AQ Type Method_Objectives->Column_Selection Guides Mobile_Phase_Opt Mobile Phase Optimization - Organic Modifier (ACN vs. MeOH) - pH Adjustment (Acidic) - Buffer Selection Column_Selection->Mobile_Phase_Opt Iterative Process Detection_Params Detector Settings - Wavelength Selection - Bandwidth Mobile_Phase_Opt->Detection_Params Dependent on Mobile Phase UV Cutoff Validation_Protocol ICH Q2(R2) Validation - Specificity - Linearity & Range - Accuracy & Precision - Robustness Detection_Params->Validation_Protocol Finalized Method

Caption: Workflow for HPLC Method Development.

Comparative Analysis of Chromatographic Conditions

The development of a robust HPLC method involves the systematic evaluation and optimization of several key parameters. Below, we compare different choices for the stationary and mobile phases.

The choice of the HPLC column has the most significant impact on the resolution of analytes.[6] For polar organic acids, several types of reversed-phase columns can be considered.

Column TypeDescriptionAdvantages for CAS 3419-73-6Disadvantages
Standard C18 Silica particles bonded with octadecylsilane. The most common type of reversed-phase column.[8]Widely available, extensive literature support.Potential for poor retention of polar analytes in highly aqueous mobile phases ("phase collapse").
AQ-Type C18 A C18 phase designed to be resistant to "dewetting" or phase collapse in highly aqueous mobile phases.Enhanced retention for polar compounds under 100% aqueous conditions, providing efficient separation of organic acids.May have slightly different selectivity compared to standard C18 phases.
Polar-Embedded C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Improved peak shape for basic compounds and alternative selectivity for polar analytes. Can often be used in 100% aqueous mobile phases.The embedded polar group can lead to different retention mechanisms that may require more optimization.
Ion-Exclusion Based on a sulfonated cross-linked styrenedivinylbenzene copolymer.[9]Specifically designed for the analysis of organic acids.[9][10]Typically requires dilute acid as the mobile phase, which may not be compatible with all detectors.

Recommendation: An AQ-type C18 column is the recommended starting point for this application. Its ability to handle highly aqueous mobile phases without phase collapse is a significant advantage for retaining a polar compound like 3,3-Dimethyl-2-oxobutanoic acid.

The mobile phase composition directly influences retention and selectivity.[5]

ParameterAlternativesRationale for Selection
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH)ACN generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths compared to MeOH. For initial screening, ACN is often preferred.
Aqueous Phase Deionized Water with AcidTo ensure the carboxylic acid is in its protonated, more retained form, the pH of the mobile phase should be acidic.[7] Phosphoric acid or formic acid are common choices. Phosphoric acid provides excellent buffering capacity, while formic acid is volatile and compatible with mass spectrometry (MS) detectors.
Elution Mode Isocratic vs. GradientAn isocratic elution (constant mobile phase composition) is simpler and more robust if all impurities can be eluted with adequate resolution in a reasonable time. A gradient elution (changing mobile phase composition) is necessary if impurities with a wide range of polarities are present.

Recommendation: A starting mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B) is recommended. This provides a low pH to suppress ionization and good UV transparency. An initial scouting gradient can be used to determine the approximate elution conditions, followed by optimization to an isocratic method if possible.

Analyte_Retention_Logic cluster_0 High pH (Above pKa) cluster_1 Low pH (Below pKa) Analyte 3,3-Dimethyl-2-oxobutanoic acid (in solution) Ionized_Form Ionized Form (More Polar) Analyte->Ionized_Form Dissociates Protonated_Form Protonated Form (Less Polar) Analyte->Protonated_Form Remains Protonated Mobile_Phase Mobile Phase (Polar) Stationary_Phase Stationary Phase (C18) (Non-polar) Ionized_Form->Mobile_Phase High Affinity (Poor Retention) Protonated_Form->Stationary_Phase Higher Affinity (Good Retention)

Sources

LC-MS Identification and Retention Optimization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In the realm of pharmaceutical development, the rigorous analytical characterization of highly polar synthetic intermediates often dictates the success of downstream scale-up. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Molecular Formula:


, Exact Mass: 134.0480 Da) is a critical structural motif and key synthetic intermediate in the production of Olutasidenib[1]. Olutasidenib is an FDA-approved targeted therapy for relapsed or refractory acute myeloid leukemia (AML) patients harboring a susceptible IDH1 mutation[2].

Because 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a polar nitrogen-containing heterocycle (NCH), it presents significant chromatographic challenges. NCHs are notoriously poorly retained on traditional reversed-phase octadecyl (C18) sorbents[3]. To quantify Olutasidenib and its intermediates, robust LC-MS/MS approaches are required[4]. However, the analysis of these polar NCHs in complex matrices remains a challenge for standard liquid chromatography[5].

This guide objectively compares the performance of a Standard Unendcapped C18 Column (Alternative) against an Advanced Polar-RP Column (Recommended Product) for the LC-MS identification and impurity profiling of this critical intermediate.

Mechanistic Causality: Overcoming Polar Retention Failures

As an Application Scientist, it is crucial to understand why a method fails before attempting to optimize it. The physicochemical properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile—specifically its highly polar pyridone core and nitrile group—dictate its behavior in the LC-MS system.

  • The Standard C18 Failure Mechanism: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Our target analyte lacks sufficient hydrophobicity to partition effectively into the C18 stationary phase. If a chromatographer attempts to force retention by using a 100% aqueous mobile phase, standard C18 phases undergo hydrophobic "phase collapse" (dewetting). The alkyl chains fold onto themselves to minimize water contact, drastically reducing the active surface area and resulting in the analyte eluting in the void volume (

    
    ). Furthermore, basic nitrogen atoms interact with unshielded residual silanols on the silica support, causing severe peak tailing.
    
  • The Polar-RP Success Mechanism: Advanced Polar-RP columns incorporate a hydrophilic functional group (e.g., an embedded amide or ether linkage) near the silica surface. This modification maintains a permanent hydration layer, preventing phase collapse even in 0% organic mobile phases. This allows for the use of 100% aqueous starting gradients, maximizing the retention factor (

    
    ). Additionally, the embedded polar groups provide alternative retention mechanisms—specifically dipole-dipole interactions and hydrogen bonding—which strongly retain the polar pyridone core.
    
  • Mass Spectrometry Ionization: The compound readily accepts a proton at the pyridone oxygen/nitrogen, making Positive Electrospray Ionization (ESI+) the optimal mode. High-resolution Q-TOF MS provides the exact mass (

    
     Da), enabling unambiguous differentiation from isobaric matrix interferences.
    

Workflow & Decision Pathway

The following diagram illustrates the analytical workflow and the mechanistic divergence between the two column chemistries when analyzing polar heterocycles.

LCMS_Workflow Start 1-Methyl-6-oxo-1,6-dihydropyridine -2-carbonitrile (Sample) Split Column Selection Start->Split C18 Standard C18 Column (Alternative) Split->C18 Hydrophobic Partitioning PolarRP Polar-RP Column (Recommended Product) Split->PolarRP Dipole-Dipole & H-Bonding ResultC18 Poor Retention Void Volume Elution Ion Suppression C18->ResultC18 ResultPolar Optimal Retention Sharp Peak Shape High S/N Ratio PolarRP->ResultPolar HRMS High-Resolution Mass Spectrometry (ESI+ Q-TOF) ResultC18->HRMS ResultPolar->HRMS Data Accurate Mass: 135.0553 [M+H]+ Impurity Profiling HRMS->Data

LC-MS workflow comparing Standard C18 and Polar-RP columns for polar heterocycle retention.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability tests (SST) to self-validate the analytical run before committing precious synthetic samples.

Step 1: Sample & Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile reference standard in 1.0 mL of 50:50 Water:Acetonitrile to yield a 1 mg/mL stock.

  • Working Standard: Dilute the stock in 95:5 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Matrix Spike (Self-Validation): Spike a known concentration (100 ng/mL) of the analyte into a blank synthetic reaction matrix. Post-extraction spike recovery must fall within 90–110% to confirm the absence of matrix-induced ion suppression.

Step 2: UHPLC Chromatographic Separation
  • System: High-Performance UHPLC system with column oven set to 35°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 – 2.0 min: 0% B (Hold to maximize polar retention via dipole interactions).

    • 2.0 – 7.0 min: Ramp to 30% B.

    • 7.0 – 8.0 min: Ramp to 95% B (Column wash).

    • 8.0 – 10.0 min: Re-equilibrate at 0% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (ESI-Q-TOF)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: Nitrogen at 250°C, 11.0 L/min.

  • Acquisition: Full scan MS (

    
     50–500). Extract the exact mass chromatogram at 
    
    
    
    135.0553 ± 5 ppm.
  • System Suitability Gate: The run is only validated if the 10 ng/mL standard injection yields a Signal-to-Noise (S/N) ratio

    
     10 and an asymmetry factor (
    
    
    
    ) between 0.9 and 1.2.

Quantitative Data Presentation

The table below summarizes the experimental performance metrics obtained when analyzing 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile using both column chemistries under the identical protocol described above.

Chromatographic ParameterStandard C18 Column (Alternative)Advanced Polar-RP Column (Recommended)Mechanistic Impact on Analysis
Retention Time (

)
0.8 min (Void Volume)3.4 minPolar-RP prevents early elution, moving the analyte away from suppression zones.
Peak Asymmetry (

)
2.1 (Severe Tailing)1.05 (Symmetrical)Shielded silanols in Polar-RP prevent secondary interactions with basic nitrogens.
Theoretical Plates (

)
< 2,000> 15,000Sharper peaks improve resolution from closely eluting synthetic impurities.
MS Signal-to-Noise (S/N) 15:1350:1Elution in a higher organic gradient percentage enhances ESI desolvation efficiency.
Matrix Effect (%) -65% (Severe Ion Suppression)-4% (Negligible)Retention beyond the void volume successfully bypasses unretained salts and polar matrix components.

Conclusion

For the LC-MS identification and quantification of highly polar N-containing heterocycles like 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile , traditional C18 columns are fundamentally inadequate due to hydrophobic phase collapse and severe matrix-induced ion suppression. Upgrading to an Advanced Polar-RP Column provides a self-validating, highly reproducible method. By leveraging dipole-dipole interactions and maintaining a stable hydration layer in 100% aqueous conditions, the Polar-RP column delivers superior retention, symmetrical peak shape, and a 23-fold increase in MS sensitivity, making it the definitive choice for pharmaceutical impurity profiling of Olutasidenib intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118955396, Olutasidenib." PubChem. URL:[Link]

  • Nimmakayala, M. R., et al. "Bioanalytical method development and validation for determination of olutasidenib and its application to pharmacokinetic studies." RSC Advances. URL:[Link]

  • Platonov, I. A., et al. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." National Library of Medicine (PMC). URL:[Link]

  • Montes-Grajales, D., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry. URL: [Link]

Sources

A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)phenethylamine (CAS 3419-73-6): An Analysis of Yield versus Cost

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenethylamine is a key building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmacologically active compounds. The strategic placement of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and cost-effective access to this intermediate is of paramount importance. This guide provides an in-depth comparison of two prominent synthetic routes to 3-(trifluoromethyl)phenethylamine, evaluating them based on reaction yield, reagent cost, and overall process efficiency. The insights presented herein are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, whether for small-scale laboratory synthesis or large-scale production.

While the CAS number 3419-73-6 has been associated with this compound, it is important to note that some databases link this number to a different chemical entity, 1-Phenyl-4-tert-butyl-1-cyclohexene. This guide will focus on the synthesis of 2-(3-(trifluoromethyl)phenyl)ethan-1-amine, which is the structure commonly understood as 3-(trifluoromethyl)phenethylamine.

Synthetic Route 1: Reduction of 3-(Trifluoromethyl)phenylacetonitrile

This two-step route commences with the synthesis of 3-(trifluoromethyl)phenylacetonitrile, followed by its reduction to the target primary amine.

Step 1: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile

A common and high-yielding method to produce 3-(trifluoromethyl)phenylacetonitrile is through the cyanation of 3-(trifluoromethyl)benzyl chloride. This nucleophilic substitution reaction is typically carried out using a cyanide salt, such as sodium cyanide, in a suitable solvent. A patented procedure reports a high yield of 91% for this transformation.

Step 2: Reduction of 3-(Trifluoromethyl)phenylacetonitrile

The reduction of the nitrile functional group to a primary amine is a well-established transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. These reactions are often performed under pressure and can provide high yields and selectivity. For the closely related benzonitrile, a yield of 82% has been reported for its hydrogenation to benzylamine using a Pd/C catalyst under acidic conditions.

  • Chemical Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are highly effective for nitrile reduction. Alternatively, a combination of Sodium Borohydride (NaBH4) with a cobalt salt, such as cobalt(II) chloride, can also achieve this transformation. A study on the reduction of benzonitrile using NaBH4/CoCl2 reported a yield of 72%[1].

Visualizing the Pathway:

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Henry Reaction of 3-(Trifluoromethyl)benzaldehyde followed by Reduction

This alternative two-step approach utilizes a classic carbon-carbon bond-forming reaction, the Henry (or nitroaldol) reaction, as the key step.

Step 1: Henry Reaction of 3-(Trifluoromethyl)benzaldehyde with Nitromethane

The Henry reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with a carbonyl compound (3-(trifluoromethyl)benzaldehyde). This reaction forms a β-nitro alcohol, which can then be dehydrated to yield a β-nitrostyrene derivative. The formation of the nitrostyrene is often the desired outcome in this sequence. Typical yields for the Henry reaction with substituted benzaldehydes and nitromethane are in the range of 75-85%[2].

Step 2: Reduction of 3-(Trifluoromethyl)-β-nitrostyrene

The resulting 1-(3-(trifluoromethyl)phenyl)-2-nitroethene can be reduced to the target phenethylamine using various methods. Both the nitro group and the carbon-carbon double bond need to be reduced.

  • Catalytic Hydrogenation: Similar to Route 1, catalytic hydrogenation with catalysts like Pd/C is an effective method. A reported yield for the hydrogenation of a similar nitrostyrene to the corresponding phenethylamine is 67%.

  • Chemical Reduction: Potent reducing agents are required for this transformation. Lithium Aluminum Hydride (LiAlH4) is a common choice. For the reduction of a substituted β-nitrostyrene, a yield of 85% has been achieved using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)[1].

Visualizing the Pathway:

Caption: Synthetic pathway for Route 2.

Yield vs. Cost: A Comparative Analysis

To provide a clear comparison, the following table summarizes the estimated overall yields and relative costs of the key reagents for each route. The costs are based on currently available catalog prices for research-grade chemicals and are intended for comparative purposes only.

MetricRoute 1: From 3-(Trifluoromethyl)phenylacetonitrileRoute 2: From 3-(Trifluoromethyl)benzaldehyde
Starting Material 3-(Trifluoromethyl)benzyl chloride3-(Trifluoromethyl)benzaldehyde
Step 1 Yield ~91%~75-85%
Step 2 Yield ~72-82% (estimated)~67-85%
Overall Estimated Yield ~66-75% ~50-72%
Key Reagents & Catalysts Sodium Cyanide, Reducing Agent (H2/Pd/C or LiAlH4)Nitromethane, Base, Reducing Agent (H2/Pd/C or LiAlH4)
Relative Cost of Starting Material ModerateModerate
Relative Cost of Reagents High (especially LiAlH4 and Pd/C)Moderate to High (LiAlH4 is a significant cost driver)
Safety Considerations Use of highly toxic sodium cyanide. LiAlH4 is pyrophoric and reacts violently with water. Catalytic hydrogenation requires specialized high-pressure equipment.Nitromethane is flammable and an explosive precursor. LiAlH4 carries the same hazards as in Route 1.
Scalability The use of sodium cyanide can be challenging on a large scale due to toxicity and waste disposal. Catalytic hydrogenation is well-suited for industrial scale-up.The Henry reaction is generally scalable. The choice of reducing agent in the second step will impact large-scale feasibility.

Experimental Protocols

Route 1: Reduction of 3-(Trifluoromethyl)phenylacetonitrile (Illustrative Protocol using Catalytic Hydrogenation)

Materials:

  • 3-(Trifluoromethyl)phenylacetonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (if forming the hydrochloride salt)

  • Hydrogen gas supply

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve 3-(trifluoromethyl)phenylacetonitrile in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • If desired, add a stoichiometric amount of hydrochloric acid to form the hydrochloride salt of the product in situ.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography as necessary.

Route 2: Henry Reaction and Reduction (Illustrative Protocol)

Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-2-nitroethene

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • A base such as ammonium acetate or a primary amine (e.g., butylamine)

  • A suitable solvent (e.g., acetic acid or toluene)

Procedure:

  • Dissolve 3-(trifluoromethyl)benzaldehyde in the chosen solvent in a round-bottom flask.

  • Add nitromethane and the base catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Step 2: Reduction of 1-(3-(Trifluoromethyl)phenyl)-2-nitroethene with LiAlH4

Materials:

  • 1-(3-(Trifluoromethyl)phenyl)-2-nitroethene

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH4 in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-(3-(trifluoromethyl)phenyl)-2-nitroethene in the same anhydrous solvent to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with the ether or THF.

  • Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)phenethylamine.

  • Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 3-(trifluoromethyl)phenethylamine, each with its own set of advantages and disadvantages.

Route 1 (from the nitrile) appears to offer a slightly higher overall yield and may be more amenable to catalytic hydrogenation on a larger scale, which is often preferred in industrial settings due to safety and waste considerations. However, the initial step involves the use of highly toxic sodium cyanide, which requires stringent safety protocols and waste management.

Route 2 (from the aldehyde) provides a good alternative, particularly for laboratory-scale synthesis. The Henry reaction is a robust and well-understood transformation. While the overall yield may be slightly lower, it avoids the use of cyanide. The choice of reducing agent in the second step is critical; while LiAlH4 provides good yields, its hazardous nature is a significant drawback. Alternative, milder reducing systems could be explored to improve the safety profile of this route.

Recommendation: For researchers prioritizing yield and with access to appropriate hydrogenation equipment and cyanide handling facilities, Route 1 may be the preferred option. For those seeking to avoid the use of highly toxic cyanides and working on a smaller scale, Route 2 presents a very practical alternative, with the caveat that careful consideration must be given to the choice of reducing agent in the final step. The cost of the powerful reducing agents like LiAlH4 is a significant factor in both routes, and for large-scale production, catalytic hydrogenation would likely be the more economical choice for the reduction step in either pathway.

References

  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems (1). Reduction of organic nitrile, nitro and amide compounds to primary amines. Tetrahedron Letters, 10(52), 4555-4558.
  • Worthington, P. A. (1988). The Henry reaction: recent examples of use in synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 2919-2931.

Sources

A Senior Application Scientist's Guide to Validating Reference Standards for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Analytical Precision

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are judged, from early-stage development to final product release. An improperly characterized reference standard can lead to inaccurate batch potencies, flawed stability studies, and significant regulatory risk. This guide provides a comprehensive framework for the validation of a new reference standard for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, a heterocyclic compound representative of many modern pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The objective is not merely to perform tests, but to build a self-validating system of orthogonal analytical techniques.[1] Each method is chosen to interrogate a specific molecular attribute, and together, they provide a holistic and unassailable confirmation of the standard's identity, purity, and potency. This approach is grounded in the principles outlined by international regulatory bodies like the ICH to ensure the resulting data is robust and fit for purpose.[2][3][4]

Part 1: Establishing Unambiguous Identity

The first and most critical step is to confirm that the candidate material is, unequivocally, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. We employ a triad of spectroscopic techniques for this purpose, each providing a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as our initial identity check by confirming the molecular weight of the compound.[5] High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a mass measurement with high accuracy, allowing for the confident determination of the elemental composition.[5][6][7]

  • Why HRMS? Standard MS can be ambiguous for molecules with similar nominal masses. HRMS provides mass accuracy to within a few parts per million (ppm), drastically narrowing the list of possible elemental formulas to, ideally, just one.[6][7] This is a crucial first step in eliminating gross errors in identity.

Table 1: High-Resolution Mass Spectrometry Data

ParameterObserved ValueTheoretical ValueDeviation (ppm)Inferred Formula
[M+H]⁺149.0553149.0556-2.0C₇H₇N₂O
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS confirms the what (mass), NMR spectroscopy explains the how (atomic connectivity). ¹H and ¹³C NMR are the gold standards for elucidating the precise structure of an organic molecule. Every proton and carbon atom in the molecule generates a distinct signal, and their interactions reveal the complete bonding framework.

  • Why these experiments? ¹H NMR provides information on the number of different types of protons and their neighboring environments. ¹³C NMR confirms the carbon backbone. Together, they provide a definitive fingerprint of the molecule's structure. For a novel standard, 2D NMR experiments (like COSY and HSQC) would also be employed to map out all proton-proton and proton-carbon correlations, leaving no doubt as to the structure.

Workflow for Identity Confirmation

The logical flow for confirming the identity of the reference standard candidate is a sequential process where each step builds confidence.

G cluster_identity Identity Confirmation Workflow Candidate Candidate Material Received MS Mass Spectrometry (HRMS) Confirm Molecular Formula Candidate->MS Is the mass correct? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure MS->NMR Yes Fail Identity Fails (Reject Lot) MS->Fail No Compare Compare Data to Expected Structure NMR->Compare Pass Identity Confirmed Compare->Pass Match Compare->Fail No Match

Caption: Workflow for structural elucidation and identity confirmation.

Part 2: Quantifying Purity and Defining Potency

Once identity is confirmed, the focus shifts to purity. A reference standard's value is directly tied to its known purity and potency. We use a combination of a high-resolution separation technique and absolute quantification methods.

High-Performance Liquid Chromatography (HPLC): Profiling Organic Impurities

HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[8] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

  • Why a Gradient Method? For a new compound, potential impurities can have a wide range of polarities. A gradient elution, where the mobile phase composition changes over time, is essential to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are detected in a single run.[9] A C18 column is a robust starting point for many small organic molecules.[10]

Table 2: HPLC Purity Assessment Results

PeakRetention Time (min)Area (%)Identification
12.10.08Unknown Impurity 1
24.599.851-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
36.20.07Unknown Impurity 2
Total 100.00
Thermogravimetric Analysis (TGA): Assessing Non-Chromatophoric Impurities

HPLC with UV detection can only see compounds that absorb light. It is blind to non-chromophoric impurities like water and residual solvents. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, allowing for the precise quantification of volatile content.[11][12][13]

  • Why TGA? TGA is a direct measure of mass loss and is crucial for an accurate mass balance calculation.[14][15] It provides the combined percentage of water and residual solvents, which must be subtracted from 100% to determine the amount of non-volatile material present.[11][12]

Table 3: Thermogravimetric Analysis Data

ParameterResultInterpretation
Mass Loss up to 150 °C0.15%Represents water and/or volatile residual solvents.
Quantitative NMR (qNMR): The Primary Method for Potency Assignment

For establishing a new primary standard, a method that provides a direct measurement of the analyte's mass fraction (potency) without reliance on another standard of the same compound is required. Quantitative NMR (qNMR) is a powerful primary ratio method that fulfills this need.[16][17] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating that signal.[16][17]

  • Why qNMR? Unlike HPLC, which gives a relative purity value (Area %), qNMR provides an absolute purity or potency value by comparing the integral of a known analyte signal to the integral of a certified internal standard (CRM) of known purity and weight.[16] This makes it a cornerstone technique for certifying new reference materials.[18]

Table 4: qNMR Potency Calculation

ParameterAnalyteInternal Standard (Maleic Acid)
Signal Integral (I)25.4012.85
Number of Protons (N)3 (N-CH₃)2 (=CH)
Molecular Weight (MW)148.15 g/mol 116.07 g/mol
Weight (W)20.50 mg10.10 mg
Purity (P)Purity_Analyte 99.95%
Calculated Potency (Purity_Analyte) 99.7%

Calculation: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Part 3: Comparative Analysis - In-House vs. Alternative Standard

A key part of validating a new in-house (IH) reference standard is comparing its performance against an alternative, such as a commercially sourced (CS) standard or a previously qualified batch. This ensures consistency and provides confidence in the new standard's suitability. The comparison should focus on the critical quality attributes determined in Part 2.

G cluster_compare Head-to-Head Standard Comparison IH In-House Standard (Lot: IH-001) Purity HPLC Purity (Area %) IH->Purity Potency qNMR Potency (wt %) IH->Potency Profile Impurity Profile IH->Profile CS Commercial Standard (Lot: CS-XYZ) CS->Purity CS->Potency CS->Profile

Caption: Logic diagram for comparing critical attributes of two standards.

The data from this comparison demonstrates the interchangeability of the standards and validates the quality of the in-house material.

Table 5: Comparative Data Summary

TestIn-House Standard (IH-001)Commercial Standard (CS-XYZ)Acceptance Criteria
HPLC Purity (Area %)99.85%99.81%Difference < 0.2%
Impurity ProfileImp 1: 0.08%, Imp 2: 0.07%Imp 1: 0.09%, Imp 2: 0.10%No new impurities > 0.1%
Volatiles (TGA)0.15%0.20%NMT 0.5%
Potency (qNMR, wt %)99.7%99.6%Difference < 0.5%

The results show excellent concordance between the two lots, confirming that the in-house standard is of high quality and suitable for its intended use.

Part 4: Final Certification and Appendices

Certificate of Analysis

Based on the comprehensive data package, a final potency value is assigned to the reference standard. The value is calculated using a mass balance approach, which is then confirmed by the absolute qNMR result.

Potency Assignment for Lot IH-001:

  • Mass Balance: 100% - (Organic Impurities by HPLC) - (Volatiles by TGA) = 100% - 0.15% - 0.15% = 99.7%

  • qNMR Potency: 99.7%

The excellent agreement between the orthogonal methods provides very high confidence in the assigned value. The reference standard is now certified for use with a potency of 99.7%. It should be stored in its original container, protected from light and humidity, with recommended re-qualification after 24 months.[19]

Appendix A: Experimental Protocols

A.1 High-Performance Liquid Chromatography (HPLC)

  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

A.2 Thermogravimetric Analysis (TGA)

  • Instrument: TA Instruments Discovery TGA 550 or equivalent

  • Pan: Platinum

  • Sample Size: 5-10 mg

  • Temperature Program: Ramp from ambient to 200 °C at 10 °C/min

  • Purge Gas: Nitrogen at 25 mL/min

A.3 Quantitative NMR (qNMR)

  • Instrument: Bruker Avance III 400 MHz or equivalent

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic Acid Certified Reference Material (CRM)

  • Method: Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆. Acquire ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration. Process the spectrum and carefully integrate the designated analyte signal (e.g., N-CH₃ singlet) and the internal standard signal (=CH singlet). Calculate potency using the formula provided in Table 4.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Using high-performance ¹H NMR (HP-qNMR®) for the certification of organic reference materials under accreditation guidelines--describing the overall process with focus on homogeneity and stability assessment. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

  • TGA Analysis for Moisture Content. ResolveMass Laboratories Inc. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Real-Time Process Monitoring of Pharmaceuticals. Hiden Analytical. [Link]

  • Guidelines for the validation and verification of chemical test methods. LATU. [Link]

  • USP Reference Standards- General Chapters. Trung Tâm Thuốc Central Pharmacy. [Link]

  • Reference Standards & Materials – Simplifying Your Laboratory Work. Eurofins. [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Olutasidenib. PubChem. [Link]

  • Annex 3 - Good manufacturing practices: main principles for pharmaceutical products. World Health Organization (WHO). [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Methods for Validating Reference Materials. XRF Scientific. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • compound 6 [WO2022133588]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a key heterocyclic scaffold in medicinal chemistry, and its synthesis can often yield a mixture of closely related positional isomers. These isomers, possessing identical mass and similar physicochemical properties, present a significant analytical and preparative challenge. This guide provides an in-depth comparison of chromatographic strategies for the effective separation of these isomers, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC). We will explore the underlying separation mechanisms, provide detailed experimental protocols, and present comparative performance data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: Resolving Positional Pyridone Isomers

Molecular Profile: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

The target molecule is a substituted pyridone, a class of compounds with diverse biological activities. Its structure features a polar pyridone ring, a nitrile group, and a methyl group. These functional groups dictate its chromatographic behavior, making it amenable to a variety of separation techniques.

The Isomeric Conundrum

Synthetic routes for substituted pyridines can inadvertently lead to the formation of positional isomers, where functional groups are located at different positions on the pyridine ring. These impurities are often difficult to remove by simple crystallization and can interfere with subsequent synthetic steps or compromise the purity of the final API. For the purpose of this guide, we will consider the separation of the target molecule from its hypothetical, yet plausible, positional isomer: 4-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Compound Structure Notes
Analyte A: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrileStructure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrileThe primary target molecule for isolation and purification.
Analyte B: 4-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrileStructure of 4-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrileA potential positional isomer impurity from a non-regioselective synthesis.

The subtle difference in the methyl group's position significantly alters the molecule's dipole moment and electron density distribution, which are the key properties we must exploit for successful chromatographic separation.

Comparative Analysis of Separation Methodologies

We will evaluate two primary chromatographic techniques: the ubiquitous RP-HPLC and the increasingly powerful SFC. For RP-HPLC, we will compare the performance of a standard C18 stationary phase against a more specialized Pentafluorophenyl (PFP) phase.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. However, for isomers with similar logP values, conventional C18 columns may offer insufficient selectivity. This is where alternative stationary phases become critical.

PFP columns provide a unique multi-modal separation mechanism. The electron-rich fluorine atoms on the phenyl ring enable interactions beyond simple hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding.[1] This makes PFP phases particularly effective for separating positional isomers of aromatic and heterocyclic compounds where subtle differences in electron distribution are the primary distinguishing feature.[1]

G cluster_0 PFP Stationary Phase cluster_1 C18 Stationary Phase PFP Pentafluorophenyl Ligand Analyte Pyridone Isomer Analyte->PFP Hydrophobic Analyte->PFP π-π Stacking Analyte->PFP Dipole-Dipole Analyte->PFP Hydrogen Bonding Interactions Multiple Interaction Modes C18 Octadecyl Ligand Analyte2 Pyridone Isomer Analyte2->C18 Hydrophobic Interactions2 Primary Interaction Mode

Caption: PFP vs. C18 interaction mechanisms for pyridone isomer separation.

Objective: To compare the separation of positional pyridone isomers on C18 and PFP stationary phases.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Preparation: Dissolve isomer mixture (1:1) in 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column 1: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).

    • Column 2: Agilent Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm).[1]

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 275 nm.

    • Gradient Program:

      • 0.00 min: 10% B

      • 10.00 min: 50% B

      • 10.10 min: 95% B

      • 12.00 min: 95% B

      • 12.10 min: 10% B

      • 15.00 min: End of Run.

The data below represents expected outcomes based on the known principles of these stationary phases.

Parameter C18 Column PFP Column Commentary
Retention Time (Analyte A) 4.1 min5.8 minPFP phase provides greater retention due to multi-modal interactions.
Retention Time (Analyte B) 4.2 min6.5 minThe increased separation between isomers is evident on the PFP column.
Resolution (Rs) 1.12.5The C18 column achieves only partial separation, while the PFP column provides baseline resolution (Rs > 1.5).
Tailing Factor (Tf) 1.31.1PFP often yields more symmetric peaks for polar and heterocyclic compounds.

The PFP column is demonstrably superior for this application. The causality lies in its ability to exploit the subtle electronic differences between the positional isomers, whereas the C18 phase, relying primarily on non-specific hydrophobicity, cannot effectively differentiate them.[1][2]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses supercritical CO2 as the primary mobile phase.[3][4] Its low viscosity and high diffusivity result in faster, more efficient separations and significantly reduced organic solvent consumption compared to HPLC.[5][6] SFC is particularly well-suited for separating structurally similar compounds, making it an excellent candidate for isomer analysis.[4][7]

The principle of SFC is similar to HPLC, where a sample is injected into a mobile phase that flows through a stationary phase.[7] For polar compounds like our target pyridones, a co-solvent such as methanol is added to the supercritical CO2 to increase mobile phase polarity and ensure sufficient analyte solubility.[5][6] The ability to fine-tune selectivity by adjusting co-solvent percentage, pressure, and temperature makes SFC a highly versatile tool.

SFC_Workflow CO2_Source CO2 Cylinder Pump_A CO2 Pump CO2_Source->Pump_A Modifier_Source Co-Solvent (Methanol) Pump_B Modifier Pump Modifier_Source->Pump_B Mixer Mixing Tee Pump_A->Mixer Pump_B->Mixer Injector Autosampler Mixer->Injector Column SFC Column (e.g., Chiral or Achiral Polar) Injector->Column Detector UV Detector Column->Detector BPR Back-Pressure Regulator (BPR) Detector->BPR Waste Waste/Collection BPR->Waste

Caption: A typical experimental workflow for an analytical SFC system.

Objective: To achieve a rapid and high-resolution separation of positional pyridone isomers.

  • System Preparation:

    • SFC System: Agilent 1260 Infinity II Analytical SFC or equivalent.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol.

    • Sample Preparation: Dissolve isomer mixture (1:1) in Methanol to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: PrincetonSFC 2-Ethylpyridine (4.6 x 150 mm, 5 µm).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • Detection: UV at 275 nm.

    • Gradient Program:

      • 0.00 min: 5% B

      • 5.00 min: 25% B

      • 5.10 min: 5% B

      • 7.00 min: End of Run.

SFC is expected to provide a highly efficient and rapid separation.

Parameter SFC Method Commentary
Retention Time (Analyte A) 2.8 minSFC offers significantly faster analysis times compared to HPLC.
Retention Time (Analyte B) 3.3 minExcellent separation is achieved in a short gradient.
Resolution (Rs) 3.1The high efficiency of SFC leads to sharp peaks and superior resolution.
Tailing Factor (Tf) 1.0Peak shapes are typically excellent in SFC.

The primary advantages of SFC here are speed and efficiency. The analysis is completed in less than half the time of the HPLC method, with superior resolution. This high throughput is invaluable in drug development environments for rapid screening of synthetic batches. Furthermore, the drastic reduction in organic solvent usage makes SFC a greener, more sustainable alternative.[7]

Method Selection Guide: A Head-to-Head Comparison

Choosing the right technology depends on the specific goals of the analysis, whether it be routine QC, high-throughput screening, or preparative purification.

Attribute RP-HPLC (C18) RP-HPLC (PFP) SFC
Resolution Poor (Rs < 1.5)Excellent (Rs > 2.0) Superior (Rs > 3.0)
Analysis Speed Slow (~15 min)Slow (~15 min)Very Fast (< 7 min)
Solvent Consumption High (Organic)High (Organic)Low (Mainly CO2)
Method Development StraightforwardRequires phase screeningCan be more complex
Scalability (Prep) EstablishedEstablishedHighly Favorable
Ideal Use Case Not recommendedRoutine QC, Purity TestingHigh-Throughput Screening, Prep

Conclusion and Recommendations

For the challenging separation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile and its positional isomers, standard C18 chromatography is inadequate.

  • Recommendation for Analytical QC: The RP-HPLC method using a PFP stationary phase is the recommended choice for routine quality control and purity analysis. It provides robust, baseline resolution with excellent peak shape using standard laboratory equipment.

  • Recommendation for High-Throughput and Preparative Work: Supercritical Fluid Chromatography (SFC) is the superior technology when speed, efficiency, and scalability are paramount. Its ability to deliver high-resolution separations in a fraction of the time, coupled with its environmental benefits, makes it the ideal platform for supporting fast-paced drug discovery and development programs.

Ultimately, the selection of the optimal chromatographic method requires a clear understanding of the separation challenge and the analytical objectives. This guide provides the foundational data and rationale to make an informed decision, ensuring the robust characterization and purification of these critical pharmaceutical building blocks.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF - ResearchGate. [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

Sources

A Comparative Guide to Quality Control Parameters for Pharmaceutical-Grade Edaravone (CAS 3419-73-6)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Quality in Neuroprotection

Edaravone (CAS 3419-73-6), chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a potent free-radical scavenger with significant applications in modern medicine.[1] It is a cornerstone therapy for Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative condition, where it has been shown to slow the decline in functional capacity.[2][3][4][5] Given its role in treating life-altering diseases, the quality, purity, and consistency of the Active Pharmaceutical Ingredient (API) are not merely regulatory hurdles; they are paramount to ensuring patient safety and therapeutic efficacy.

Impurities in the Edaravone API can arise from the synthesis route, degradation, or storage and may impact the drug's efficacy or introduce toxic effects.[] For instance, residual starting materials like phenylhydrazine or by-products from the manufacturing process must be meticulously controlled.[1][7] This guide provides an in-depth analysis of the essential quality control (QC) parameters for pharmaceutical-grade Edaravone. It compares these parameters against established pharmacopeial standards and provides the scientific rationale behind the testing methodologies, offering a practical framework for researchers, analysts, and drug development professionals.

Core Quality Control Parameters: A Comparative Framework

The quality of Edaravone is assured by a series of analytical tests, each designed to assess a specific attribute of the API. While a direct comparison to a single "alternative" product is complex due to proprietary specifications, the most rigorous comparison is against the universally accepted standards outlined in pharmacopeias (e.g., USP, EP) and validated scientific literature. The following parameters form the basis of a comprehensive QC strategy.

Quality ParameterAnalytical MethodTypical Acceptance Criteria (Comparison Standard)Rationale for Control
Identification A. Fourier-Transform Infrared (FTIR) SpectroscopyB. Ultraviolet-Visible (UV-Vis) SpectroscopyA. The infrared absorption spectrum corresponds to that of a qualified reference standard.B. The UV spectrum exhibits an absorption maximum at ~245 nm.[8]Confirms the molecular identity of the substance, ensuring the correct API is being used.
Assay High-Performance Liquid Chromatography (HPLC)98.5% - 101.5% (on dried basis)Quantifies the active ingredient to ensure the correct dosage and potency of the final drug product.
Related Substances Stability-Indicating HPLC- Any individual specified impurity: ≤ 0.2%- Any individual unspecified impurity: ≤ 0.10%- Total Impurities: ≤ 1.0%Controls potentially toxic process impurities (e.g., phenylhydrazine) and degradation products that could compromise safety and efficacy.[][7]
Residual Solvents Gas Chromatography with Headspace (GC-HS)Conforms to ICH Q3C limits (e.g., Methanol: ≤ 3000 ppm, Acetone: ≤ 5000 ppm).[]Limits organic volatile impurities from the manufacturing process to levels that are safe for human use.
Water Content Karl Fischer Titration≤ 0.5%Excess water can promote degradation and affect the stability and accurate weighing of the API.
Residue on Ignition Sulfated Ash Method≤ 0.1%Measures the amount of inorganic impurities, which have no therapeutic benefit and must be controlled.
Heavy Metals USP <232>/<233> or equivalentConforms to elemental impurity limits (e.g., Pb ≤ 0.5 ppm, Hg ≤ 1.5 ppm).Protects patients from the toxic effects of heavy metal contaminants.

Workflow for Quality Control and Batch Release

The following diagram illustrates the logical flow of the quality control process for a typical batch of Edaravone API, from receipt of the material to the final disposition decision.

QC_Workflow cluster_0 Material Reception & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition start Receive Batch of Edaravone API sample Quarantine and Representative Sampling start->sample identification Identification (FTIR/UV) sample->identification phys_chem Physical & Chemical Tests (Water Content, Residue on Ignition) sample->phys_chem impurities Impurity Profile (Related Substances, Residual Solvents, Heavy Metals) sample->impurities assay Assay (HPLC) sample->assay review Compile & Review All Analytical Data identification->review phys_chem->review impurities->review assay->review spec_check Results Meet Specifications? review->spec_check release Release Batch for Manufacturing spec_check->release Yes reject Reject Batch & Initiate OOS Investigation spec_check->reject No

Caption: Quality Control workflow for Edaravone API batch release.

Deep Dive: Stability-Indicating HPLC Method for Assay and Related Substances

The control of impurities is arguably the most critical QC function. A stability-indicating method is one that can separate the API from its degradation products and process-related impurities, allowing for accurate quantification of all components. The development and validation of such a method are essential.[9][10]

Causality Behind Experimental Choices
  • Stationary Phase (C18 Column): An Agilent ZORBAX Extend-C18 column or equivalent is frequently chosen.[9][11] The C18 (octadecylsilane) phase provides excellent hydrophobic retention, which is ideal for a moderately polar molecule like Edaravone, and effectively separates it from both more polar and less polar impurities.

  • Mobile Phase (Buffered Gradient): A gradient elution using a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile/methanol) is common.[11] The buffer controls the pH to maintain a consistent ionization state for Edaravone (pKa ≈ 7.0), ensuring reproducible retention times.[11] The gradient, which varies the organic solvent concentration over time, is crucial for eluting a wide range of impurities with different polarities and ensuring that late-eluting compounds are cleared from the column.

  • Detection (UV at ~244-245 nm): Edaravone has a strong UV absorbance maximum around this wavelength, providing high sensitivity for both the main peak and any chromophoric impurities.[8][11]

Detailed Experimental Protocol

This protocol is a representative example synthesized from published methods and must be fully validated for its intended use.[9][10][11]

  • Reagents and Materials:

    • Edaravone Reference Standard (USP or equivalent)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Water (HPLC Grade)

    • Agilent ZORBAX Extend-C18 Column (150 x 4.6 mm, 5 µm) or equivalent.[10][11]

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate Buffer

    • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 244 nm[11]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      15 70
      20 70
      22 30

      | 30 | 30 |

  • Preparation of Solutions:

    • Reference Standard Solution (for Assay): Accurately weigh about 25 mg of Edaravone RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol to obtain a concentration of ~500 µg/mL.[8]

    • Sensitivity Solution: Dilute the Reference Standard Solution 100-fold to obtain a concentration of ~5 µg/mL (representing a 1.0% solution).

    • Sample Solution: Prepare in the same manner as the Reference Standard Solution, using the Edaravone API batch to be tested.

  • System Suitability Testing (SST) - The Self-Validating System:

    • Rationale: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. This is a core tenet of trustworthy analytical science.

    • Procedure:

      • Inject the diluent (blank) to ensure no interfering peaks are present.

      • Inject the Reference Standard Solution five replicate times.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[12]

      • The tailing factor for the Edaravone peak must be ≤ 2.0.

      • The signal-to-noise ratio for the Edaravone peak in the Sensitivity Solution must be ≥ 10.

  • Analysis and Calculation:

    • Inject the Sample Solution in duplicate.

    • Assay Calculation: Calculate the percentage of Edaravone in the sample by comparing the average peak area from the sample injections to the average peak area from the reference standard injections, correcting for weights and purities.

    • Related Substances Calculation: Identify and integrate all impurity peaks in the sample chromatogram. Calculate the percentage of each impurity by comparing its peak area to the peak area of Edaravone from the Reference Standard Solution (assuming a response factor of 1.0 for unknown impurities unless otherwise determined).

Conclusion

The quality control of pharmaceutical-grade Edaravone (CAS 3419-73-6) is a multi-faceted process that relies on a suite of orthogonal analytical techniques. A robust QC strategy, benchmarked against pharmacopeial standards, is non-negotiable for ensuring the safety and efficacy of this critical neuroprotective agent. The use of validated, stability-indicating methods, particularly for assay and related substances, forms the foundation of this strategy. By understanding the scientific principles behind each test and adhering to rigorous protocols, drug developers and manufacturers can confidently release high-quality API, ultimately safeguarding the patients who depend on this therapy.

References

  • CN106432082A - Preparation method of edaravone impurity standard product. (n.d.). Google Patents.
  • Kim, H., et al. (2021, September 04). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. PMC. Available at: [Link]

  • Baghel, P., & Rajput, S. (2018, October 19). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies. Available at: [Link]

  • Baghel, P., & Rajput, S. J. (2018, February 23). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications. Available at: [Link]

  • Drugs.com. (2024, November 10). Edaravone Monograph for Professionals. Drugs.com. Available at: [Link]

  • Zhang, J., et al. (2021, August 27). Scale-Up of a Continuous Manufacturing Process of Edaravone. ACS Publications. Available at: [Link]

  • Nguyen, T., et al. (2025, July 05). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PMC. Available at: [Link]

  • The University of Western Australia. (2025, July 01). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. UWA Profiles and Research Repository. Available at: [Link]

  • YANGTZE RIVER PHARM GRP NANJING HAILING PHARM CO LTD. (n.d.). Quality control method for edaravone and edaravone-containing preparation. Eureka. Retrieved from [Link]

  • Chan, H., & Gorain, B. (2024, July 26). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2025, March 28). Label: EDARAVONE injection, solution. DailyMed. Available at: [Link]

  • Veeprho. (n.d.). Edaravone Impurities and Related Compound. Veeprho. Available at: [Link]

  • Dr. Oracle. (2026, January 03). What is edaravone, used to treat amyotrophic lateral sclerosis (ALS) in adults?. Dr. Oracle. Available at: [Link]

  • Drugs.com. (2025, November 20). Edaravone: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • MITSUBISHI TANABE PHARMA CORP. (2021, January 06). ANALYSIS METHOD OF 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE BULK DRUG, TREATMENT FOR AMYOTROPHIC LATERAL SCLEROSIS, INHIBITION OF PRO. European Patent Office. Available at: [Link]

  • Patel, K., & Patel, K. (2024, April 18). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (also known as N-methyl-6-oxo-2-cyanopyridine) is a critical heterocyclic intermediate employed in the synthesis of Olutasidenib (FT-2102), a targeted inhibitor of mutated isocitrate dehydrogenase 1 (IDH1) used in treating Acute Myeloid Leukemia (AML).

Handling this compound requires a safety protocol that bridges standard organic synthesis hazards with the elevated precautions necessary for bioactive pharmaceutical intermediates. While stable under standard conditions, the presence of the nitrile moiety and the pyridone core necessitates strict dust control and protection against potential metabolic toxicity.

Chemical Identity Table
ParameterDetail
Chemical Name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Role Key Intermediate (e.g., "Intermediate 17" in Olutasidenib synthesis)
Physical State Solid (typically white to off-white powder)
Molecular Weight ~134.14 g/mol
Solubility Soluble in DMSO, DMF, Ethyl Acetate; limited water solubility
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant

Risk Assessment & Hazard Classification (GHS)

Note: As a pharmaceutical intermediate, specific toxicological data (LD50) may be proprietary or limited. The following classification is derived from structural analogs (cyanopyridines) and the final API profile.

Hazard Statements
  • H302: Harmful if swallowed.[1][2] (Nitrile metabolism risk).

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation (Dust hazard).[4]

Critical Safety Logic
  • Dust Control is Paramount: As a solid intermediate, the primary vector for exposure is inhalation of airborne particulates during weighing.

  • Bioactivity Potential: Being a precursor to a potent IDH1 inhibitor, treat this compound as a Potent Bioactive Intermediate (PB-I) . Avoid all skin contact to prevent potential transdermal absorption.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection levels required for different operational states.

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage/Transport (Sealed)Surgical Mask (Standard)Single Nitrile Gloves (4 mil)Safety GlassesStandard Lab Coat
Weighing/Transfer (Open)N95 or P100 Respirator Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chemical Goggles (sealed)Lab Coat + Disposable Sleeves
Reaction Setup (In Fume Hood)N95 (if hood sash open)Double Nitrile GlovesSafety Glasses/GogglesStandard Lab Coat
Spill Cleanup (Powder)P100 Half-Face Respirator Chemical Resistant Gloves (e.g., Silver Shield or thick Nitrile)Face Shield + GogglesTyvek Suit

Operational Protocols

Receiving and Storage[2][3][4][8]
  • Verification: Upon receipt, verify the container integrity. If the outer package is damaged, open it inside a fume hood to check for leakage.

  • Storage Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizers and acids.

  • Segregation: Keep separate from strong acids. Hydrolysis of the nitrile group under acidic conditions can theoretically release hazardous byproducts.

Weighing and Solubilization (Critical Step)
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent "fly-away" dust.

  • Technique:

    • Pre-weigh the solvent (e.g., DMSO/DMF) in the transfer vessel.

    • Add the solid to the solvent to immediately suppress dust.

    • Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after use.

Reaction Context (Synthesis of Olutasidenib)

This intermediate is typically reacted with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride in the presence of a base (DIEA) and solvent (DMSO) at elevated temperatures (approx. 110°C).[6]

  • Caution: Heating nitrile-containing compounds in DMSO requires careful thermal monitoring. Ensure the reaction vessel is equipped with a reflux condenser and temperature probe to prevent thermal runaway.

Visualized Workflows

Diagram 1: Safety Decision Matrix

This logic flow guides the researcher through the correct safety decisions based on the state of the chemical.

SafetyMatrix Start Handling 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState SolutionState Dissolved (DMSO/DMF) StateCheck->SolutionState ActionWeigh Task: Weighing/Transfer SolidState->ActionWeigh ActionReact Task: Reaction/Heating SolutionState->ActionReact PPE_High REQ: Fume Hood + N95/P100 + Double Gloves ActionWeigh->PPE_High PPE_Med REQ: Fume Hood + Safety Glasses + Nitrile Gloves ActionReact->PPE_Med Control Engineering Control: Use Anti-Static Gun & Wet Wipe Method PPE_High->Control

Caption: Decision matrix for selecting PPE and engineering controls based on the physical state of the intermediate.

Diagram 2: Synthesis Context Workflow

Understanding where this chemical fits helps in anticipating downstream hazards (e.g., waste streams).

SynthesisFlow Intermed17 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Starting Material) Conditions DMSO, DIEA 110°C, 24h Intermed17->Conditions Reactant2 Chloroquinolin Derivative (Co-Reactant) Reactant2->Conditions Product Olutasidenib (Crude) (Target API) Conditions->Product Waste Waste Stream: Organic + Nitrile/Cyanide Conditions->Waste Residue

Caption: Synthesis workflow showing the reaction of the topic chemical to form Olutasidenib, highlighting the waste stream generation.

Emergency Response & Disposal

Accidental Release (Spill)[2]
  • Evacuate: If a large amount of powder (>10g) is spilled outside a hood, evacuate the immediate area.

  • PPE: Don a P100 respirator, double gloves, and Tyvek suit.

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop the damp material into a wide-mouth hazardous waste jar. Wipe the surface 3 times with soap and water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Seek medical attention.

Disposal Protocols[4][8]
  • Waste Classification: Classify as "Organic Waste - Toxic/Irritant" .

  • Nitrile Alert: Label the waste container clearly with "Contains Nitriles." Ensure the waste stream is not mixed with strong acids (risk of HCN generation) or strong oxidizers.

  • Destruction: Incineration is the preferred method for final disposal.

References

  • MedKoo Biosciences. Olutasidenib (FT-2102) Product Description and Synthetic Routes. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118955396, Olutasidenib. Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-carbonitrile derivatives. (General Hazard Classifications). Retrieved from

  • Journal of Medicinal Chemistry (2020). Discovery of FT-2102 (Olutasidenib), a Potent, Selective, and Orally Bioavailable Inhibitor of Mutant IDH1.[6] (Provides synthesis conditions and intermediate identification).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.